molecular formula C10H14N2O B089846 N,N-Diethyl-4-nitrosoaniline CAS No. 120-22-9

N,N-Diethyl-4-nitrosoaniline

Cat. No.: B089846
CAS No.: 120-22-9
M. Wt: 178.23 g/mol
InChI Key: OLNMJIHADFYHAK-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-nitrosoaniline is a highly characterized reference material that meets stringent regulatory standards set for nitrosamine compounds by various pharmacopoeias . Its primary research application is in pharmaceutical quality control, where it is used as a standard for analytical method development, validation, and quality control (QC) to establish detection limits and quantify nitrosamine impurity levels, ensuring they remain within safety limits set by agencies like the FDA and EMA . In the field of synthetic organic chemistry, this compound and its dimethyl analogue are classic reagents in the Kröhnke oxidation, a multi-step method for converting activated alkyl halides into carbonyl compounds such as aldehydes . Furthermore, N,N-Diethyl-4-nitrosoaniline and related nitrosoanilines serve as specialized electron acceptors in biochemical research. They are utilized in studies of dehydrogenase enzymes, such as in the research of the mycofactocin system, where they act as artificial electron carriers to probe enzyme kinetics and mechanisms . This makes it a valuable tool for researchers investigating the physiology of certain bacteria and the function of novel redox cofactors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-4-nitrosoaniline
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InChI

InChI=1S/C10H14N2O/c1-3-12(4-2)10-7-5-9(11-13)6-8-10/h5-8H,3-4H2,1-2H3
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InChI Key

OLNMJIHADFYHAK-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=O
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Molecular Formula

C10H14N2O
Record name P-NITROSODIETHYLANILINE
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DSSTOX Substance ID

DTXSID3059507
Record name Benzenamine, N,N-diethyl-4-nitroso-
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Molecular Weight

178.23 g/mol
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Physical Description

P-nitrosodiethylaniline is a green solid. Insoluble in water.
Record name P-NITROSODIETHYLANILINE
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CAS No.

120-22-9
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis of N,N-Diethyl-4-nitrosoaniline, a valuable intermediate in the production of dyes and other specialty organic compounds.[1] The procedure outlined herein details the electrophilic nitrosation of N,N-diethylaniline, offering researchers and drug development professionals a robust methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying reaction mechanism, safety imperatives, and analytical validation, ensuring a comprehensive and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis of N,N-Diethyl-4-nitrosoaniline from N,N-diethylaniline is a classic example of an electrophilic aromatic substitution reaction. The potent electron-donating nature of the diethylamino group strongly activates the aromatic ring, directing the incoming electrophile predominantly to the para position due to steric hindrance at the ortho positions.

The core of this reaction involves the in-situ generation of a nitrosating agent, typically the nitrosonium ion (NO⁺), from sodium nitrite (NaNO₂) in a strong acidic medium, such as hydrochloric acid (HCl).[2]

The mechanism proceeds via the following key stages:

  • Formation of the Electrophile: Sodium nitrite reacts with hydrochloric acid to form nitrous acid (HNO₂). In the strongly acidic solution, nitrous acid is protonated and subsequently loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The electron-rich π-system of the N,N-diethylaniline ring attacks the nitrosonium ion. The diethylamino group directs this attack to the para position, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (in this case, water) removes a proton from the para carbon, restoring the aromaticity of the ring and yielding the final product, N,N-Diethyl-4-nitrosoaniline.

Under the highly acidic and cold conditions of the reaction, the product initially precipitates as its hydrochloride salt.[3][4] Subsequent neutralization with a base liberates the free N,N-Diethyl-4-nitrosoaniline.

G cluster_0 Stage 1: Electrophile Generation cluster_1 Stage 2: Electrophilic Aromatic Substitution NaNO2 NaNO₂ HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl (aq) NO_plus NO⁺ (Nitrosonium Ion) HNO2->NO_plus + H₃O⁺ - 2H₂O H3O H₃O⁺ Aniline N,N-Diethylaniline Sigma Sigma Complex (Resonance Stabilized) Aniline->Sigma + NO⁺ Product_HCl Product Hydrochloride Salt Sigma->Product_HCl - H⁺ Product_Free N,N-Diethyl-4-nitrosoaniline (Free Base) Product_HCl->Product_Free + NaOH - NaCl, H₂O

Caption: Reaction mechanism overview.

Experimental Protocol

This protocol is adapted from established procedures for the nitrosation of dialkylanilines.[3][4] It is designed to be a self-validating system, where successful completion of each stage is visually indicated.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMoles (approx.)Notes
N,N-DiethylanilineC₁₀H₁₅N149.2310.0 g0.067Ensure high purity.[5]
Concentrated HClHCl36.46~25 mL-~37% w/w
Sodium NitriteNaNO₂69.005.0 g0.072Oxidizer, toxic.
Sodium HydroxideNaOH40.00As needed-For neutralization.
Crushed IceH₂O18.02As needed-For temperature control.
Deionized WaterH₂O18.02As needed-For solutions.
Step-by-Step Synthesis Procedure

G start Start step1 1. Dissolve N,N-diethylaniline in conc. HCl in a beaker. start->step1 step2 2. Cool the solution to < 0°C using an ice bath and adding crushed ice directly. step1->step2 step3 3. Prepare a solution of NaNO₂ in a minimal amount of cold water. step2->step3 step4 4. Add NaNO₂ solution dropwise to the aniline solution, keeping Temp < 5°C. step3->step4 step5 5. Stir for 30 minutes. A yellow precipitate (hydrochloride salt) should form. step4->step5 step6 6. Isolate the precipitate by vacuum filtration. Wash with dilute HCl. step5->step6 step7 7. Suspend the hydrochloride salt in water and neutralize with NaOH solution until basic. step6->step7 step8 8. A green solid (free base) will precipitate. step7->step8 step9 9. Filter the green solid, wash with cold water, and dry under vacuum. step8->step9 end End Product: N,N-Diethyl-4-nitrosoaniline step9->end

Caption: Experimental workflow for synthesis.

Part A: Preparation of N,N-Diethyl-4-nitrosoaniline Hydrochloride

  • In a 250 mL beaker, carefully dissolve 10.0 g of N,N-diethylaniline in 25 mL of concentrated hydrochloric acid. This is an exothermic process; some fuming may occur.

  • Place the beaker in an ice-salt bath and add crushed ice directly to the mixture with stirring until the temperature is reduced to below 0°C. The aniline hydrochloride may precipitate as a white solid.

  • In a separate small beaker, dissolve 5.0 g of sodium nitrite in approximately 15 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold, stirred aniline hydrochloride suspension. The rate of addition must be carefully controlled to maintain the reaction temperature below 5°C.[3] A rise in temperature can lead to the formation of undesired byproducts.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. A thick, yellow precipitate of N,N-Diethyl-4-nitrosoaniline hydrochloride will form.[4]

  • Isolate the yellow solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of ice-cold dilute hydrochloric acid (approx. 1 M) to remove any unreacted starting material.

Part B: Conversion to N,N-Diethyl-4-nitrosoaniline (Free Base)

  • Transfer the filtered hydrochloride salt to a beaker containing approximately 100 mL of water.

  • While stirring, slowly add a 2 M sodium hydroxide solution until the mixture is basic (test with pH paper).

  • The yellow hydrochloride salt will convert to the green free base, N,N-Diethyl-4-nitrosoaniline.[6]

  • Filter the resulting green precipitate using vacuum filtration.

  • Wash the solid with several portions of cold deionized water to remove any residual salts.

  • Dry the product, preferably in a vacuum desiccator. The expected yield is typically high, often exceeding 85%.

Purification and Characterization

The crude product is often of sufficient purity for many applications. If further purification is required, recrystallization from an ethanol-water mixture can be performed.

Physical Properties
PropertyValueSource
AppearanceGreen to dark green crystalline solid[6][7]
Melting Point80-85 °C[7]
Molecular FormulaC₁₀H₁₄N₂O[7]
Molar Mass178.24 g/mol [7]
SolubilitySlightly soluble in water; soluble in ethanol and ether[1][7]
Analytical Characterization
  • Melting Point: A sharp melting point within the expected range is a primary indicator of purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N=O stretch (typically around 1500-1530 cm⁻¹) and C-N stretches, as well as aromatic C-H bending.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure, showing the characteristic signals for the diethyl groups and the substituted aromatic ring.

Safety Precautions

Adherence to strict safety protocols is mandatory for this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[5]

  • Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[5][8] N,N-diethylaniline is toxic and can be absorbed through the skin.[8]

  • Reagent Handling:

    • N,N-Diethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Handle with extreme care.[5]

    • Concentrated Hydrochloric Acid: Corrosive. Avoid inhalation of vapors and contact with skin and eyes.

    • Sodium Nitrite: A strong oxidizer and toxic.[9] Keep away from combustible materials.[10] In case of ingestion, seek immediate medical attention.

  • Temperature Control: The nitrosation reaction is exothermic. Failure to maintain low temperatures can lead to a runaway reaction and the evolution of toxic nitrogen oxides.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.

References

  • Experimental Procedures: Preparation of N,N-dimethyl-4-nitrosoaniline. (2020).
  • N,N-dimethyl-4-nitrosoaniline. (n.d.). PubChem, National Center for Biotechnology Information.[Link]

  • Method of preparing p-nitrosoaniline derivatives. (2009).
  • m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses.[Link]

  • Reaction reported between N,N-dimethyl-4-nitrosoaniline and diethyl-2-bromomalonate. (n.d.). ResearchGate.[Link]

  • Product Class 4: N-Nitrosoamines. (n.d.). Science of Synthesis, Thieme.
  • Preparation of N,N-dimethyl-4-nitrosoaniline. (n.d.). PrepChem.com.[Link]

  • Safety Data Sheet: N,N-diethylaniline. (n.d.). Carl ROTH.[Link]

  • The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile. (2022). YouTube.[Link]

  • Sodium nitrite - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.[Link]

  • Nitrosation and nitrosylation. (n.d.). Wikipedia.[Link]

  • Why does nitration of N,N-dimethylaniline occur at the meta position? (2012). Chemistry Stack Exchange.[Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021).
  • Safety Data Sheet: Sodium nitrite. (n.d.). Carl ROTH.[Link]

  • Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. (n.d.). Journal of the Chemical Society B: Physical Organic, RSC Publishing.[Link]

Sources

Part 1: The Chemistry of Synthesis: Mechanism and Principles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Preparation of N,N-Diethyl-4-nitrosoaniline Hydrochloride

This guide offers a comprehensive overview of the synthesis of N,N-Diethyl-4-nitrosoaniline hydrochloride, a valuable chemical intermediate. Designed for researchers and chemical development professionals, this document delves into the underlying reaction mechanisms, provides a detailed and validated experimental protocol, and outlines essential characterization and safety procedures. Our focus is on elucidating the causality behind the procedural steps, ensuring a reproducible and safe laboratory practice.

The synthesis of N,N-Diethyl-4-nitrosoaniline hydrochloride is a classic example of an electrophilic aromatic substitution reaction. The success of this preparation hinges on the controlled generation of a suitable electrophile and its subsequent reaction with the highly activated aromatic substrate, N,N-diethylaniline.

The Reaction:

The core transformation involves the nitrosation of N,N-diethylaniline at the para-position of the benzene ring. The overall reaction is as follows:

Figure 1: Overall reaction for the synthesis of N,N-Diethyl-4-nitrosoaniline hydrochloride.

Mechanism of Nitrosation:

The reaction proceeds through several key steps, which are critical to understand for optimizing reaction conditions.

  • Generation of the Electrophile: The true electrophile in this reaction is the nitrosonium ion (NO⁺). It is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl). The acid protonates nitrous acid (formed from NaNO₂ and H⁺) which then loses a molecule of water to form the highly electrophilic nitrosonium ion.[1][2]

  • Electrophilic Attack: N,N-diethylaniline is a highly activated aromatic ring. The diethylamino group (–N(CH₂CH₃)₂) is a powerful electron-donating group through resonance, significantly increasing the electron density of the ring, particularly at the ortho and para positions. This makes the ring highly susceptible to attack by weak electrophiles like the nitrosonium ion. Due to steric hindrance from the bulky diethylamino group, the attack predominantly occurs at the less hindered para-position.[3]

  • Rearomatization and Product Formation: Following the attack of the nitrosonium ion, the intermediate carbocation (a sigma complex or arenium ion) loses a proton to restore the aromaticity of the ring, yielding the free base N,N-Diethyl-4-nitrosoaniline. In the acidic medium, the basic tertiary amine group is protonated, leading to the precipitation of the final product as the hydrochloride salt.

Critical Parameters:

  • Temperature: This reaction is highly exothermic and must be conducted at low temperatures (typically 0-5 °C). This is crucial for two reasons: firstly, to prevent the decomposition of the unstable nitrous acid, and secondly, to minimize the formation of undesired side products.[4]

  • Acidity: A strong acidic medium is essential for the generation of the nitrosonium ion.[5] However, excessively high acid concentrations can lead to the protonation of the diethylamino group, which would deactivate the ring towards electrophilic attack.[6] The procedure outlined uses a balanced concentration of HCl to ensure efficient reaction.

Nitrosation_Mechanism Mechanism of N,N-Diethylaniline Nitrosation NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 In situ formation HCl Hydrochloric Acid (HCl) HCl->HNO2 In situ formation DEA N,N-Diethylaniline Sigma_Complex Sigma Complex (Arenium Ion) DEA->Sigma_Complex Electrophilic Attack (Rate-determining step) H2NO2_plus Protonated Nitrous Acid HNO2->H2NO2_plus + H⁺ NO_plus Nitrosonium Ion (NO⁺) Electrophile H2NO2_plus->NO_plus - H₂O NO_plus->Sigma_Complex Electrophilic Attack (Rate-determining step) Free_Base N,N-Diethyl-4-nitrosoaniline (Free Base) Sigma_Complex->Free_Base - H⁺ (Rearomatization) Product N,N-Diethyl-4-nitrosoaniline Hydrochloride (Final Product) Free_Base->Product + HCl (Protonation)

Diagram 1: Reaction mechanism for the formation of N,N-Diethyl-4-nitrosoaniline hydrochloride.

Part 2: A Validated Experimental Protocol

This protocol is synthesized from established procedures for the nitrosation of dialkylanilines and provides a reliable method for the preparation of N,N-Diethyl-4-nitrosoaniline hydrochloride.[4][7]

Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityPurityCAS No.
N,N-Diethylaniline149.2330.0 g>99%91-66-7
Concentrated HCl (37%)36.46~130 mL37% w/w7647-01-0
Sodium Nitrite69.0014.5 g>98.5%7632-00-0
Deionized Water18.02As needed-7732-18-5
Crushed Ice-As needed--
Equipment
500 mL Beaker or Flask1
250 mL Erlenmeyer Flask1
Magnetic Stirrer & Stir Bar1
Ice Bath1
Thermometer (-10 to 110 °C)1
Büchner Funnel & Filter Flask1 set
Filter PaperAs needed

Step-by-Step Synthesis Procedure

  • Preparation of the Aniline Solution: In a 500 mL beaker equipped with a magnetic stir bar, carefully add 65 mL of concentrated hydrochloric acid to 65 mL of deionized water. Cool this solution in an ice bath to below 5 °C. While stirring, slowly add 30.0 g of N,N-diethylaniline to the cold acid solution. The aniline salt may precipitate, which is normal. Add crushed ice directly to the mixture until the temperature is stable between 0 and 5 °C.

  • Preparation of the Nitrite Solution: In a separate 250 mL Erlenmeyer flask, dissolve 14.5 g of sodium nitrite in approximately 50 mL of deionized water. Ensure the nitrite is fully dissolved. Cool this solution in an ice bath.

  • Nitrosation Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred N,N-diethylaniline hydrochloride suspension over a period of 30-45 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition. The reaction mixture will gradually change color, and a yellow-to-greenish solid will begin to precipitate.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of ice-cold dilute hydrochloric acid (e.g., 1 M HCl), followed by a small amount of ice-cold water to remove any residual starting materials and inorganic salts. Press the solid as dry as possible on the funnel.

  • Final Drying: Transfer the product to a watch glass or crystallizing dish and allow it to air-dry or dry in a desiccator. The final product is N,N-Diethyl-4-nitrosoaniline hydrochloride, which should be a yellow to orange crystalline solid.

Experimental_Workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Prepare cold HCl solution B Add N,N-Diethylaniline to form salt slurry A->B C Cool mixture to 0-5 °C with ice B->C E Slowly add Nitrite solution to Aniline slurry (Maintain Temp < 5 °C) C->E D Prepare cold Sodium Nitrite solution D->E F Stir in ice bath for 30 min post-addition E->F G Vacuum filter the precipitate F->G H Wash with cold dilute HCl G->H I Wash with cold water H->I J Dry the final product I->J

Diagram 2: Step-by-step experimental workflow for the synthesis.

Part 3: Product Characterization and Quality Control

Confirmation of the product's identity and purity is essential.

Physical Properties

PropertyN,N-Diethyl-4-nitrosoaniline (Free Base)N,N-Diethyl-4-nitrosoaniline HCl
Appearance Green to dark green crystalline solid[8]Yellow to orange crystalline solid
Melting Point 87-88 °C[4]~177 °C (decomposes, by analogy to dimethyl salt)[4]
Molar Mass 178.24 g/mol 214.70 g/mol
Solubility Slightly soluble in water; soluble in ethanol, etherSoluble in water
CAS Number 120-22-9Not distinctly cataloged

Spectroscopic Analysis

  • ¹H NMR: The spectrum of the free base should show characteristic signals for the aromatic protons (two doublets in the ~6.7-7.8 ppm range) and the ethyl groups (a quartet around 3.4 ppm and a triplet around 1.2 ppm). Upon protonation to the hydrochloride salt, a downfield shift of all protons, particularly the aromatic and alpha-methylene protons, is expected.

  • ¹³C NMR: The spectrum will confirm the number of unique carbon environments, including the four distinct aromatic carbons and the two carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy: Key vibrational bands to identify include the N=O stretch (typically around 1500-1530 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (m/z = 178.24).

Purity Assessment

Thin-Layer Chromatography (TLC) can be used to monitor the reaction progress and assess the purity of the final product, typically using a mobile phase like ethyl acetate/hexanes.[4] High-Performance Liquid Chromatography (HPLC) is suitable for quantitative purity analysis.

Part 4: Critical Safety and Handling Procedures

Adherence to strict safety protocols is mandatory when handling the chemicals involved in this synthesis.

Hazard Identification

SubstancePrimary Hazards
N,N-Diethylaniline Toxic if swallowed, in contact with skin, or inhaled. Suspected carcinogen. Combustible liquid.
Conc. Hydrochloric Acid Causes severe skin burns and eye damage. May cause respiratory irritation. Corrosive.
Sodium Nitrite Oxidizing solid. Toxic if swallowed. Causes serious eye irritation. Very toxic to aquatic life.
Product (Nitrosoaniline) Toxic if swallowed, in contact with skin, or inhaled.[8] Potential for self-heating and may be a flammable solid.[9]

Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: A lab coat should be worn. Ensure full skin coverage.

  • Respiratory Protection: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of vapors and dust.[9][10]

Handling and Storage

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]

  • Keep away from heat, sparks, and open flames.[11]

  • Wash hands thoroughly after handling.[10]

Waste Disposal

All chemical waste, including filtrate and contaminated materials, should be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations. Do not discharge into drains.

References

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline (2020). Source: Google Cloud Search. 12

  • CN101585772A - Method of preparing p-nitrosoaniline derivatives (2009). Source: Google Patents. 4

  • N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 . Source: PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET - N,N-Dimethyl-4-nitrosoaniline (2009). Source: Thermo Fisher Scientific.

  • N,N-Diethyl-4-nitrosoaniline 120-22-9 . Source: Tokyo Chemical Industry Co., Ltd.

  • Preparation of N,N-dimethyl-4-nitrosoaniline . Source: PrepChem.com.

  • Synthesis of 4-nitroso-N, N-dimethylaniline . Source: ResearchGate.

  • N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115 . Source: PubChem, National Center for Biotechnology Information.

  • US4474987A - Process for preparing N,N-disubstituted p-phenylenediamine derivatives . Source: Google Patents.

  • Given NN dimethylaniline is treated with aqueous NaNO2HCl . Source: Vedantu.

  • Aniline dissolved in dilute HCl is reacted with sodium nitrite at 0°C . Source: YouTube.

  • The nitrosation of N, N-dimethylaniline takes place through the attack of electrophile . Source: YouTube.

  • N,N-DIMETHYL-4-NITROSOANILINE CAS No 138-89-6 MATERIAL SAFETY DATA SHEET . Source: CDH Fine Chemical.

  • Amines - NCERT . Source: National Council of Educational Research and Training.

  • Nitrosation and nitrosylation . Source: Wikipedia.

  • p-NITROSODIMETHYL-ANILINE HAZARD SUMMARY . Source: NJ.gov.

  • Why does nitration of N,N-dimethylaniline occur at the meta position? . Source: Chemistry Stack Exchange.

  • An Organic Chemist's Guide to N-Nitrosamines . Source: ACS Publications.

  • The reaction of aniline with sodium nitrite and HCl at 293K... . Source: Allen.

  • SAFETY DATA SHEET - N,N-Dimethyl-4-nitrosoaniline . Source: TCI Chemicals.

  • N,N-Diethyl-4-nitrosoaniline | Research Chemical . Source: Benchchem.

  • SOME CHEMISTRY OF 2,6-DIETHYLANILINE . Source: Canadian Science Publishing.

  • The kinetics of N-nitrosation of N-methylaniline . Source: Journal of the Chemical Society B: Physical Organic.

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An In-depth Technical Guide to the Spectroscopic Characterization of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Rigorous Characterization

In the realms of chemical synthesis, drug development, and materials science, the unambiguous identification and structural confirmation of a molecule are paramount. N,N-Diethyl-4-nitrosoaniline, a green crystalline solid, serves as a vital intermediate and research compound.[1][2] Its utility is predicated on its purity and confirmed structure, which can only be ascertained through a multi-faceted analytical approach. This guide provides a comprehensive, field-proven framework for the complete spectroscopic characterization of this compound, moving beyond mere data presentation to explain the causality behind the analytical choices. Each spectroscopic technique is a pillar in a self-validating system, where the collective data provides a cohesive and undeniable structural portrait.

Foundational Knowledge: Synthesis and Physicochemical Properties

A robust characterization begins with an understanding of the molecule's origin and basic properties. N,N-Diethyl-4-nitrosoaniline is typically synthesized via the nitrosation of N,N-diethylaniline. This electrophilic aromatic substitution reaction involves treating the starting aniline with a nitrosating agent, such as sodium nitrite, in a chilled, acidic environment. The resulting hydrochloride salt is then neutralized to yield the final product.

Synthesis_Workflow cluster_reagents Reactants & Reagents cluster_process Reaction Conditions cluster_products Products Aniline N,N-Diethylaniline Cooling Cooling (0-5 °C) Aniline->Cooling Nitrite Sodium Nitrite (NaNO₂) Addition Slow Addition of NaNO₂ Nitrite->Addition Acid Hydrochloric Acid (HCl) Acid->Cooling Cooling->Addition Nitrosation Intermediate Hydrochloride Salt Intermediate Addition->Intermediate Nitrosation Neutralization Base Neutralization (e.g., NaOH) FinalProduct N,N-Diethyl-4-nitrosoaniline Neutralization->FinalProduct Isolation Intermediate->Neutralization Isolation

Caption: General workflow for the synthesis of N,N-Diethyl-4-nitrosoaniline.

A summary of the key physicochemical properties is essential for safe handling and experimental design.

PropertyValueSource
Chemical FormulaC₁₀H₁₄N₂O[2]
Molecular Weight178.24 g/mol [2]
AppearanceGreen to dark green solid (powder or crystal)[1][2]
Melting Point80.0 - 85.0 °C[2][3]
SolubilitySlightly soluble in water; soluble in ethanol and ether[2][4]

The Spectroscopic Gauntlet: A Multi-Technique Approach

No single technique can provide absolute structural proof. True analytical rigor is achieved by integrating data from orthogonal methods. The workflow below illustrates the complementary nature of the primary spectroscopic techniques used to characterize N,N-Diethyl-4-nitrosoaniline.

Characterization_Workflow cluster_sample Sample Under Investigation cluster_techniques Spectroscopic Analysis cluster_data Derived Information Sample Purified N,N-Diethyl-4-nitrosoaniline UVVis UV-Vis Spectroscopy Sample->UVVis IR FTIR Spectroscopy Sample->IR NMR ¹H & ¹³C NMR Sample->NMR MS Mass Spectrometry Sample->MS UV_Info Electronic Transitions (Chromophores) UVVis->UV_Info IR_Info Functional Groups (N=O, C-N, C=C) IR->IR_Info NMR_Info C-H Framework (Connectivity) NMR->NMR_Info MS_Info Molecular Weight & Fragmentation MS->MS_Info Final Confirmed Structure UV_Info->Final IR_Info->Final NMR_Info->Final MS_Info->Final

Caption: Integrated workflow for the spectroscopic validation of the target compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

Causality: UV-Vis spectroscopy is employed to investigate the conjugated π-system of the molecule. The presence of the aromatic ring, the electron-donating diethylamino group, and the electron-withdrawing nitroso group creates a chromophore that absorbs light in the UV-visible range. This analysis is crucial for confirming the electronic structure and for quantitative measurements using the Beer-Lambert Law.

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol.

  • Sample Preparation: Prepare a dilute stock solution of N,N-Diethyl-4-nitrosoaniline in the chosen solvent. A typical concentration is in the range of 10-50 µM.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and record a baseline spectrum to subtract any solvent absorbance.

  • Sample Analysis: Replace the blank with a cuvette containing the sample solution and record the absorbance spectrum, typically from 200 to 800 nm.

Data Interpretation: The spectrum is expected to show distinct absorption bands corresponding to π → π* and n → π* electronic transitions. While specific data for the diethyl- derivative is sparse in public databases, the closely related N,N-dimethyl-4-nitrosoaniline exhibits multiple maxima, including absorptions around 273 nm and 314 nm.[5] The n → π* transition of the nitroso group typically appears as a weaker absorption at a longer wavelength.

Expected λmax (Ethanol)Associated Electronic Transition
~270-280 nmπ → π* (Aromatic System)
~310-330 nmπ → π* (Charge-transfer band)
>400 nmn → π* (Nitroso Group)
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Causality: FTIR spectroscopy is a definitive tool for identifying the specific functional groups within the molecule. Each covalent bond vibrates at a characteristic frequency, producing a unique "fingerprint." This technique is essential for confirming the presence of the key nitroso (N=O) group, the aromatic ring, and the aliphatic ethyl chains.

Experimental Protocol:

  • Sample Preparation: As the compound is a solid, the KBr pellet method is standard.[1] Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent disc.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

Data Interpretation: The resulting spectrum should be analyzed for key vibrational bands that confirm the molecular structure.

Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment
~3100-3000C-H StretchAromatic C-H
~2975-2850C-H StretchAliphatic (Ethyl groups)
~1600 & ~1480C=C StretchAromatic Ring
~1500-1450N=O StretchNitroso Group
~1350C-N StretchAryl-N (Diethylamino)
~1250C-N StretchAliphatic-N (Diethylamino)
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Causality: NMR is the most powerful technique for elucidating the precise structure and connectivity of a molecule in solution. ¹H NMR reveals the chemical environment and neighboring relationships of all protons, while ¹³C NMR identifies each unique carbon atom. This combined analysis provides an unambiguous map of the molecule's skeleton.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the tube in the NMR spectrometer. The instrument is tuned to the resonant frequencies of ¹H and ¹³C.

  • Data Acquisition: Acquire the ¹H spectrum, followed by the broadband proton-decoupled ¹³C spectrum. Standard pulse programs are used for each experiment.

¹H NMR Data Interpretation: The para-substituted aromatic ring and the two equivalent ethyl groups create a highly predictable pattern.

  • Aromatic Protons: The protons on the benzene ring will appear as two distinct doublets in the downfield region (δ ~6.5-8.0 ppm) due to the strong electronic influence of the amino and nitroso groups.

  • Ethyl Protons: The two ethyl groups are equivalent. The methylene (-CH₂) protons will appear as a quartet due to coupling with the three adjacent methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the two adjacent methylene protons.

¹³C NMR Data Interpretation: The spectrum will show six distinct signals: four for the aromatic carbons (two substituted, two proton-bearing) and two for the aliphatic carbons of the ethyl groups.

¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Protons ortho to -N(Et)₂~6.7Doublet2HAr-H
Protons ortho to -N=O~7.8Doublet2HAr-H
Methylene (-CH₂)~3.5Quartet4H-N-CH₂ -CH₃
Methyl (-CH₃)~1.2Triplet6H-N-CH₂-CH₃
¹³C NMR Chemical Shift (δ, ppm)Assignment
Aromatic (Substituted)~154C-N(Et)₂
Aromatic (Substituted)~145C-N=O
Aromatic (CH)~128CH (ortho to -N=O)
Aromatic (CH)~111CH (ortho to -N(Et)₂)
Aliphatic (Methylene)~45-CH₂ -
Aliphatic (Methyl)~12-CH₃

Note: Specific chemical shifts are estimates based on typical values and data from analogous compounds. Actual values may vary slightly based on solvent and experimental conditions.[6]

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Causality: Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and structural clues based on how it fragments under energetic conditions. This data is essential for confirming the molecular formula and corroborating the structure proposed by other methods.

Experimental Protocol:

  • Sample Introduction: A minute amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a Gas Chromatography (GC) system.

  • Ionization: The sample is vaporized and ionized, typically using Electron Ionization (EI), which bombards the molecules with high-energy electrons.

  • Mass Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each fragment is measured, generating a mass spectrum.

Data Interpretation: The spectrum is a plot of relative ion abundance versus m/z.

  • Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass is expected at m/z = 178 .

  • Fragmentation Pattern: The molecule will break apart in a predictable manner. The most abundant peak is known as the base peak. For N,N-Diethyl-4-nitrosoaniline, key fragments are observed at m/z 163, and the base peak is at m/z 133.[1]

m/z ValueProposed FragmentLoss from Molecular Ion
178[C₁₀H₁₄N₂O]⁺Molecular Ion (M⁺)
163[C₉H₁₁N₂O]⁺Loss of a methyl radical (•CH₃)
149[C₈H₁₁N₂O]⁺Loss of an ethyl radical (•C₂H₅)
133[C₈H₁₁N]⁺Loss of •NO and •CH₃ (rearrangement likely)

The fragmentation pattern strongly supports the assigned structure, showing characteristic losses of alkyl fragments from the diethylamino group and the nitroso moiety.

Conclusion: A Synthesized and Validated Structural Identity

The convergence of data from UV-Vis, FTIR, NMR, and Mass Spectrometry provides an unassailable confirmation of the structure of N,N-Diethyl-4-nitrosoaniline. UV-Vis confirms the conjugated electronic system, FTIR identifies the essential N=O and other functional groups, NMR precisely maps the proton and carbon skeleton, and Mass Spectrometry verifies the molecular weight and substructural components. This integrated analytical protocol exemplifies a rigorous, self-validating system essential for ensuring the quality and integrity of chemical compounds in research and development.

Safety and Handling

N,N-Diethyl-4-nitrosoaniline is a hazardous substance and must be handled with appropriate precautions.

  • Toxicity: The compound is toxic if swallowed, in contact with skin, or inhaled.[1][2][3]

  • Flammability: It is a flammable solid.[1][2][3]

  • Handling: Always use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area. It should be refrigerated and protected from light, air, and heat.[2][7]

References

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Vertex AI Search.
  • N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115. PubChem. [Link]

  • SAFETY DATA SHEET: N,N-Dimethyl-4-nitrosoaniline. (2009). Thermo Fisher Scientific.
  • N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749. PubChem. [Link]

  • Figure S47: Reaction reported between N,N-dimethyl-4-nitrosoaniline and diethyl-2-bromomalonate. ResearchGate. [Link]

  • Preparation of N,N-dimethyl-4-nitrosoaniline. PrepChem.com. [Link]

  • UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20...). ResearchGate. [Link]

  • CN101585772A - Method of preparing p-nitrosoaniline derivatives.
  • N,N-Diethyl-p-nitroaniline. NIST WebBook. [Link]

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An In-Depth Technical Guide to the UV-Vis Spectroscopic Properties of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the ultraviolet-visible (UV-Vis) spectroscopic properties of N,N-Diethyl-4-nitrosoaniline (DENA). As a classic push-pull chromophore, DENA exhibits significant and informative changes in its absorption spectrum in response to its chemical environment. This document details the theoretical underpinnings of its electronic transitions, presents a thorough analysis of solvent- and pH-dependent spectral shifts (solvatochromism and acidochromism), and provides validated experimental protocols for researchers. The content is designed for scientists in analytical chemistry, materials science, and drug development, offering field-proven insights into leveraging DENA's unique spectroscopic behavior for chemical sensing and analysis.

Introduction: The Molecular Basis of Color and Sensitivity

N,N-Diethyl-4-nitrosoaniline is an aromatic compound characterized by a vibrant green solid appearance.[1] Its intense color and environmental sensitivity stem from its distinct molecular architecture. The molecule consists of an electron-donating N,N-diethylamino group (-N(CH₂CH₃)₂) and an electron-accepting nitroso group (-N=O) positioned at opposite ends (the para position) of a benzene ring. This "push-pull" configuration creates a strong intramolecular charge-transfer (ICT) system.

The UV-Vis absorption spectrum of DENA is dominated by an intense band in the visible region, which is attributed to a π→π* electronic transition with significant ICT character.[2] Upon absorption of light, electron density shifts from the diethylamino group (the donor) across the π-conjugated system of the benzene ring to the nitroso group (the acceptor). The energy required for this transition is highly sensitive to the molecule's surroundings, making its UV-Vis spectrum a powerful probe of solvent polarity and pH.

cluster_molecule N,N-Diethyl-4-nitrosoaniline (DENA) cluster_transition Intramolecular Charge Transfer (ICT) DENA Benzene Ring (π-system) Acceptor Nitroso Group (Electron Acceptor) DENA->Acceptor Accepts e⁻ density Donor N,N-Diethylamino Group (Electron Donor) Donor->DENA Donates e⁻ density GroundState Ground State (S₀) More Polar ExcitedState Excited State (S₁) Less Polar GroundState->ExcitedState Photon Absorption (π→π* transition)

Caption: Molecular structure and charge-transfer transition in DENA.

Solvatochromism: Probing Solvent Polarity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. DENA and its analogues are classic examples of solvatochromic dyes. The nature of this shift provides insight into the change in the molecule's dipole moment upon electronic excitation.

Mechanism: The ICT ground state of N,N-dialkyl-4-nitrosoanilines is significantly polarized. Polar solvents can stabilize this high-dipole ground state through dipole-dipole interactions more effectively than they can stabilize the less polar excited state. This differential stabilization increases the energy gap between the ground and excited states. Consequently, a higher energy (shorter wavelength) photon is required for the electronic transition. This results in a hypsochromic shift (or blue shift) as solvent polarity increases.[2]

Table 1: UV-Vis Absorption Maxima (λmax) of N,N-Dimethyl-4-nitrosoaniline in Various Solvents

SolventPolarity (ET(30))λmax (nm) (Visible Band)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
Alcohol (Ethanol)51.9~420-440 (inferred)Not specified[3]
Alcohol (Ethanol)51.9273, 3146600, 1380[3]

Note: The primary visible band for N,N-dimethyl-4-nitrosoaniline is reported around 440 nm.[4] The values from the PubChem reference likely correspond to other transitions, but establish a baseline in a polar protic solvent. The solvatochromic behavior described implies this peak will shift to shorter wavelengths in more polar solvents and longer wavelengths in nonpolar solvents.

Acidochromism: The Effect of pH

The UV-Vis spectrum of DENA is also highly dependent on pH, a phenomenon known as acidochromism. This sensitivity arises from the presence of the basic diethylamino group.

Mechanism: In neutral or basic conditions, the nitrogen atom of the diethylamino group has a lone pair of electrons that are integral to the electron-donating character of the push-pull system. In a strongly acidic medium, this nitrogen atom becomes protonated, forming a diethylammonium salt.[5][6]

-N(CH₂CH₃)₂ + H⁺ ⇌ -N⁺H(CH₂CH₃)₂

This protonation has a profound electronic effect. The group is converted from a powerful electron donor into an electron-withdrawing group (-N⁺HR₂). This completely disrupts the intramolecular charge-transfer mechanism responsible for the visible absorption band. As a result, a dramatic hypsochromic (blue) shift is observed, typically causing the visible color to disappear as the main absorption band shifts into the UV region of the spectrum. This makes DENA a potential qualitative indicator for highly acidic conditions.

Experimental Protocol: Characterizing the Solvatochromic Properties of DENA

This section provides a self-validating, step-by-step protocol for determining the UV-Vis absorption spectrum of DENA in various solvents.

4.1. Objective: To measure the maximum absorption wavelength (λmax) of DENA in a series of solvents with varying polarity and to demonstrate its solvatochromic behavior.

4.2. Materials and Reagents:

  • N,N-Diethyl-4-nitrosoaniline (DENA), >98% purity

  • Spectrophotometric grade solvents:

    • Cyclohexane (nonpolar)

    • Toluene (nonpolar, aromatic)

    • Dichloromethane (polar aprotic)

    • Acetone (polar aprotic)

    • Acetonitrile (polar aprotic)[7]

    • Ethanol (polar protic)[7]

    • Methanol (polar protic)

  • Class A volumetric flasks (10 mL, 25 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

4.3. Instrumentation:

  • Dual-beam UV-Vis spectrophotometer

4.4. Experimental Workflow:

Caption: Workflow for solvatochromism analysis of DENA.

4.5. Step-by-Step Procedure:

  • Stock Solution Preparation:

    • Accurately weigh approximately 1.0 mg of DENA.

    • Dissolve it in a 10 mL volumetric flask using dichloromethane. This solvent is chosen for the stock as DENA is readily soluble and it can be easily evaporated if needed, though direct dilution is preferred. This creates a concentrated stock solution.

    • Causality: Dichloromethane is a good initial solvent that is unlikely to react with the solute and is of intermediate polarity.

  • Working Solution Preparation:

    • For each solvent to be tested, pipette a small, precise volume of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the respective spectroscopic grade solvent.

    • The goal is to create a final concentration where the maximum absorbance is between 0.7 and 1.0. This range ensures high signal-to-noise while remaining within the linear range of the Beer-Lambert law.

    • Trustworthiness: Preparing fresh dilutions for each solvent from a single stock minimizes errors from serial dilutions and ensures the final solvent environment is dominated by the test solvent.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes for stable output.

    • Set the wavelength scan range from 300 nm to 700 nm.

    • Set the slit width to 1.0 nm for good resolution.

  • Spectral Acquisition:

    • Fill two quartz cuvettes with the first solvent (e.g., cyclohexane). Place them in both the sample and reference holders of the spectrophotometer.

    • Run a baseline correction (autozero) to subtract the absorbance of the solvent and cuvettes.

    • Empty the sample cuvette and rinse it with a small amount of the DENA solution in that same solvent before filling it.

    • Place the sample cuvette back in the sample holder and acquire the absorption spectrum.

    • Repeat this process for every solvent, ensuring to run a new baseline with each new pure solvent.

    • Causality: Using a dual-beam instrument and re-blanking with each solvent corrects for solvent-specific absorbance and any minor day-to-day lamp fluctuations.

  • Data Analysis:

    • Use the spectrophotometer's software to identify the wavelength of maximum absorbance (λmax) for each spectrum.

    • Tabulate the λmax values against the corresponding solvents.

Conclusion

N,N-Diethyl-4-nitrosoaniline is a quintessential example of a smart material whose spectroscopic properties are intrinsically linked to its chemical environment. Its strong intramolecular charge-transfer band gives rise to pronounced solvatochromism and acidochromism, which can be rationally explained by fundamental principles of physical organic chemistry. By understanding the causality behind these spectral shifts, researchers can effectively utilize DENA and its analogues as sensitive probes for solvent polarity and acidity. The protocols and data presented herein provide a robust framework for the characterization and application of this versatile chromophore in advanced chemical research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8749, N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67115, N,N-diethyl-4-nitrosoaniline. Retrieved from [Link].

  • PrepChem (2023). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link].

  • Rømming, C., & Hvoslef, J. (1973). X-Ray Investigation of N,N-Dimethyl-p-nitrosoaniline, a Disordered Structure. Acta Chemica Scandinavica, 27, 2485-2495.
  • ResearchGate (2022). (a) N,N-dimethyl-4-nitrosoaniline (RNO) absorbance reduction at 440 nm... [Image]. Retrieved from [Link].

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infrared spectroscopy of N,N-Diethyl-4-nitrosoaniline functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of N,N-Diethyl-4-nitrosoaniline

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of N,N-Diethyl-4-nitrosoaniline (DENA). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the structural elucidation and characterization of this molecule. We will explore the distinct vibrational signatures of its primary functional groups—the aromatic nitroso group, the tertiary N,N-diethylamino group, and the para-substituted phenyl ring—and provide a validated experimental protocol for acquiring high-quality spectral data.

The Molecular Architecture of N,N-Diethyl-4-nitrosoaniline

N,N-Diethyl-4-nitrosoaniline, with the molecular formula C₁₀H₁₄N₂O, is an aromatic compound featuring a phenyl ring substituted at the para positions with a powerful electron-donating N,N-diethylamino group and an electron-withdrawing nitroso group.[1] This electronic push-pull system is of significant interest in chemical synthesis and materials science. Infrared spectroscopy serves as a rapid, non-destructive, and highly informative tool for confirming the presence and structural integrity of these key functional groups, each of which presents a unique vibrational fingerprint.

The interpretation of DENA's IR spectrum relies on understanding how the vibrational modes (stretching and bending) of specific bonds are influenced by the surrounding molecular environment, including atomic mass, bond strength, and electronic effects like resonance and induction.[2][3]

Caption: Molecular structure of N,N-Diethyl-4-nitrosoaniline.

Core Functional Group Analysis

The total character of the DENA spectrum is a superposition of the vibrations from its constituent parts. A systematic interpretation involves identifying the characteristic bands for each functional group.

The N,N-Diethylamino Group Signature

As a tertiary amine, DENA lacks N-H bonds, meaning the characteristic N-H stretching and bending vibrations seen in primary and secondary amines are absent.[4] This absence is a key diagnostic feature. The primary signatures for the diethylamino moiety are the C-N stretching and the aliphatic C-H vibrations.

  • Aromatic C-N Stretch: The stretching vibration of the bond between the aromatic carbon and the tertiary nitrogen (Ar-N) is expected to produce a strong band in the 1360-1310 cm⁻¹ region.[5] This absorption appears at a higher frequency compared to aliphatic amines due to the increased force constant of the C-N bond from resonance with the phenyl ring.[2][5]

  • Aliphatic C-N Stretch: The stretching of the N-CH₂ bonds typically occurs in the 1250-1020 cm⁻¹ range, but these can be coupled with other vibrations and may be of medium to weak intensity.[4][5]

  • Aliphatic C-H Vibrations: The ethyl groups give rise to characteristic C-H stretching and bending modes.

    • Stretching: Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are found in the 3000-2850 cm⁻¹ region.[6]

    • Bending: Scissoring vibrations for CH₂ are expected near 1470-1450 cm⁻¹, while CH₃ bending (umbrella) modes appear around 1370-1350 cm⁻¹.[6]

The Aromatic Nitroso Group (-N=O) Signature

The nitroso group is a powerful chromophore and also possesses a distinct vibrational signature. The key feature is the N=O stretching vibration.

  • N=O Stretch: For aromatic nitroso compounds, this vibration typically gives rise to a strong absorption band in the 1500-1600 cm⁻¹ region. Its precise position is influenced by conjugation with the aromatic ring. The electron-donating diethylamino group at the para position enhances resonance, which can slightly lower the frequency compared to nitrosobenzene.

The Para-Substituted Aromatic Ring Signature

The phenyl ring provides several characteristic absorptions that confirm its presence and substitution pattern.

  • Aromatic C-H Stretch: This appears as a series of weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[6][7]

  • Aromatic C=C Stretch (In-Ring): The stretching of the carbon-carbon double bonds within the ring results in a series of sharp bands of variable intensity, typically in the 1600-1450 cm⁻¹ region.[7][8] It is common to observe bands near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Out-of-Plane (OOP) Bending: This is one of the most diagnostic regions for determining the substitution pattern on a benzene ring. For a para-disubstituted (1,4-disubstituted) ring, a strong, characteristic absorption is expected in the 860-800 cm⁻¹ range.[6] The presence of a strong band in this region is compelling evidence for the para-substitution pattern of DENA.

Summary of Expected Vibrational Frequencies

The following table consolidates the expected IR absorption bands for N,N-Diethyl-4-nitrosoaniline, providing a quick reference for spectral interpretation.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityCausality & Notes
Aromatic Ring C-H Stretch3100 - 3000Weak to MediumVibration of H atoms bonded to sp² hybridized carbons.
C=C Stretch1600 - 1450Medium to StrongIn-ring skeletal vibrations. Often appear as multiple sharp bands.
C-H Out-of-Plane Bend860 - 800StrongDiagnostic for 1,4 (para) substitution pattern.[6]
N,N-Diethylamino C-H Stretch (Aliphatic)3000 - 2850Medium to StrongAsymmetric and symmetric stretches of CH₂ and CH₃ groups.
C-H Bend (Aliphatic)1470 - 1350MediumScissoring (CH₂) and umbrella (CH₃) modes.
Ar-N Stretch1360 - 1310StrongResonance with the aromatic ring increases bond order and frequency.[5]
Nitroso N=O Stretch1500 - 1600StrongPosition is sensitive to electronic effects from ring substituents.

Experimental Protocol: KBr Pellet Transmission Method

To obtain a high-quality, reproducible IR spectrum of solid N,N-Diethyl-4-nitrosoaniline, the potassium bromide (KBr) pellet method is a robust and validated choice.[1][9] KBr is used as a matrix because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that can be matched to the analyte, reducing scattering.[9][10]

Causality: The primary goal of this protocol is to disperse the solid sample into fine particles within the KBr matrix to minimize scattering of the IR beam (Christiansen effect) and avoid distorted, broad peaks.[10] The process must be conducted in a low-humidity environment to prevent water absorption, which would introduce broad O-H stretching bands around 3400 cm⁻¹ and a bending band near 1630 cm⁻¹.

G A Step 1: Sample & KBr Preparation B Step 2: Grinding & Mixing A->B Dry Environment C Step 3: Pellet Pressing B->C Homogeneous Mixture D Step 4: Spectral Acquisition C->D Transparent Pellet E Step 5: Analysis & Cleanup D->E Data Interpretation

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology
  • Preparation and Environment:

    • Gently heat a clean agate mortar and pestle under a heat lamp for 10-15 minutes to ensure they are completely dry. Allow to cool to room temperature in a desiccator.

    • Use only high-purity, spectroscopy-grade KBr that has been stored in a desiccator or dried in an oven at ~110°C for several hours.

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of N,N-Diethyl-4-nitrosoaniline.

    • Weigh approximately 100-200 mg of dry KBr. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.

    • Place the KBr in the agate mortar and grind it to a very fine, flour-like powder. This step is critical to reduce particle size.

    • Add the DENA sample to the mortar. Mix gently at first, then grind the mixture thoroughly for 2-3 minutes to ensure homogeneous dispersion of the analyte within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the mixture into the collar of a hydraulic pellet press.

    • Assemble the press die according to the manufacturer's instructions.

    • Connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.

    • While under vacuum, apply pressure (typically 7-10 tons or ~8,000-10,000 psi) for 2-3 minutes.

    • Carefully release the pressure and then the vacuum. A good pellet will be thin and transparent or translucent.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first. The instrument software will automatically subtract this from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard analysis range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Post-Analysis:

    • Thoroughly clean the mortar, pestle, and die assembly immediately after use, typically with acetone followed by distilled water, and dry completely to prevent contamination of future samples.[11]

Conclusion

Infrared spectroscopy provides an invaluable framework for the structural verification of N,N-Diethyl-4-nitrosoaniline. By systematically analyzing the spectrum for the characteristic vibrational modes of the N,N-diethylamino group, the nitroso moiety, and the para-substituted aromatic ring, researchers can confidently confirm the molecule's identity and purity. The absence of N-H bands, coupled with strong absorptions for the Ar-N bond, the N=O bond, and the para-substitution C-H bending mode, creates a unique spectral fingerprint. Adherence to a validated experimental protocol, such as the KBr pellet method described, is paramount for obtaining high-quality, interpretable data essential for research, quality control, and drug development applications.

References

  • PubChem. (n.d.). N,N-diethyl-4-nitrosoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Davis. (2022, September 5). IR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • ResearchGate. (2024, June). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • ResearchGate. (n.d.). The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. Retrieved from [Link]

  • ACS Publications. (2011). Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4. The Journal of Physical Chemistry A. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. Retrieved from [Link]

  • NIST. (n.d.). N,N-Diethyl-p-nitroaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (1960). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry. Retrieved from [Link]

  • AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and vibrational analysis of N, N-dimethylaniline based on DFT calculations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Retrieved from [Link]

  • MDPI. (n.d.). Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid. Retrieved from [Link]

  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • Thieme. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubMed Central. (n.d.). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Retrieved from [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N,N-Diethyl-4-nitrosoaniline, a substituted aromatic amine, presents a unique combination of physical and chemical characteristics that make it a compound of significant interest in various scientific domains. This guide provides a comprehensive overview of its core properties, intended for researchers, chemists, and professionals in drug development. We will delve into its synthesis, structural characterization through various spectroscopic methods, key chemical reactions, and critical safety and handling protocols. The document is structured to offer not just data, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of this versatile molecule.

Chemical Identity and Nomenclature

N,N-Diethyl-4-nitrosoaniline is systematically named and identified through several conventions, ensuring its unambiguous recognition in scientific literature and chemical databases.

  • IUPAC Name: N,N-diethyl-4-nitrosoaniline[1]

  • CAS Number: 120-22-9[1]

  • Molecular Formula: C₁₀H₁₄N₂O[1]

  • Synonyms: 4-Nitroso-N,N-diethylaniline, p-Nitrosodiethylaniline, Benzenamine, N,N-diethyl-4-nitroso-[1]

The structure consists of a benzene ring substituted with a nitroso group (-N=O) at the para position (position 4) relative to a diethylamino group [-N(CH₂CH₃)₂].

Caption: Chemical Structure of N,N-Diethyl-4-nitrosoaniline.

Physical and Physicochemical Properties

The physical state and solubility of N,N-Diethyl-4-nitrosoaniline are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Appearance Green to dark green solid, powder, or crystals.[2]
Molecular Weight 178.23 g/mol [2]
Melting Point 80-85 °C
Boiling Point ~290.3 °C at 760 mmHg (Predicted)[3]
Solubility Slightly soluble in water. Soluble in ethanol and ether.[4]
Density ~1.0 g/cm³ (Predicted)[3]

Synthesis and Purification

The synthesis of N,N-Diethyl-4-nitrosoaniline is typically achieved through the nitrosation of N,N-diethylaniline. This electrophilic aromatic substitution reaction is a cornerstone of aromatic chemistry.

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process N,N-Diethylaniline N,N-Diethylaniline Sodium Nitrite (NaNO₂) Sodium Nitrite (NaNO₂) Nitrosation Slowly add aqueous NaNO₂ (maintains low temperature) Sodium Nitrite (NaNO₂)->Nitrosation Hydrochloric Acid (HCl) Hydrochloric Acid (HCl) Dissolution Dissolve N,N-Diethylaniline in concentrated HCl Hydrochloric Acid (HCl)->Dissolution Cooling Cool mixture to < 0°C using an ice bath Dissolution->Cooling Cooling->Nitrosation Precipitation Intermediate hydrochloride salt precipitates out Nitrosation->Precipitation Neutralization Treat with a base (e.g., NaOH) to yield the free base Precipitation->Neutralization Isolation Filter and wash the product Neutralization->Isolation Purification Recrystallize from a suitable solvent (e.g., ethanol) Isolation->Purification Product N,N-Diethyl-4-nitrosoaniline (Green Crystals) Purification->Product

Caption: General workflow for the synthesis of N,N-Diethyl-4-nitrosoaniline.

Experimental Protocol: Synthesis

This protocol is adapted from the well-established synthesis of the analogous N,N-dimethyl-4-nitrosoaniline[5].

  • Dissolution and Cooling: In a flask, dissolve N,N-diethylaniline in concentrated hydrochloric acid. The acid serves to protonate the amine, making the aromatic ring more susceptible to electrophilic attack. This solution is then cooled to below 0°C in an ice-salt bath to prevent the decomposition of the nitrous acid formed in the next step and to control the exothermic reaction.

  • Formation of Nitrosating Agent: Prepare a solution of sodium nitrite in water.

  • Nitrosation Reaction: Add the sodium nitrite solution dropwise to the cooled N,N-diethylaniline solution with constant stirring. The reaction between sodium nitrite and hydrochloric acid generates nitrous acid (HNO₂) in situ, which is the active nitrosating agent. Maintaining a low temperature (0-5°C) is critical to prevent the formation of byproducts.

  • Isolation of Hydrochloride Salt: The product initially forms as its hydrochloride salt, which is less soluble in the acidic medium and precipitates as yellow needles[5]. The mixture is allowed to stand to ensure complete precipitation.

  • Conversion to Free Base: The hydrochloride salt is filtered and then treated with a stoichiometric amount of a weak base, such as sodium hydroxide or sodium carbonate solution, to deprotonate the amine and yield the free base, N,N-Diethyl-4-nitrosoaniline, which typically appears as a green solid[2][5].

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure green crystals.

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of N,N-Diethyl-4-nitrosoaniline.

Data Summary
TechniqueStatusReference
¹H NMR Data available[1][4]
¹³C NMR Data available[1]
Mass Spectrometry (MS) Data available[1]
Infrared (IR) Spectroscopy Data available[1]
UV-Visible Spectroscopy Data available for analogous compounds[6]
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

    • Expected ¹H NMR signals: Resonances corresponding to the aromatic protons (typically in the 6.5-8.0 ppm range), the quartet for the methylene (-CH₂-) protons of the ethyl groups, and the triplet for the methyl (-CH₃) protons of the ethyl groups.

    • Expected ¹³C NMR signals: Resonances for the aromatic carbons and the aliphatic carbons of the ethyl groups.

  • Infrared (IR) Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film.

    • Acquire the IR spectrum using an FTIR spectrometer.

    • Key expected signals: N=O stretching vibration, C-N stretching vibrations, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS):

    • Introduce a dilute solution of the sample into the mass spectrometer, often via a direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).

    • Acquire the mass spectrum. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound (178.23 g/mol )[2]. Analysis of the fragmentation pattern can further confirm the structure.

Chemical Reactivity and Applications

The chemical behavior of N,N-Diethyl-4-nitrosoaniline is dominated by the nitroso and diethylamino functional groups.

  • Incompatibility: The compound is incompatible with strong oxidizing agents[7].

  • Thermal Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂)[7].

  • Spin Trapping: A significant application of nitroso compounds is in the detection of short-lived radical species via a technique called electron paramagnetic resonance (EPR) spin trapping. N,N-Diethyl-4-nitrosoaniline can act as a spin trap, reacting with transient radicals to form more stable nitroxide radicals that can be detected by EPR spectroscopy. This is particularly useful for detecting species like nitric oxide (NO)[8][9].

SpinTrap Molecule N,N-Diethyl-4-nitrosoaniline (Spin Trap) Adduct Stable Nitroxide Radical (Spin Adduct) Molecule->Adduct reacts with Radical Transient Radical (R•) (e.g., •NO, •OH) Radical->Adduct EPR EPR Spectrometer (Detection) Adduct->EPR is detected by

Caption: Conceptual diagram of spin trapping using N,N-Diethyl-4-nitrosoaniline.

Safety, Handling, and Toxicology

N,N-Diethyl-4-nitrosoaniline is a hazardous substance and must be handled with appropriate safety precautions.

  • GHS Hazard Classification:

    • Flammable solid (H228)[1]

    • Toxic if swallowed (H301)[1]

    • Toxic in contact with skin (H311)[1]

    • Toxic if inhaled (H331)[1]

  • Handling Precautions:

    • Use only in a well-ventilated area or under a chemical fume hood[7].

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Keep away from heat, sparks, and open flames.

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, and well-ventilated place in a tightly sealed container.

    • Store under an inert atmosphere, as the compound can be sensitive to air and light.

References

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline (2020-03-19). [Link]

  • PubChem. N,N-dimethyl-4-nitrosoaniline. [Link]

  • PubChem. N,N-diethyl-4-nitrosoaniline. [Link]

  • PrepChem.com. Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]

  • Google Patents.
  • BuyersGuideChem. 4-Nitroso-N,N-diethylaniline. [Link]

  • NIST WebBook. N,N-Diethyl-p-nitroaniline. [Link]

  • ResearchGate. UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline. [Link]

  • ISMRM. Development and evaluation of injectable spin traps for the detection of nitric oxide. [Link]

  • PubMed. Spin trapping of nitric oxide by nitronylnitroxides: measurement of the activity of no synthase from rat cerebellum. [Link]

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The Versatile Precursor: An In-depth Technical Guide to N,N-Diethyl-4-nitrosoaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethyl-4-nitrosoaniline, a green crystalline solid, is a versatile aromatic nitroso compound that serves as a pivotal precursor in a multitude of organic syntheses. Its unique electronic properties, stemming from the interplay between the electron-donating diethylamino group and the electron-withdrawing nitroso group, render it a valuable building block for a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, characterization, and key applications of N,N-Diethyl-4-nitrosoaniline, with a focus on its utility in the development of dyes, as a tool in mechanistic studies, and as a precursor to valuable intermediates for the pharmaceutical and materials science sectors. Detailed, field-proven protocols and an exploration of the underlying chemical principles are presented to empower researchers in leveraging the full potential of this important synthetic intermediate.

Introduction: Unveiling a Key Synthetic Intermediate

N,N-Diethyl-4-nitrosoaniline, with the chemical formula C₁₀H₁₄N₂O, is an aromatic compound characterized by a nitroso group (-N=O) positioned para to a diethylamino group on a benzene ring[1]. This substitution pattern gives rise to its distinct chemical reactivity, making it a valuable reagent in organic synthesis[2]. The compound typically appears as a green crystalline solid and is soluble in organic solvents like ethanol and ether, but only slightly soluble in water[2]. Its utility spans various domains of chemistry, from the synthesis of vibrant azo dyes to its role as a precursor for pharmacologically relevant scaffolds[3][4]. This guide will delve into the practical aspects of its synthesis, characterization, and multifaceted applications, providing researchers with the necessary knowledge to effectively utilize this compound in their synthetic endeavors.

Synthesis and Characterization

The synthesis of N,N-Diethyl-4-nitrosoaniline is most commonly achieved through the nitrosation of N,N-diethylaniline. This electrophilic aromatic substitution reaction is typically performed in an acidic medium using a nitrosating agent, with sodium nitrite being the most common choice. An alternative approach described in the patent literature involves the use of isopentyl nitrite[2].

Synthesis via Nitrosation with Sodium Nitrite

The reaction proceeds by the in situ formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid, such as hydrochloric acid. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), which acts as the electrophile. The electron-rich aromatic ring of N,N-diethylaniline, activated by the strongly electron-donating diethylamino group, is then attacked by the nitrosonium ion, predominantly at the para position due to steric hindrance at the ortho positions.

Experimental Protocol: Synthesis of N,N-Diethyl-4-nitrosoaniline

  • Materials:

    • N,N-Diethylaniline

    • Concentrated Hydrochloric Acid

    • Sodium Nitrite

    • Ice

    • Sodium Hydroxide solution (e.g., 1 M)

    • Distilled Water

    • Ethanol (for recrystallization)

  • Procedure:

    • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve N,N-diethylaniline in concentrated hydrochloric acid.

    • Cool the solution to below 0 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5-10 °C[5].

    • Continue stirring for 1-2 hours after the addition is complete. The hydrochloride salt of N,N-Diethyl-4-nitrosoaniline will precipitate as a yellow solid[2][5].

    • Filter the precipitate and wash with a small amount of cold, dilute hydrochloric acid.

    • To obtain the free base, suspend the hydrochloride salt in water and add a stoichiometric amount of a base, such as sodium hydroxide solution, until the solution is neutral or slightly basic.

    • The free N,N-Diethyl-4-nitrosoaniline will precipitate as a green solid. Filter the solid, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol to yield green, needle-like crystals[2].

Causality Behind Experimental Choices:

  • Low Temperature: The reaction is conducted at low temperatures to prevent the decomposition of nitrous acid and to minimize the formation of side products.

  • Acidic Medium: The strong acid is crucial for the generation of the active electrophile, the nitrosonium ion.

  • Slow Addition of Nitrite: Slow addition helps to control the reaction temperature and prevents a rapid, exothermic reaction that could lead to the formation of unwanted byproducts.

The Fischer-Hepp Rearrangement: A Mechanistic Consideration

It is important for the synthetic chemist to be aware of the Fischer-Hepp rearrangement when working with N-nitroso aromatic amines. This acid-catalyzed intramolecular reaction involves the migration of the nitroso group from the nitrogen atom of the amino group to the para position of the aromatic ring[6][7][8]. While the direct C-nitrosation of N,N-diethylaniline is the primary pathway to the desired product under the conditions described above, the Fischer-Hepp rearrangement serves as a testament to the lability of the N-N bond in N-nitroso compounds under acidic conditions[6][8]. Studies involving 15N-labeled sodium nitrite have shown no incorporation of the label into the final product, suggesting an intramolecular mechanism for the rearrangement[6].

Diagram: Fischer-Hepp Rearrangement Mechanism

Fischer_Hepp_Rearrangement A N-Nitroso Diethylaniline B Protonated N-Nitroso Diethylaniline A->B + H+ C Sigma Complex Intermediate B->C Intramolecular Rearrangement D p-Nitroso Diethylaniline C->D - H+

Caption: Intramolecular migration of the nitroso group in the Fischer-Hepp rearrangement.

Characterization

The synthesized N,N-Diethyl-4-nitrosoaniline should be characterized to confirm its identity and purity.

Table 1: Physicochemical and Spectroscopic Data

Property/TechniqueObservation
Appearance Green crystalline solid[1]
Melting Point 87-88 °C[2]
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol [1]
UV-Vis (in Ethanol) Characteristic absorbance peaks. For the analogous N,N-dimethyl compound, peaks are observed at 234, 273, 305, and 314 nm[9].
Infrared (IR) Characteristic peaks for N-O stretching of the nitroso group and C-N stretching of the aromatic amine.
¹H NMR Signals corresponding to the ethyl protons and the aromatic protons.
¹³C NMR Resonances for the ethyl carbons and the aromatic carbons.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Applications in Organic Synthesis

N,N-Diethyl-4-nitrosoaniline is a versatile precursor for a range of valuable organic molecules.

Synthesis of Azo Dyes

A primary application of N,N-Diethyl-4-nitrosoaniline lies in its conversion to N,N-diethyl-p-phenylenediamine, a key component in the synthesis of azo dyes[4]. The nitroso group can be readily reduced to a primary amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide spectrum of colors.

Workflow: From N,N-Diethyl-4-nitrosoaniline to Azo Dyes

Azo_Dye_Synthesis A N,N-Diethyl-4-nitrosoaniline B Reduction (e.g., Sn/HCl, H₂/Pd-C) A->B C N,N-Diethyl-p-phenylenediamine B->C D Diazotization (NaNO₂, HCl, 0-5 °C) C->D E Diazonium Salt D->E F Coupling with Aromatic Compound (e.g., Phenol, Aniline) E->F G Azo Dye F->G

Caption: General synthetic route to azo dyes starting from N,N-Diethyl-4-nitrosoaniline.

Experimental Protocol: Reduction to N,N-Diethyl-p-phenylenediamine

  • Materials:

    • N,N-Diethyl-4-nitrosoaniline

    • Stannous Chloride (SnCl₂)

    • Concentrated Hydrochloric Acid

    • Sodium Hydroxide solution (e.g., 50%)

    • Ether

    • Sodium Sulfate (anhydrous)

  • Procedure:

    • Prepare a solution of stannous chloride in concentrated hydrochloric acid.

    • Slowly add N,N-Diethyl-4-nitrosoaniline to the stannous chloride solution with stirring. The reaction can be exothermic, so cooling may be necessary.

    • After the addition is complete, reflux the mixture to ensure complete reduction.

    • Cool the reaction mixture. The double tin salt of the diamine may precipitate.

    • To isolate the free base, add a layer of ether to the acidic solution and then carefully add a concentrated sodium hydroxide solution with cooling until the solution is strongly basic.

    • Separate the ether layer and extract the aqueous layer several times with ether.

    • Combine the ethereal extracts, dry over anhydrous sodium sulfate, and evaporate the ether.

    • The resulting N,N-diethyl-p-phenylenediamine can be purified by vacuum distillation.

Kröhnke Oxidation

The Kröhnke oxidation is a valuable method for the synthesis of aldehydes. In this reaction, a benzyl or alkyl halide is first reacted with pyridine to form the corresponding pyridinium salt. This salt is then treated with a nitroso compound, such as N,N-Diethyl-4-nitrosoaniline, in the presence of a base. The reaction proceeds through a nitrone intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.

Radical Trapping and Polymerization Inhibition

Nitroso compounds are well-known for their ability to act as radical traps or "spin traps"[10][11]. They can react with transient radical species to form more stable nitroxide radicals, which can be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy[11]. This property makes N,N-Diethyl-4-nitrosoaniline a useful tool in studying reaction mechanisms that involve radical intermediates.

In the context of polymerization, this radical scavenging ability allows it to function as a polymerization inhibitor or retarder. By reacting with and quenching the growing polymer chain radicals, it can prevent or slow down the polymerization process. This is particularly useful in stabilizing reactive monomers during storage and transport.

Precursor for Pharmaceutical Intermediates

The derivative, N,N-diethyl-p-phenylenediamine, is not only a precursor for dyes but also finds application in the pharmaceutical industry. Its derivatives have been utilized in the spectrophotometric determination of various drugs, including those with phenolic and aromatic amine functionalities[3][12]. This highlights the potential for N,N-Diethyl-4-nitrosoaniline to serve as a starting material for the synthesis of analytical reagents and potentially as a scaffold for the development of new pharmaceutical agents.

Safety and Toxicology

N,N-Diethyl-4-nitrosoaniline is a toxic compound and should be handled with appropriate safety precautions[1]. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.

Table 2: Hazard and Precautionary Statements

Hazard StatementPrecautionary Statement
H301: Toxic if swallowedP264: Wash skin thoroughly after handling.
H311: Toxic in contact with skinP280: Wear protective gloves/protective clothing/eye protection/face protection.
H331: Toxic if inhaledP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H315: Causes skin irritationP302+P352: IF ON SKIN: Wash with plenty of water.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

N-nitroso compounds as a class are known to be potent carcinogens in various animal species[13]. Therefore, exposure should be minimized, and all handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

N,N-Diethyl-4-nitrosoaniline is a cornerstone precursor in organic synthesis, offering a gateway to a wide range of valuable molecules. Its straightforward synthesis and the versatile reactivity of its nitroso and amino functionalities make it an indispensable tool for chemists in academia and industry. From the vibrant world of azo dyes to the intricate design of pharmaceutical intermediates, the applications of this compound are both broad and significant. By understanding the principles behind its synthesis and reactivity, and by adhering to strict safety protocols, researchers can continue to unlock new and innovative applications for this remarkable chemical building block.

References

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Retrieved from [Link]

  • N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749. PubChem. Retrieved from [Link]

  • Method of preparing p-nitrosoaniline derivatives. (2009). Google Patents.
  • N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115. PubChem. Retrieved from [Link]

  • Use of N,N-Diethyl-p-phenylenediamine Sulphate for the Spectrophotometric Determination of Some Phenolic and Amine Drugs. (2025). ResearchGate. Retrieved from [Link]

  • UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20...). ResearchGate. Retrieved from [Link]

  • Theoretical and Experimental Studies of the Spin Trapping of Inorganic Radicals by 5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO). 1. Carbon Dioxide Radical Anion. (2012). ACS Publications. Retrieved from [Link]

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  • m-NITRODIMETHYLANILINE. Organic Syntheses. Retrieved from [Link]

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  • Theoretical and Experimental Studies of the Spin Trapping of Inorganic Radicals by 5,5-Dimethyl-1-Pyrroline N-Oxide (DMPO). 3. Sulfur Dioxide, Sulfite and Sulfate Radical Anions. (2012). National Institutes of Health. Retrieved from [Link]

  • Figure S47: Reaction reported between N,N-dimethyl-4-nitrosoaniline and.... ResearchGate. Retrieved from [Link]

  • EPR Spin Trapping of Free Radicals with DMPO (5,5-Dimethyl-1-Pyrroline N-oxide) and BMPO (5. Interchim. Retrieved from [Link]

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A Foundational Guide to the Early Research Properties of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Historical Perspective on a Classic Chromophore

N,N-Diethyl-4-nitrosoaniline (DEpNA), a molecule characterized by its vibrant green crystalline form, represents a classic intersection of dye chemistry, synthetic methodology, and the study of electronic effects in aromatic systems.[1][2][3] Early investigations into this and related C-nitroso compounds were foundational in developing our understanding of electrophilic aromatic substitution, chromophore behavior, and the unique reactivity of the nitroso functional group. For researchers in medicinal chemistry and drug development, the study of such historical compounds offers more than a lesson in chemical history; it provides insights into reaction mechanisms, potential metabolic pathways (given the prevalence of aromatic amines in pharmaceuticals), and the fundamental principles of molecular interaction. This guide synthesizes the core findings from early research, focusing on the synthesis, characterization, and chemical properties that defined the initial scientific understanding of this archetypal molecule.

Core Physicochemical and Structural Characteristics

The initial characterization of a novel compound in the late 19th and early 20th centuries relied on a combination of physical properties and elemental analysis. N,N-Diethyl-4-nitrosoaniline was identified as a green, crystalline solid with a distinct melting point, properties that facilitated its isolation and purification.[1][2][3]

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂OPubChem[1]
Molecular Weight 178.23 g/mol PubChem[1]
Appearance Green to Dark Green Crystalline SolidTCI AMERICA, CAMEO Chemicals[1][2]
Melting Point 80-85 °CTCI AMERICA[2]
Solubility Slightly soluble in water; Soluble in ethanol and ether.TCI AMERICA, Patent CN101585772B[2][3]
CAS Number 120-22-9PubChem[1]
Beilstein Reference 4-12-00-01559PubChem[1]

The Beilstein reference number is particularly significant as it points to the compound's long history within the chemical literature, cataloged in one of the most comprehensive archives of early organic chemistry.[1]

Synthesis: The Classic Nitrosation of Tertiary Aromatic Amines

The primary route for synthesizing N,N-Diethyl-4-nitrosoaniline, established in early organic chemistry, is the direct nitrosation of N,N-diethylaniline.[4] This reaction is a classic example of electrophilic aromatic substitution, where the weakly electrophilic nitrosonium ion (NO⁺), generated in situ from sodium nitrite and a strong acid, attacks the electron-rich para-position of the dialkylaniline.

The choice of a tertiary amine like N,N-diethylaniline is critical. Primary and secondary aromatic amines would undergo N-nitrosation to form nitrosamines rather than the desired C-nitroso compound. The strong activating effect of the diethylamino group directs the substitution almost exclusively to the para position, making the reaction clean and high-yielding.

Causality in Experimental Design: Why These Reagents?
  • N,N-Diethylaniline: The substrate is highly activated towards electrophilic attack due to the electron-donating nature of the tertiary amino group.

  • Sodium Nitrite (NaNO₂): A stable, inexpensive, and readily available source of the nitrous acid precursor.

  • Hydrochloric Acid (HCl): A strong mineral acid required to protonate sodium nitrite, generating nitrous acid (HNO₂) in situ. An excess of acid then facilitates the formation of the active electrophile, the nitrosonium ion.

  • Low Temperature (Ice Bath): Crucial for two reasons. First, nitrous acid is unstable and decomposes at higher temperatures. Second, the reaction is exothermic, and maintaining a low temperature prevents the formation of undesirable side products, including oxidation products.[5]

Validated Experimental Protocol: Synthesis of N,N-Diethyl-4-nitrosoaniline Hydrochloride

This protocol is adapted from well-established early methods for the analogous N,N-dimethylaniline.[4][5]

Step 1: Preparation of the Amine Salt Solution

  • In a suitable flask, dissolve N,N-diethylaniline (e.g., 10 g) in concentrated hydrochloric acid (e.g., 35 mL).

  • Cool the resulting solution in an ice-salt bath until the temperature is below 0 °C. The N,N-diethylaniline hydrochloride may begin to precipitate.

Step 2: Preparation of the Nitrosating Agent

  • In a separate beaker, prepare a solution of sodium nitrite (e.g., 6 g) in a minimal amount of water.

  • Cool this solution in the ice bath.

Step 3: The Nitrosation Reaction

  • Slowly add the cold sodium nitrite solution dropwise to the stirred, cold N,N-diethylaniline hydrochloride solution.

  • Critical Control Point: Maintain the reaction temperature below 8-10 °C throughout the addition to prevent decomposition of nitrous acid and minimize side reactions.[5]

  • Upon addition, the yellow-to-green hydrochloride salt of N,N-Diethyl-4-nitrosoaniline will precipitate.

Step 4: Isolation and Purification

  • After the addition is complete, allow the mixture to stand in the cold for 30 minutes to ensure complete precipitation.

  • Filter the precipitate using a Büchner funnel and wash with a small amount of cold, dilute hydrochloric acid to remove any unreacted starting materials.

  • Dry the resulting solid. The product at this stage is N,N-Diethyl-4-nitrosoaniline hydrochloride.

Step 5: Conversion to the Free Base (Optional)

  • To obtain the free base, the hydrochloride salt can be suspended in water and treated with a stoichiometric amount of a mild base, such as sodium carbonate or dilute sodium hydroxide, until the solution is neutral or slightly basic.

  • The free base, N,N-Diethyl-4-nitrosoaniline, will precipitate as a green solid and can be collected by filtration, washed with water, and dried.

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Product Isolation cluster_base Free Base Conversion DEA N,N-Diethylaniline DEA_HCl DEA•HCl Solution (in Ice Bath < 0°C) DEA->DEA_HCl HCl Conc. HCl HCl->DEA_HCl NaNO2 Sodium Nitrite NaNO2_sol Cold NaNO2 Solution NaNO2->NaNO2_sol H2O Water H2O->NaNO2_sol Reaction Nitrosation Reaction (Stirring, < 8°C) DEA_HCl->Reaction NaNO2_sol->Reaction Precipitate Precipitate Forms (DEpNA•HCl) Reaction->Precipitate Filter Filter & Wash (Dilute HCl) Precipitate->Filter Product_HCl DEpNA•HCl (Yellow-Green Solid) Filter->Product_HCl Base Add Mild Base (e.g., Na2CO3) Product_HCl->Base Product_Free N,N-Diethyl-4-nitrosoaniline (Green Solid) Base->Product_Free

Fig 1. Workflow for the synthesis of N,N-Diethyl-4-nitrosoaniline.

Spectroscopic Properties and Electronic Structure

Early spectroscopic studies, particularly UV-Visible spectroscopy, were instrumental in understanding the electronic nature of N,N-Diethyl-4-nitrosoaniline. Its distinct color is a direct consequence of its electronic structure. The molecule possesses a strong intramolecular charge-transfer character, with the electron-donating diethylamino group at one end of the aromatic ring and the electron-withdrawing nitroso group at the other.

This "push-pull" system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The visible absorption is primarily due to an n→π* transition, where a non-bonding electron from the oxygen atom of the nitroso group is promoted to an antibonding π* orbital of the aromatic system.

While specific early spectra for the diethyl derivative are scarce in modern databases, data for the closely related N,N-dimethyl-4-nitrosoaniline provides an excellent proxy. A 1979 handbook lists its maximum absorption wavelengths (λ_max) in alcohol at 234 nm, 273 nm, 305 nm, and 314 nm.[6] The absorptions in the visible region are what give rise to its characteristic color.

G cluster_molecule N,N-Diethyl-4-nitrosoaniline cluster_orbitals Electronic Transition mol Et₂N—(C₆H₄)—N=O HOMO HOMO (Ground State) LUMO LUMO (π*) (Excited State) n_orbital n (non-bonding) n_orbital->LUMO n→π* Transition Photon Photon (hν) Visible Light Photon->n_orbital Absorption

Fig 2. Electronic transition responsible for the color of the molecule.

Chemical Reactivity: A Versatile Chemical Intermediate

The early research into N,N-Diethyl-4-nitrosoaniline established its utility as a versatile synthetic intermediate, primarily driven by the reactivity of the nitroso group.

Condensation Reactions: The Ehrlich-Sachs Reaction

Aromatic nitroso compounds are notable for their ability to undergo condensation reactions with molecules possessing an active methylene group (a CH₂ group flanked by electron-withdrawing groups). In a reaction first described by Paul Ehrlich and F. Sachs in 1899, these components condense in the presence of a base to form N-phenylimines (also known as anils or Schiff bases).[7][8] This reaction provided a powerful early method for forming carbon-nitrogen double bonds. The reaction proceeds via an initial nucleophilic attack of the carbanion (generated from the active methylene compound) on the electrophilic nitrogen of the nitroso group.

Dimerization

A characteristic property of aromatic C-nitroso compounds is their tendency to exist in a monomer-dimer equilibrium. In the solid state, they often form pale yellow or colorless azodioxy dimers.[6] In solution or at higher temperatures, the equilibrium shifts towards the intensely colored green monomeric form.[6] This equilibrium was a subject of significant early physical organic chemistry research.

Oncogenicity Studies

Later, but still foundational, biological research explored the properties of these compounds. A whole-of-life study in rats and mice investigated the oncogenic potential of both p-nitroso-N,N-dimethylaniline and p-nitroso-N,N-diethylaniline.[9] While the results for the diethyl compound were not statistically clear-cut, the study provided some of the first evidence of oncogenic activity in this class of C-nitroso compounds, a crucial finding for any modern toxicological assessment.[9]

Conclusion

The early research on N,N-Diethyl-4-nitrosoaniline laid a critical foundation for modern organic chemistry. Its synthesis via electrophilic nitrosation became a textbook example of reactions on activated aromatic rings. Its vibrant color and the study of its electronic transitions provided early, tangible evidence for the theories of chromophores and intramolecular charge transfer. Furthermore, its participation in classic named reactions like the Ehrlich-Sachs condensation demonstrated the synthetic utility of the nitroso group. For contemporary scientists, revisiting this foundational knowledge not only illuminates the historical development of the field but also reinforces the fundamental principles of structure, reactivity, and analysis that continue to drive innovation in drug discovery and materials science.

References

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  • Unknown. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

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  • ScienceMadness.org. (n.d.). Reactive methylene groups. III. The ehrlich-sachs reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585772B - Method of preparing p-nitrosoaniline derivatives.
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The Nitroso Group in N,N-Diethyl-4-nitrosoaniline: A Technical Guide to its Stability and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N,N-Diethyl-4-nitrosoaniline is a versatile organic compound characterized by the presence of a nitroso (-N=O) group attached to a diethylamino-substituted benzene ring. This unique electronic arrangement imparts a rich and complex chemistry to the molecule, making it a valuable reagent and building block in various fields, from synthetic organic chemistry to materials science and analytical chemistry. This technical guide provides an in-depth exploration of the stability and reactivity of the nitroso group in N,N-Diethyl-4-nitrosoaniline, offering insights into its synthesis, handling, and diverse chemical transformations. The content herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical entity.

Molecular Structure and Physicochemical Properties

The chemical structure of N,N-Diethyl-4-nitrosoaniline features a nitroso group positioned para to a strongly electron-donating diethylamino group. This "push-pull" electronic configuration significantly influences the molecule's properties, including its color, polarity, and reactivity.

PropertyValueReference
Molecular FormulaC₁₀H₁₄N₂O[1]
Molar Mass178.23 g/mol [1]
AppearanceGreen to dark green powder or crystals[2]
Melting Point80.0 to 85.0 °C[2]
SolubilityInsoluble in water. Soluble in ethanol and other organic solvents.[1][3]
UV-Vis λmax~440 nm[4][5]

The strong absorption in the visible region, giving the compound its characteristic green color, is due to an intramolecular charge-transfer transition from the electron-rich diethylamino group to the electron-accepting nitroso group.

Synthesis of N,N-Diethyl-4-nitrosoaniline

The most common and efficient method for the synthesis of N,N-Diethyl-4-nitrosoaniline is the electrophilic nitrosation of N,N-diethylaniline using a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite and a strong acid.[6]

Experimental Protocol: Synthesis of N,N-Diethyl-4-nitrosoaniline

This protocol is adapted from the well-established synthesis of its close analog, N,N-dimethyl-4-nitrosoaniline.[7]

Materials:

  • N,N-diethylaniline

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a beaker, dissolve N,N-diethylaniline in concentrated hydrochloric acid. The reaction is exothermic, so it is crucial to control the temperature by adding ice to the mixture, maintaining the temperature below 5 °C.

  • In a separate beaker, prepare a solution of sodium nitrite in a small amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the stirred N,N-diethylaniline hydrochloride solution. Maintain the temperature below 10 °C throughout the addition to prevent the decomposition of nitrous acid and the formation of byproducts.

  • After the complete addition of sodium nitrite, continue stirring the mixture in an ice bath for 30-60 minutes to ensure the reaction goes to completion. The hydrochloride salt of N,N-Diethyl-4-nitrosoaniline will precipitate as a solid.

  • Isolate the precipitated N,N-Diethyl-4-nitrosoaniline hydrochloride by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold, dilute hydrochloric acid to remove any unreacted starting materials.

  • To obtain the free base, suspend the hydrochloride salt in water and slowly add a sodium hydroxide solution with stirring until the solution is basic (test with litmus paper). The color of the suspension will change as the free N,N-Diethyl-4-nitrosoaniline is formed.

  • Collect the solid N,N-Diethyl-4-nitrosoaniline by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product in a desiccator.

Causality Behind Experimental Choices:

  • Low Temperature: The nitrosation reaction is performed at low temperatures to ensure the stability of the nitrosating agent, nitrous acid, which is prone to decomposition at higher temperatures. This also minimizes side reactions, such as the formation of diazonium salts which can decompose to form tars.[8]

  • Acidic Medium: The presence of a strong acid is essential to generate the active nitrosating species, the nitrosonium ion (NO⁺), from nitrous acid.

  • Stepwise Neutralization: The slow addition of a base to liberate the free nitrosoaniline is critical to prevent localized high pH, which could lead to the hydrolysis of the product or other side reactions.[8]

Stability of the Nitroso Group

The stability of N,N-Diethyl-4-nitrosoaniline is a critical consideration for its storage and application. Several factors can influence its degradation.

Thermal Stability
  • DSC can be used to determine the onset of decomposition and the associated enthalpy change. A sharp exothermic peak would indicate a rapid, potentially hazardous decomposition.[11]

  • TGA measures the change in mass as a function of temperature, providing information on the decomposition pathway and the volatility of the degradation products.[12]

It is recommended to store N,N-Diethyl-4-nitrosoaniline in a cool, dark place under an inert atmosphere to minimize thermal degradation.[2]

Photochemical Stability

Aromatic nitroso compounds are generally light-sensitive.[2] The π-system of N,N-Diethyl-4-nitrosoaniline can absorb UV-Vis radiation, leading to electronic excitation and subsequent photochemical reactions. The quantum yield of photodegradation, which is the number of molecules degraded per photon absorbed, is a key parameter for quantifying photochemical stability.[8]

Experimental Protocol: General Approach for Determining Photochemical Quantum Yield

A standardized procedure for determining the photochemical quantum yield involves the use of a chemical actinometer and a monochromatic light source.[13]

  • Prepare a solution of N,N-Diethyl-4-nitrosoaniline of known concentration in a suitable solvent.

  • Expose the solution to a monochromatic light source of a known and constant intensity at a wavelength where the compound absorbs.

  • Monitor the decrease in the concentration of N,N-Diethyl-4-nitrosoaniline over time using UV-Vis spectrophotometry by observing the decrease in absorbance at its λmax (~440 nm).

  • Under identical conditions, irradiate a chemical actinometer with a known quantum yield.

  • By comparing the rate of degradation of the sample to that of the actinometer, the quantum yield of photodegradation for N,N-Diethyl-4-nitrosoaniline can be calculated.

Stability in Acidic and Basic Media

The nitroso group's stability is pH-dependent.

  • Acidic Conditions: In strongly acidic solutions, the nitroso group can be protonated, which can facilitate certain reactions, including potential decomposition pathways. However, the synthesis of N,N-Diethyl-4-nitrosoaniline is carried out in a strong acid, indicating that the protonated form is relatively stable under those specific reaction conditions.

  • Basic Conditions: While the free base is stable under neutral and mildly basic conditions, strong bases and high temperatures should be avoided to prevent potential hydrolysis or other degradation reactions.

Reactivity of the Nitroso Group

The nitroso group is a versatile functional group that participates in a wide range of chemical transformations.

Redox Chemistry

The nitrogen atom in the nitroso group has an intermediate oxidation state, making it susceptible to both reduction and oxidation.

Reduction:

The reduction of the nitroso group is a synthetically important transformation. N,N-Diethyl-4-nitrosoaniline can be readily reduced to the corresponding N,N-diethyl-p-phenylenediamine. This reaction is crucial in various industrial applications, including the synthesis of dyes and photographic developers.[14]

Experimental Protocol: Reduction of N,N-Diethyl-4-nitrosoaniline to N,N-Diethyl-p-phenylenediamine

This protocol is based on general procedures for the reduction of aromatic nitroso compounds.

Materials:

  • N,N-Diethyl-4-nitrosoaniline

  • A suitable reducing agent (e.g., sodium borohydride (NaBH₄), catalytic hydrogenation with H₂/Pd-C, or tin(II) chloride (SnCl₂) in HCl)

  • Appropriate solvent (e.g., ethanol for NaBH₄, ethyl acetate for catalytic hydrogenation)

  • Reaction flask

  • Stirring apparatus

Procedure (using NaBH₄):

  • Dissolve N,N-Diethyl-4-nitrosoaniline in ethanol in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N-diethyl-p-phenylenediamine.

  • The product can be further purified by recrystallization or chromatography.

Oxidation and Radical Scavenging:

N,N-Diethyl-4-nitrosoaniline and its dimethyl analog are effective scavengers of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH).[4] The reaction with these highly reactive radicals leads to the bleaching of the compound's characteristic color, which can be monitored spectrophotometrically at around 440 nm.[5] This property makes it a useful chemical probe for detecting and quantifying hydroxyl radicals in various chemical and biological systems.

Cycloaddition Reactions

The N=O double bond of the nitroso group can participate in cycloaddition reactions, most notably as a dienophile in hetero-Diels-Alder reactions.[15] This provides a powerful method for the synthesis of six-membered heterocyclic rings containing a nitrogen-oxygen bond.

Mechanism of Hetero-Diels-Alder Reaction:

The reaction proceeds via a concerted [4+2] cycloaddition mechanism where the nitroso compound reacts with a conjugated diene. The regioselectivity of the reaction is influenced by the electronic properties of both the diene and the dienophile.[2]

Caption: Hetero-Diels-Alder reaction of N,N-Diethyl-4-nitrosoaniline.

The Kröhnke Pyridine Synthesis

N,N-Dialkyl-4-nitrosoanilines are key reagents in a variation of the Kröhnke pyridine synthesis. In this reaction, the nitroso compound is used to generate a nitrone in situ, which then undergoes a [3+2] cycloaddition with an α,β-unsaturated ketone. The resulting adduct rearranges to form a 1,5-dicarbonyl compound, which then cyclizes with ammonia to form a substituted pyridine.[16]

Mechanism of the Kröhnke Pyridine Synthesis:

The overall transformation involves a multi-step sequence starting from the reaction of an activated alkyl halide with pyridine, followed by reaction with the nitrosoaniline and subsequent cyclization.

Krohnke_Synthesis A Activated Alkyl Halide + Pyridine B Pyridinium Salt A->B Formation of Pyridinium Salt D Nitrone Intermediate B->D Reaction with C N,N-Diethyl-4-nitrosoaniline C->D F 1,5-Dicarbonyl Compound D->F [3+2] Cycloaddition & Rearrangement with E α,β-Unsaturated Ketone E->F H Substituted Pyridine F->H Cyclization with G Ammonia G->H

Caption: Key steps in the Kröhnke pyridine synthesis.

Dimerization

A characteristic feature of many aromatic C-nitroso compounds is their ability to exist in equilibrium with a dimeric form, an azodioxy compound. This dimerization is a reversible process influenced by factors such as temperature, solvent, and the electronic nature of the substituents on the aromatic ring.[6] In the solid state, N,N-Diethyl-4-nitrosoaniline typically exists as the monomer.

Applications in Research and Development

The unique reactivity of the nitroso group in N,N-Diethyl-4-nitrosoaniline has led to its use in several areas:

  • Synthetic Chemistry: As a building block in the synthesis of heterocyclic compounds like pyridines and oxazines.[4][16]

  • Analytical Chemistry: As a chromogenic reagent for the detection of reactive oxygen species.[4]

  • Pharmaceutical Quality Control: As a reference standard for the analytical method development and validation for the quantification of nitrosamine impurities in pharmaceutical products.[4]

  • Biochemical Research: As an artificial electron acceptor in studies of dehydrogenase enzymes.[4]

Safety and Handling

N,N-Diethyl-4-nitrosoaniline is a toxic substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled.[16] It is also a flammable solid.[16] Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood. Store the compound in a cool, dry, and dark place, away from heat, sparks, and open flames.[2]

Conclusion

The nitroso group in N,N-Diethyl-4-nitrosoaniline is the cornerstone of its rich and diverse chemistry. Its stability is influenced by thermal, photochemical, and pH-dependent factors, necessitating careful handling and storage. The reactivity of the nitroso group, particularly its participation in redox reactions, cycloadditions, and as a key component in named reactions like the Kröhnke synthesis, underscores its importance as a versatile tool for chemists. A thorough understanding of these properties is paramount for its effective and safe utilization in research and development, paving the way for new discoveries and applications.

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Methodological & Application

The Strategic Role of N,N-Diethyl-4-nitrosoaniline in Azo Dye Manufacturing: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Simple Ingredient, A Key Intermediate

In the vibrant world of synthetic colorants, azo dyes represent the largest and most versatile class, characterized by the nitrogen-nitrogen double bond (–N=N–) that forms the core of their chromophore.[1] The synthesis of these dyes is a cornerstone of industrial organic chemistry. While many texts focus on the direct diazotization of primary aromatic amines and their subsequent coupling, a nuanced understanding reveals the strategic importance of specific intermediates. N,N-Diethyl-4-nitrosoaniline is one such compound.

Contrary to what its name might suggest to a novice, N,N-Diethyl-4-nitrosoaniline is not typically used as a direct coupling component in the final stage of azo dye synthesis. Instead, its primary value lies in its role as a stable, isolable precursor to a more reactive and crucial intermediate: N,N-diethyl-p-phenylenediamine .[2] This diamine, with its two distinct amino groups, offers significant versatility, allowing it to act as either the diazo component or the coupling component in the synthesis of a wide array of azo dyes.[3]

This guide provides a comprehensive overview of the complete synthetic pathway, from the synthesis of N,N-Diethyl-4-nitrosoaniline to its conversion into the pivotal diamine intermediate, and finally, its application in the manufacturing of a representative azo dye. We will explore the causality behind the protocols, ensuring a deep understanding of the chemical principles at play.

Overall Synthetic Workflow

The journey from a common starting material to a final azo dye product via the nitrosoaniline route is a well-defined, three-stage process. This workflow is designed for stability at intermediate stages and versatility in the final coupling reaction.

G cluster_0 Stage 1: Nitrosation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Azo Dye Synthesis A N,N-Diethylaniline B N,N-Diethyl-4-nitrosoaniline A->B NaNO₂ / HCl 0-10°C C N,N-Diethyl-p-phenylenediamine B->C Reducing Agent (e.g., SnCl₂/HCl) D Diazonium Salt of Diamine C->D Diazotization (NaNO₂ / HCl, 0-5°C) E Final Azo Dye D->E Azo Coupling (e.g., + 2-Naphthol)

Caption: Overall workflow from N,N-Diethylaniline to a final azo dye.

Part 1: Synthesis of N,N-Diethyl-4-nitrosoaniline via Electrophilic Substitution

The synthesis begins with the nitrosation of N,N-diethylaniline. This is a classic electrophilic aromatic substitution reaction where the nitrosonium ion (NO⁺) acts as the electrophile.

Mechanism & Rationale

The reaction is initiated by the acidification of sodium nitrite (NaNO₂) with a strong acid like hydrochloric acid (HCl) to generate nitrous acid (HNO₂). A further protonation of nitrous acid leads to the formation of the nitrosonium ion (NO⁺), a relatively weak electrophile. The N,N-diethylamino group on the aniline ring is a powerful activating group, directing the substitution to the para position due to steric hindrance at the ortho positions. The low temperature (0-10°C) is crucial to prevent the decomposition of the nitrous acid and to control the reaction rate.

Caption: Mechanism of electrophilic nitrosation of N,N-diethylaniline.

Experimental Protocol: Nitrosation of N,N-Diethylaniline[3]

Materials & Equipment:

  • N,N-Diethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Water (deionized)

  • Ice

  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Procedure:

  • Preparation: In the 500 mL flask, combine N,N-diethylaniline (e.g., 75 mL) and concentrated hydrochloric acid (e.g., 122 mL).

  • Cooling: Place the flask in an ice bath and begin stirring. Cool the mixture to between 0°C and 10°C.

  • Nitrite Addition: Prepare a solution of sodium nitrite (e.g., 41.1% aqueous solution, molar equivalent to the aniline). Slowly add the sodium nitrite solution via the dropping funnel to the stirred aniline-acid mixture.

  • Temperature Control: Meticulously maintain the reaction temperature between 0°C and 10°C throughout the addition by controlling the addition rate and adding ice to the bath as needed.

  • Reaction: After the addition is complete, continue to stir the mixture at 0-10°C for an additional 2.5 to 3 hours to ensure the reaction goes to completion.

  • Isolation: The product, N,N-Diethyl-4-nitrosoaniline hydrochloride, often precipitates as a solid. It can be collected by filtration and washed with a small amount of cold, dilute HCl. The free base can be obtained by careful neutralization.

Part 2: Reduction of N,N-Diethyl-4-nitrosoaniline

The nitroso group is readily reduced to a primary amino group, yielding the highly valuable N,N-diethyl-p-phenylenediamine. Several reducing agents are effective, with stannous chloride (tin(II) chloride) in hydrochloric acid being a classic and reliable laboratory method.[4]

Mechanism & Rationale

Stannous chloride (SnCl₂) is a mild reducing agent that, in the presence of concentrated HCl, effectively reduces the nitroso group (–N=O) to a primary amine (–NH₂). The tin is oxidized from Sn²⁺ to Sn⁴⁺ in the process. The reaction proceeds through intermediate hydroxylamine species. The resulting diamine is basic and forms a hydrochloride salt in the acidic medium. The free base is highly susceptible to air oxidation and is often generated just before use or stored carefully under an inert atmosphere.[4]

Experimental Protocol: Reduction of the Nitroso Intermediate[5]

Materials & Equipment:

  • N,N-Diethyl-4-nitrosoaniline (or its hydrochloride salt)

  • Stannous Chloride (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH, 50% solution)

  • Ether (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reflux apparatus, separatory funnel, rotary evaporator

Procedure:

  • Reducer Preparation: Prepare a solution of stannous chloride (approx. 4.5 molar equivalents) in concentrated hydrochloric acid in a round-bottom flask. The dissolution is exothermic and may require gentle warming.

  • Addition of Nitroso Compound: To the warm stannous chloride solution, add the N,N-Diethyl-4-nitrosoaniline in small portions.

  • Temperature Control: Control the addition rate to prevent the reaction from becoming too vigorous. Use a water bath for cooling if necessary.

  • Reaction Completion: After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 60-90 minutes to ensure complete reduction.[4]

  • Isolation of Salt: Cool the reaction mixture. The product may precipitate as a double tin salt. This can be filtered and redissolved in water for the next step.

  • Liberation and Extraction of Free Base: This step must be performed quickly to minimize oxidation. Cover the aqueous solution of the salt with a layer of ether in a separatory funnel. Add ice to keep the solution cold, then carefully add 50% NaOH solution until the mixture is strongly alkaline.

  • Extraction: Immediately shake the funnel to extract the liberated N,N-diethyl-p-phenylenediamine into the ether layer. Separate the layers and perform two more extractions of the aqueous layer with fresh ether.[4]

  • Drying and Isolation: Combine the ether extracts, dry over anhydrous sodium sulfate, filter, and remove the ether using a rotary evaporator. The resulting product is N,N-diethyl-p-phenylenediamine.[5]

Part 3: Synthesis of a Representative Azo Dye

With the key intermediate, N,N-diethyl-p-phenylenediamine, in hand, we can now synthesize an azo dye. In this protocol, we will use the diamine as the diazo component . Its primary aromatic amine group will be converted into a diazonium salt, which will then be coupled with an activated aromatic compound, 2-naphthol, to produce a vibrant dye.

Mechanism & Rationale

This stage is a classic two-step process:

  • Diazotization: The primary amine group of N,N-diethyl-p-phenylenediamine is treated with nitrous acid (generated in situ from NaNO₂ and HCl) at 0-5°C. This converts the amine into a diazonium salt (Ar-N₂⁺Cl⁻). The tertiary amine group remains unaffected. This temperature is critical; diazonium salts are unstable and will decompose to form phenols and nitrogen gas at higher temperatures.

  • Azo Coupling: The diazonium salt is a weak electrophile. It reacts with an electron-rich coupling component, in this case, the highly activated 2-naphthol in an alkaline solution.[6] The alkaline conditions deprotonate the hydroxyl group of the naphthol, forming the even more strongly activating phenoxide ion, which facilitates the electrophilic aromatic substitution reaction to form the final azo dye.

G cluster_0 Step A: Diazotization cluster_1 Step B: Azo Coupling A N,N-Diethyl-p-phenylenediamine B Diamine Diazonium Salt A->B NaNO₂ / HCl 0-5°C D Final Azo Dye B->D C 2-Naphthol (in NaOH solution) C->D

Caption: The two-step synthesis of an azo dye from the diamine intermediate.

Experimental Protocol: Diazotization and Coupling[1][7]

Materials & Equipment:

  • N,N-diethyl-p-phenylenediamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Beakers, flasks, magnetic stirrer, ice baths, Büchner funnel and vacuum filtration apparatus

Procedure: Step A: Diazotization of N,N-diethyl-p-phenylenediamine

  • Dissolution: Dissolve a measured quantity of N,N-diethyl-p-phenylenediamine (e.g., 0.02 mol) in a mixture of concentrated HCl and water in a beaker. Cool the solution to 0-5°C in an ice bath with stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.021 mol) dropwise. Keep the tip of the pipette or dropping funnel below the surface of the liquid to prevent the escape of nitrous fumes.

  • Maintain Temperature: Ensure the temperature does not rise above 5°C. The formation of the diazonium salt solution is now complete. Use this solution immediately in the next step.

Step B: Azo Coupling with 2-Naphthol 4. Coupling Solution: In a separate, larger beaker, dissolve 2-naphthol (e.g., 0.02 mol) in an aqueous sodium hydroxide solution (e.g., 10% NaOH). Cool this solution thoroughly in an ice bath to below 5°C. 5. Coupling Reaction: With vigorous stirring, slowly add the cold diazonium salt solution from Step 3 to the cold 2-naphthol solution. 6. Precipitation: A brightly colored azo dye should precipitate immediately. 7. Completion: Continue stirring the mixture in the ice bath for another 15-30 minutes to ensure the coupling reaction is complete. 8. Isolation and Purification: Collect the solid dye by vacuum filtration using a Büchner funnel. Wash the filter cake with a generous amount of cold water to remove any unreacted salts. The crude dye can be further purified by recrystallization from an appropriate solvent, such as ethanol.

Data Presentation

Table 1: Reaction Parameters for Representative Azo Dye Synthesis
ParameterStage 1: NitrosationStage 2: ReductionStage 3: Diazotization & Coupling
Key Reactants N,N-Diethylaniline, NaNO₂, HClN,N-Diethyl-4-nitrosoaniline, SnCl₂, HClN,N-diethyl-p-phenylenediamine, NaNO₂, HCl, 2-Naphthol, NaOH
Temperature 0-10°CReflux (approx. 100-110°C)0-5°C
Key Conditions AcidicStrongly AcidicAcidic (Diazotization), Alkaline (Coupling)
Product N,N-Diethyl-4-nitrosoanilineN,N-diethyl-p-phenylenediamineAzo Dye
Appearance Yellow-green solid[5]Colorless solid/oil (oxidizes)[5]Deeply colored solid (e.g., red, orange)
Table 2: Spectroscopic Characterization of Azo Dyes
Spectroscopic MethodKey Feature to ObserveTypical Wavenumber/Shift
FT-IR Azo group (–N=N–) stretching~1560-1440 cm⁻¹ (often weak)
O–H stretch (from naphthol)Broad peak, ~3400-3200 cm⁻¹
Aromatic C=C stretching~1600-1450 cm⁻¹
UV-Vis π → π* transition of the conjugated systemλ_max in the visible region (e.g., 400-600 nm)
¹H-NMR Aromatic protonsδ = 6.5-8.5 ppm
Ethyl group protons (–CH₂CH₃)Quartet (~3.4 ppm) and Triplet (~1.2 ppm)

Note: Exact spectroscopic values will vary depending on the specific dye structure and solvent used.[7][8]

References

  • Al-Azzawi, A. M., Hameed, A. H., & Al-Amiery, A. A. (2015). Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. Molecules, 20(11), 20539–20552. Available at: [Link]

  • CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. (2011). Google Patents.
  • Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. (n.d.). The Chinese University of Hong Kong. Available at: [Link]

  • Patel, K. R., & Patel, K. C. (2015). Synthesis of azo disperse dyes benzene-1,4-bis(diazonium) derivatives and dyeing with polyester. International Research Journal of Engineering and Technology (IRJET), 2(8), 98-102. Available at: [Link]

  • The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough. Available at: [Link]

  • Samad, L. A., & Hawaiz, F. E. (2017). Synthesis, Characterization and dying performance studies of some azo dyes derived from m-phenylenediamine. Zanco Journal of Pure and Applied Sciences, 28(6), 148-156. Available at: [Link]

  • Parab, V. L., & Palav, A. V. (2015). Facile Synthesis of N,N-Dimethyl Para Phenylene Diamine Dihydrochloride: A Photographic Developer Dye. Rasayan Journal of Chemistry, 8(2), 164-166. Available at: [Link]

  • Preparation of N,N-dimethyl-p-phenylenediamine. (n.d.). PrepChem.com. Retrieved from [Link]

  • The Crucial Role of p-Phenylenediamine in Modern Azo Dye Synthesis. (n.d.). Millennial Scientific. Available at: [Link]

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Application Notes & Protocols: N,N-Diethyl-4-nitrosoaniline as a Strategic Intermediate for the Synthesis of p-Phenylenediamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N-disubstituted p-phenylenediamine (PPD) derivatives, utilizing N,N-Diethyl-4-nitrosoaniline as a key intermediate. p-Phenylenediamines are a critical class of compounds with extensive applications, serving as precursors for high-performance polymers like aramids, as antioxidants in the rubber industry, and as essential components in hair dyes.[1][2] Their derivatives are also valuable scaffolds in medicinal chemistry and drug development. This document details the robust, two-step synthetic pathway commencing from N,N-diethylaniline, covering the underlying chemical principles, detailed experimental protocols, purification strategies, and critical safety considerations. The protocols are designed for researchers, chemists, and process development professionals, emphasizing causality, reproducibility, and safety.

Introduction: The Strategic Importance of the Nitroso Pathway

The synthesis of N,N-disubstituted p-phenylenediamines is a cornerstone of industrial and pharmaceutical chemistry. While several synthetic routes exist, the pathway involving the nitrosation of a tertiary aniline followed by reduction offers significant advantages.

Causality of the Approach: The primary challenge in handling p-phenylenediamines is their inherent instability; the free bases are highly susceptible to air oxidation, which can lead to product degradation, discoloration, and the formation of impurities.[1][3] Furthermore, many PPDs are known to be potent skin sensitizers.[4][5]

The nitroso-intermediate strategy elegantly circumvents these issues. The synthesis proceeds through two distinct stages:

  • Nitrosation: N,N-diethylaniline undergoes electrophilic aromatic substitution to form the stable, isolable intermediate, N,N-Diethyl-4-nitrosoaniline.

  • Reduction: The nitroso group is then reduced to the primary amine, yielding the desired N,N-diethyl-p-phenylenediamine.

A key advantage of this method is the ability to perform the entire synthesis in an acidic medium, allowing for the final product to be directly isolated as a stable acid addition salt (e.g., hydrochloride).[6] This "through-process" approach minimizes handling of the sensitive free base, thereby preventing oxidation, improving yield and purity, and enhancing operator safety.[6]

The Synthetic Workflow: From Aniline to Phenylenediamine

The overall transformation is a highly efficient method for introducing an amino group para to an existing dialkylamino substituent on an aromatic ring.

G cluster_0 Step 1: Nitrosation cluster_1 Step 2: Reduction Start N,N-Diethylaniline Intermediate N,N-Diethyl-4-nitrosoaniline (Intermediate) Start->Intermediate Nitrosating Agent (e.g., Alkyl Nitrite, NaNO2) + Acid (e.g., HCl) Product N,N-Diethyl-p-phenylenediamine (as Hydrochloride Salt) Intermediate->Product Reduction (e.g., Catalytic Hydrogenation)

Caption: Overall synthetic workflow.

Step 1: Synthesis of N,N-Diethyl-4-nitrosoaniline

The initial step involves the C-nitrosation of N,N-diethylaniline. This reaction is a classic example of an electrophilic aromatic substitution.

Mechanism Insight: The potent electron-donating diethylamino group strongly activates the aromatic ring, directing the incoming electrophile (the nitrosonium ion, NO⁺, or its carrier) almost exclusively to the para position. The reaction is typically performed in a strong acid like hydrochloric acid at low temperatures (0–5 °C).[6][7] The acid serves two purposes: it protonates the nitrosating agent (e.g., sodium nitrite) to generate nitrous acid (HNO₂), which in turn forms the electrophilic species, and it helps to dissolve the starting aniline by forming its hydrochloride salt. Maintaining a low temperature is critical to prevent the decomposition of unstable nitrous acid and to control the exothermic reaction.

While direct nitrosation of secondary anilines initially forms an N-nitrosamine, which can then rearrange to the C-nitroso compound via the Fischer-Hepp rearrangement, tertiary anilines like N,N-diethylaniline undergo direct C-nitrosation at the para position.[8][9]

Caption: Simplified mechanism of C-nitrosation.

Protocol 1: Preparation of N,N-Diethyl-4-nitrosoaniline Hydrochloride

This protocol is adapted from established laboratory procedures.[6][7][10]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
N,N-Diethylaniline149.2314.9 g0.10Starting material
Conc. Hydrochloric Acid (~37%)36.4627.4 g (22.8 mL)0.27Acid catalyst and solvent
Sodium Nitrite (NaNO₂)69.007.0 g0.10Nitrosating agent
Deionized Water18.02100 mL + 15 mL-Solvent
Crushed Ice-~100 g-For cooling

Procedure:

  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.

  • Aniline Solution: To the flask, add N,N-diethylaniline (14.9 g) and deionized water (80 mL).

  • Acidification: While stirring vigorously, slowly add concentrated hydrochloric acid (27.4 g). The temperature may rise; ensure it does not exceed 50°C by controlling the addition rate.[6]

  • Cooling: Cool the resulting suspension to a temperature between -2°C and +2°C using the ice-salt bath.

  • Nitrosation: Dissolve sodium nitrite (7.0 g) in deionized water (15 mL) and add this solution dropwise via the dropping funnel over 30-45 minutes. Critically, maintain the internal reaction temperature below 5°C throughout the addition.[6][10]

  • Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 1-2 hours. The product, N,N-diethyl-4-nitrosoaniline hydrochloride, will precipitate as yellow-to-orange crystals.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold dilute hydrochloric acid, followed by a small amount of ice-cold water to remove excess acid and salts.

  • Drying: Dry the product in a vacuum desiccator. The free base, a green crystalline solid (mp 87-88 °C), can be obtained by careful neutralization of the hydrochloride salt with a weak base like sodium carbonate, but this is often not necessary for the subsequent reduction step.[11]

Self-Validation:

  • Appearance: The hydrochloride salt should be a yellow crystalline solid.

  • Expected Yield: Typically >85%.

Step 2: Reduction to N,N-Diethyl-p-phenylenediamine

The reduction of the nitroso group to a primary amine is the final key transformation. Catalytic hydrogenation is the preferred method on an industrial scale due to its high efficiency, clean conversion, and atom economy.[6][12]

Mechanism Insight: In catalytic hydrogenation, both the nitroso compound and hydrogen are adsorbed onto the surface of a metal catalyst (e.g., Pd/C). The N=O bond is sequentially reduced, likely proceeding through a hydroxylamine intermediate, to the final amine.[13][14] The reaction is typically carried out under a positive pressure of hydrogen gas.

Alternative chemical reducing agents like stannous chloride (SnCl₂) in concentrated HCl or zinc powder in acid can also be effective.[3][15] These methods, however, generate significant metallic waste streams, making them less environmentally favorable than catalytic hydrogenation.

G cluster_0 Catalytic Hydrogenation Workflow Start N,N-Diethyl-4-nitrosoaniline (in solution) Reactor Pressurized Reactor (Parr Shaker, Autoclave) Start->Reactor Filtration Catalyst Filtration Reactor->Filtration After reaction completion Catalyst Catalyst (e.g., 5% Pd/C) Catalyst->Reactor H2 Hydrogen Source (H₂ Gas) H2->Reactor Product N,N-Diethyl-p-phenylenediamine (in solution) Filtration->Product

Caption: Workflow for catalytic hydrogenation.

Protocol 2: One-Pot Synthesis and Reduction to N,N-Diethyl-p-phenylenediamine Hydrochloride

This protocol demonstrates an efficient "through-process" where the nitrosoaniline intermediate is not isolated before reduction.[6]

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityNotes
Crude Nitroso Reaction Mixture-From Protocol 1The entire aqueous mixture
5% Palladium on Carbon (Pd/C)-~0.5-1.0 gCatalyst (handle with care, pyrophoric when dry)
Amidosulfonic Acid97.09Small amountTo quench excess nitrite (optional, but good practice)
Isopropanol or Ethanol60.10~200 mLFor precipitation

Procedure:

  • Preparation: Following the completion of the nitrosation reaction in Protocol 1, allow the reaction mixture to warm to room temperature.

  • Nitrite Quench: Add a small amount of amidosulfonic acid to destroy any excess unreacted nitrite. Stir for 15 minutes.

  • Hydrogenation Setup: Transfer the entire aqueous reaction mixture to a hydrogenation vessel (e.g., a Parr apparatus or a stirred autoclave) suitable for handling the acidic conditions and hydrogen pressure.

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst to the vessel. Ensure the catalyst is wetted immediately by the solvent to minimize fire risk.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 3-4 bar (approx. 45-60 psi). Begin vigorous stirring and heat to 40-50°C if necessary to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes several hours.

  • Workup: Once the reaction is complete, cool the vessel to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Caution: The catalyst on the filter pad is highly pyrophoric and must not be allowed to dry in the air. Quench it immediately with water.

  • Product Precipitation: Transfer the clear filtrate to a beaker and, while stirring, add isopropanol or ethanol.[6] The N,N-diethyl-p-phenylenediamine hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the white to off-white crystalline product by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.

Self-Validation:

  • Appearance: A white to light-gray crystalline solid.

  • Melting Point: N,N-diethyl-p-phenylenediamine hydrochloride melts at 232-237°C.[6]

  • Purity: Purity can be assessed by HPLC or ¹H NMR.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

AnalysisExpected Results for N,N-Diethyl-p-phenylenediamine
¹H NMR (D₂O)Signals corresponding to ethyl groups (triplet and quartet) and aromatic protons. The chemical shifts will be influenced by the protonation state.
¹³C NMR (D₂O)Peaks for the two distinct ethyl carbons and four aromatic carbons.
FT-IR (KBr Pellet)N-H stretching bands for the primary and secondary amines (as ammonium salt), C-H stretches (aliphatic and aromatic), and C=C aromatic ring stretches.
Mass Spec (ESI+) [M+H]⁺ peak corresponding to the molecular weight of the free base (165.13 m/z).

Safety and Handling

Researcher Trustworthiness: Adherence to safety protocols is non-negotiable. A self-validating system includes rigorous safety awareness.

  • N,N-Diethyl-4-nitrosoaniline: This compound is toxic if swallowed, inhaled, or in contact with skin.[16] It is a suspected mutagen. Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[17][18]

  • p-Phenylenediamine Derivatives: These compounds are toxic and are known skin and respiratory sensitizers.[19] Avoid all personal contact. The free bases are prone to air oxidation, forming potentially hazardous colored quinone-type species.[20]

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Hydrogenation reactions must be performed in specialized pressure equipment behind a safety shield. The Pd/C catalyst is pyrophoric when dry and must be handled with extreme care, preferably as a water-wet paste.

  • Acids and Solvents: Concentrated hydrochloric acid is highly corrosive. Handle with appropriate care. Organic solvents like isopropanol are flammable.

Storage: Store N,N-Diethyl-4-nitrosoaniline and p-phenylenediamine derivatives in tightly sealed containers under an inert atmosphere (nitrogen or argon) in a cool, dark, and well-ventilated area to prevent degradation.[3]

References

  • Lommatzsch, U., & Heineke, D. (1984). Process for preparing N,N-disubstituted p-phenylenediamine derivatives. U.S.
  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

  • Karabulut, S., Kaya, İ., & Cıngıllı, H. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Designed Monomers and Polymers, 21(1), 159-170. [Link]

  • CN102030659A. (2011). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
  • PrepChem. (2023). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]

  • Experimental Procedures. (2020). Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]

  • PubChem. (n.d.). N,N-dimethyl-4-nitrosoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Dalton Transactions. (2017). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. [Link]

  • Wikipedia. (n.d.). Fischer–Hepp rearrangement. Retrieved from [Link]

  • ResearchGate. (2021). Reduction of 4-nitroaniline (4-NA) to p-phenylenediamine (4-PDA). [Link]

  • Jin, B., et al. (2024). p-Phenylenediamine Derivatives in Tap Water: Implications for Human Exposure. MDPI. [Link]

  • US4191708A. (1980). Process for preparing and purifying p-phenylenediamine.
  • ACS Catalysis. (2022). Chemoselective Hydrogenation of Nitro Compounds by MoS2 via Introduction of Independent Active Hydrogen-Donating Sites. [Link]

  • Nambaru, S. (1982). Reductive metabolism of nitro-p-phenylenediamine by rat liver. PubMed. [Link]

  • Pearson, A. J., & Baur, I. (1998). Preparation of Functionalized p-Phenylenediamine Derivatives Using Arene−Iron Chemistry. Organic Letters, 1(1), 125-127. [Link]

  • CN101585772A. (2009).
  • Journal of Organic Chemistry. (2025). Synthesis of 4,5-Disubstituted o‑Phenylenediamines. [Link]

  • EP0825979B1. (2002).
  • Williams, D. L. H. (1975). The mechanism of the Fischer-Hepp rearrangement of aromatic N-nitroso-amines. Tetrahedron, 31(11-12), 1343-1349. [Link]

  • Vocanson, M., et al. (2013). Penetration and haptenation of p-phenylenediamine. PubMed. [Link]

  • Rasayan Journal of Chemistry. (2015). Facile Synthesis of N, N-Dimethyl Paraphenylene Diamine Dihydrochloride. [Link]

  • ResearchGate. (2025). Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. [Link]

  • Lu, Z., et al. (2024). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. MDPI. [Link]

  • ACS Publications. (2023). Hydrolysis of p-Phenylenediamine Antioxidants. [Link]

  • PubChem. (n.d.). N,N-diethyl-4-nitrosoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?[Link]

  • National Institutes of Health. (2021). An Organic Chemist's Guide to N-Nitrosamines. [Link]

  • Al-Suwayeh, S. A., et al. (2022). Study of P-Phenylenediamine (PPD) Concentrations after Hair Dye Mixing. MDPI. [Link]

  • ResearchGate. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives. [Link]

  • ResearchGate. (n.d.). Key transformations of N‐nitrosoanilines. [Link]

  • PubMed. (2021). Investigations on detoxification mechanisms of novel para-phenylenediamine analogues. [Link]

  • ResearchGate. (n.d.). N,N-dimethyl-4-nitrosoaniline (RNO) absorbance reduction. [Link]

  • PrepChem. (2023). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • ChemCatChem. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. [Link]

  • Surendranath College. (n.d.). Fischer-Hepp Rearrangement. [Link]

  • ResearchGate. (n.d.). Reaction reported between N,N-dimethyl-4-nitrosoaniline and.... [Link]

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Application Note: N,N-Diethyl-4-nitrosoaniline as a Reference Standard and Mechanistic Tool in Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Nitrosamine Control

The discovery of N-nitrosamine impurities in common medications, such as angiotensin II receptor blockers and ranitidine, has presented a significant challenge to the pharmaceutical industry.[1][2] Classified as probable human carcinogens based on animal studies, these impurities necessitate rigorous control to ensure patient safety.[1][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform risk assessments and implement sensitive analytical methods to detect and quantify nitrosamines in active pharmaceutical ingredients (APIs) and finished drug products.[1][3][4][5][6]

This application note introduces N,N-Diethyl-4-nitrosoaniline as a specialized reference standard and mechanistic probe for researchers, scientists, and drug development professionals engaged in the critical task of nitrosamine analysis. While not a common nitrosamine impurity itself, its unique chemical properties make it a valuable tool for method development, system suitability testing, and investigating the fundamental chemistry of nitrosation reactions.

Physicochemical Properties of N,N-Diethyl-4-nitrosoaniline

A thorough understanding of the physicochemical properties of a reference standard is paramount for its effective use. N,N-Diethyl-4-nitrosoaniline is a green crystalline solid with the molecular formula C₁₀H₁₄N₂O.[7][8] Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[7]
Molecular Weight 178.23 g/mol [7]
CAS Number 120-22-9[8]
Appearance Green to Dark green powder/crystal
Melting Point 80-85 °C
Solubility Slightly soluble in water; Soluble in Ether, Ethanol
Purity (Typical) ≥98.0% (HPLC)[8]

This data is compiled from publicly available information and may vary by supplier.

Synthesis of N,N-Diethyl-4-nitrosoaniline

The primary synthesis route for N,N-Diethyl-4-nitrosoaniline involves the nitrosation of N,N-diethylaniline.[9] This reaction is typically performed by treating N,N-diethylaniline with a nitrosating agent, such as sodium nitrite, in an acidic environment.[9] The acidic conditions are crucial for the formation of the nitrosating species from the nitrite salt.

A representative synthesis procedure is as follows:

  • Dissolve N,N-diethylaniline in concentrated hydrochloric acid.

  • Cool the mixture to below 0°C using an ice bath.

  • Slowly add a solution of sodium nitrite in water, ensuring the temperature does not exceed 8-10°C.[10]

  • The hydrochloride salt of N,N-Diethyl-4-nitrosoaniline precipitates out of the solution.

  • The precipitate is filtered, washed, and can be converted to the free base by treatment with a stoichiometric amount of a base like sodium hydroxide.[10]

This synthesis pathway is important for analytical scientists to understand, as it mirrors the potential formation pathways of nitrosamine impurities in drug manufacturing processes where secondary or tertiary amines may react with residual nitrites under acidic conditions.[3]

Application I: Reference Standard for Chromatographic Methods

Given its structural similarity to some nitrosamines and its distinct chromophore, N,N-Diethyl-4-nitrosoaniline can serve as a useful reference material in the development and validation of chromatographic methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Rationale for Use
  • Method Development: Its unique retention time can help in assessing the resolving power of a chromatographic system.

  • System Suitability: It can be used as a marker to ensure the consistency and performance of the HPLC system over time.

  • Spiking Studies: It can be spiked into placebo formulations to evaluate the extraction efficiency and selectivity of a new analytical method for related compounds.

Protocol: HPLC-UV Method Development using N,N-Diethyl-4-nitrosoaniline

This protocol provides a starting point for the analysis of N,N-Diethyl-4-nitrosoaniline and can be adapted for the simultaneous analysis of other nitrosamines.

1. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N,N-Diethyl-4-nitrosoaniline reference standard and dissolve in 10 mL of methanol.
  • Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10 mL with the mobile phase.

2. Chromatographic Conditions:

ParameterConditionRationale
Instrument HPLC with UV/Vis or Diode Array DetectorStandard equipment for pharmaceutical quality control.
Column C18 Reverse-Phase, 4.6 x 250 mm, 5 µmA versatile column suitable for a wide range of small molecules.
Mobile Phase Acetonitrile:Water (50:50, v/v)A common mobile phase for nitrosamine analysis, can be adjusted to optimize retention.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 273 nm and 314 nmBased on the known UV absorption maxima of the related N,N-Dimethyl-4-nitrosoaniline.[11] A DAD is recommended to assess peak purity.
Injection Volume 10 µLA standard injection volume.

3. System Suitability:

  • Inject the working standard solution five times.
  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

4. Analysis:

  • Prepare sample solutions as per the specific matrix (e.g., drug substance, drug product).
  • Inject the sample solutions and the working standard.
  • Identify the N,N-Diethyl-4-nitrosoaniline peak by comparing the retention time with that of the standard.

Application II: Mechanistic Tool as a Nitrite Trapping Agent

A critical strategy in preventing nitrosamine formation is the use of "nitrite scavengers."[12] These are compounds that react with and consume nitrosating agents (derived from nitrites), thereby preventing them from reacting with secondary or tertiary amines.[12] Due to its chemical structure, N,N-Diethyl-4-nitrosoaniline's precursor, N,N-diethylaniline, can act as a trapping agent, and the formation of N,N-Diethyl-4-nitrosoaniline can be used to indirectly quantify the nitrosating potential of a system.

The Chemistry of Nitrite Trapping

The reaction of a tertiary arylamine like N,N-diethylaniline with a nitrosating agent (e.g., nitrous acid, HNO₂) proceeds via electrophilic substitution on the activated aromatic ring, leading to the formation of the C-nitroso compound, N,N-Diethyl-4-nitrosoaniline. This reaction is often faster than the N-nitrosation of many secondary amines.

Nitrite_Trapping cluster_0 Nitrosating Agent Formation cluster_1 Competitive Reactions NaNO2 Sodium Nitrite (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 protonation H+ Acidic Conditions (H+) H+->HNO2 HNO2_2 Nitrous Acid (HNO2) DEA N,N-Diethylaniline (Trapping Agent) DENA N,N-Diethyl-4-nitrosoaniline (Quantifiable Product) DEA->DENA C-Nitrosation (Trapping) SecAmine Secondary/Tertiary Amine (API, Impurity) Nitrosamine N-Nitrosamine (Toxic Impurity) SecAmine->Nitrosamine N-Nitrosation (Impurity Formation) HNO2_2->DEA HNO2_2->SecAmine

Figure 1. Competitive reaction between a nitrite trapping agent and a nitrosamine precursor.
Protocol: Assessing Nitrosating Potential in a Formulation

This protocol outlines a conceptual experiment to evaluate the potential for nitrosamine formation in a liquid formulation by using N,N-diethylaniline as a trapping agent and quantifying the resulting N,N-Diethyl-4-nitrosoaniline.

1. Materials:

  • N,N-Diethylaniline (trapping agent)
  • N,N-Diethyl-4-nitrosoaniline (reference standard)
  • Sodium Nitrite
  • Drug formulation (placebo or containing the API)
  • HPLC system as described in the previous section.

2. Experimental Procedure:

  • Control Sample: To a known volume of the drug formulation, add a specific concentration of N,N-diethylaniline.
  • Test Sample: To an identical aliquot of the drug formulation, add the same concentration of N,N-diethylaniline, followed by a known amount of sodium nitrite (to simulate nitrite contamination).
  • Incubation: Store both samples under conditions relevant to the drug product's lifecycle (e.g., accelerated stability conditions: 40°C for a specified duration).
  • Sample Preparation: At predetermined time points, take an aliquot of each sample, dilute with mobile phase, and filter through a 0.45 µm syringe filter.
  • Analysis: Analyze the samples by HPLC-UV as previously described.

3. Data Interpretation:

  • Quantify the concentration of N,N-Diethyl-4-nitrosoaniline formed in the test sample against a calibration curve prepared from the reference standard.
  • The amount of N,N-Diethyl-4-nitrosoaniline formed is directly proportional to the amount of reactive nitrite that was available to cause nitrosation.
  • This provides a quantitative measure of the formulation's inherent risk for nitrosamine formation under the tested conditions.

Advanced Analytical Techniques: LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for nitrosamine analysis.[13][14][15][16][17] N,N-Diethyl-4-nitrosoaniline can also be used as a reference standard in LC-MS/MS method development.

Conceptual LC-MS/MS Parameters

While specific parameters must be optimized for a given instrument, the following provides a theoretical starting point for the analysis of N,N-Diethyl-4-nitrosoaniline.

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) m/z 179.1 [M+H]⁺
Product Ions (Q3) To be determined by infusion and fragmentation experiments.

The development of a robust LC-MS/MS method would involve optimizing the fragmentation of the precursor ion to identify unique and stable product ions for Multiple Reaction Monitoring (MRM).

Safety and Handling

N,N-Diethyl-4-nitrosoaniline and its analog, N,N-Dimethyl-4-nitrosoaniline, are classified as hazardous substances.[7][18] They are toxic if swallowed, in contact with skin, or if inhaled.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn when handling these compounds. All work should be conducted in a well-ventilated fume hood.

Conclusion

N,N-Diethyl-4-nitrosoaniline is a versatile chemical that extends beyond its traditional use in dye synthesis. For the pharmaceutical scientist, it serves as a valuable, specialized tool. As a reference standard , it aids in the development and validation of chromatographic methods for nitrosamine-related structures. As a mechanistic probe , its formation from a precursor trapping agent provides a quantifiable measure of the nitrosating potential within a drug formulation. By integrating N,N-Diethyl-4-nitrosoaniline into their analytical and development workflows, researchers can enhance the robustness of their nitrosamine control strategies and contribute to the overarching goal of ensuring the safety and quality of pharmaceutical products.

References

  • N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115 - PubChem . [Link]

  • FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn . [Link]

  • Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column- . [Link]

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline . [Link]

  • N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem . [Link]

  • Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances : Waters . [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits - FDA . [Link]

  • Nitrosamine impurities | European Medicines Agency (EMA) . [Link]

  • A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC - NIH . [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025 . [Link]

  • (PDF) A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat - ResearchGate . [Link]

  • Nitrosamines Analysis with LC-MS/MS - Waters Corporation . [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - NIH . [Link]

  • Control of Nitrosamine Impurities in Human Drugs - FDA . [Link]

  • MRM parameters of 12 nitrosamines and 5 internal standards. - ResearchGate . [Link]

  • Assessment of a Diverse Array of Nitrite Scavengers in Solution and Solid State: A Study of Inhibitory Effect on the Formation of Alkyl-Aryl and Dialkyl N-Nitrosamine Derivatives - PSE Community.org . [Link]

  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan - Journal of Pharmaceutical Research . [Link]

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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N,N-Diethyl-4-nitrosoaniline. The developed method is precise, linear, and specific, making it suitable for routine quality control and stability testing of N,N-Diethyl-4-nitrosoaniline in bulk drug substance and pharmaceutical formulations. The protocol herein provides a comprehensive guide for researchers, scientists, and drug development professionals, covering method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and a protocol for forced degradation studies to ensure the method's stability-indicating properties.

Introduction

N,N-Diethyl-4-nitrosoaniline is a chemical intermediate with applications in the synthesis of various organic compounds. Its purity and stability are critical parameters that can influence the quality and safety of downstream products. Therefore, a robust and reliable analytical method for its quantification is essential. This application note addresses this need by providing a detailed protocol for a stability-indicating HPLC method. The causality behind the experimental choices is explained to provide a deeper understanding of the method's principles.

Physicochemical Properties of N,N-Diethyl-4-nitrosoaniline

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueReference
Chemical Structure N,N-Diethyl-4-nitrosoaniline structure
Molecular Formula C₁₀H₁₄N₂O[1]
Molecular Weight 178.23 g/mol [1]
Appearance Green to dark green powder or crystals[2]
Melting Point 80-85 °C[2]
Solubility Slightly soluble in water; soluble in ether and ethanol.[2][3]

Recommended Analytical Method: Stability-Indicating RP-HPLC

A reversed-phase HPLC method with UV detection was chosen for its wide applicability, sensitivity, and ability to separate the parent compound from its potential degradation products.

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is a common choice for moderately polar compounds like N,N-Diethyl-4-nitrosoaniline. The mobile phase, a mixture of acetonitrile and water with a phosphoric acid modifier, provides good peak shape and resolution.

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for aromatic amines.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier in RP-HPLC. Phosphoric acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Detection Wavelength 272 nmBased on the UV spectrum of N,N-Diethyl-4-nitrosoaniline, this wavelength provides good sensitivity.
Injection Volume 20 µLA typical injection volume for standard HPLC analysis.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Preparation of Solutions
  • Accurately weigh approximately 25 mg of N,N-Diethyl-4-nitrosoaniline reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

The sample preparation will depend on the matrix. For a bulk drug substance:

  • Accurately weigh a quantity of the sample equivalent to 25 mg of N,N-Diethyl-4-nitrosoaniline.

  • Transfer to a 25 mL volumetric flask.

  • Add approximately 20 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[4]

System Suitability

System suitability tests are an integral part of the analytical procedure. They are used to verify that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of peak areas (n=6) ≤ 2.0%
Specificity and Stability-Indicating Nature

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate the stability-indicating nature of the method, forced degradation studies are performed.

Forced Degradation Protocol:

Expose a sample solution of N,N-Diethyl-4-nitrosoaniline (e.g., 100 µg/mL) to the following stress conditions:[5]

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 48 hours.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak, and the peak purity of the parent peak is acceptable.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. Analyze a series of at least five concentrations of N,N-Diethyl-4-nitrosoaniline over the intended range. The calibration curve should have a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0% to 102.0%.

Precision

The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on two different days by two different analysts. The RSD should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).

Experimental Workflows

Analytical Method Development Workflow

Analytical Method Development Workflow cluster_0 Phase 1: Understanding the Analyte cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Physicochemical Properties (Solubility, pKa, UV spectra) B Select Column (e.g., C18, C8) A->B C Select Mobile Phase (ACN, MeOH, Buffers) B->C D Optimize Wavelength C->D E Fine-tune Mobile Phase Ratio D->E F Adjust pH E->F G Optimize Flow Rate F->G H Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision) G->H

Caption: A typical workflow for analytical method development.

Forced Degradation Study Workflow

Forced Degradation Study Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis and Evaluation cluster_3 Conclusion A Prepare N,N-Diethyl-4-nitrosoaniline Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Analyze Stressed Samples by HPLC B->G C->G D->G E->G F->G H Assess Peak Purity G->H I Evaluate Resolution between Analyte and Degradants H->I J Confirm Stability-Indicating Nature of the Method I->J

Caption: Workflow for conducting forced degradation studies.

Conclusion

The RP-HPLC method described in this application note is a robust, reliable, and stability-indicating method for the quantification of N,N-Diethyl-4-nitrosoaniline. The detailed protocol and validation parameters provide a comprehensive guide for its implementation in a quality control setting. The method's ability to separate the parent compound from its degradation products ensures accurate and reliable results for stability studies.

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  • Journal of Pharmaceutical Research Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. [Link]

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  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. Journal of Pharmaceutical Research. [Link]

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  • A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma. [Link]

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HPLC-UV method for the analysis of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Analysis of N,N-Diethyl-4-nitrosoaniline by HPLC-UV

Introduction: A Validated Approach to a Critical Analyte

N,N-Diethyl-4-nitrosoaniline (DENA), a member of the N-nitrosamine class, represents a significant analytical challenge in the pharmaceutical and chemical industries. N-nitrosamines are recognized as probable human carcinogens, and their presence, even at trace levels, is a major safety concern.[1][2] Regulatory bodies worldwide have established stringent limits for these impurities in drug substances and products, necessitating the use of highly reliable and sensitive analytical methods for their control.[1][3]

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust, accessible, and widely implemented technique for the quantitative analysis of chromophoric compounds like DENA.[4] This application note provides a comprehensive, step-by-step protocol for the analysis of N,N-Diethyl-4-nitrosoaniline using a reversed-phase HPLC-UV method. The methodology detailed herein is designed for accuracy, precision, and specificity, and is grounded in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Analyte Characteristics: N,N-Diethyl-4-nitrosoaniline (DENA)

A thorough understanding of the analyte's physicochemical properties is fundamental to successful analytical method development.

PropertyDescriptionSource
Chemical Structure CCN(CC)C1=CC=C(C=C1)N=O[8]
Molecular Formula C₁₀H₁₄N₂O[8][9]
Molecular Weight 178.24 g/mol [8][9]
Appearance Green to dark green solid/powder[8][9]
Melting Point 80.0 to 85.0 °C[9]
Solubility Slightly soluble in water; soluble in ethanol and ether.[9]
UV Absorption Exhibits UV absorbance suitable for detection. The analogous N,N-dimethyl compound shows maxima around 234 nm, 273 nm, and 314 nm, informing the selection of a monitoring wavelength.[10]

Principle of the Method

This method employs reversed-phase HPLC, where the analyte, DENA, is introduced into a liquid mobile phase that flows through a column packed with a nonpolar stationary phase (C18). Due to its chemical nature, DENA partitions between the mobile and stationary phases. Its interaction with the stationary phase causes it to be retained for a specific time (the retention time), separating it from other components in the sample matrix. As the separated DENA elutes from the column, it passes through a UV detector. The molecule absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration, allowing for accurate quantification.

Detailed Experimental Protocol

Instrumentation and Materials
  • Instrumentation: HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a variable wavelength UV-Vis detector.

  • Data Acquisition: Chromatography Data Station (CDS) software.

  • Analytical Column: Cogent Bidentate C18™, 4µm, 100Å, 4.6 x 150 mm (or equivalent L1 packing).[2][11]

  • Chemicals & Reagents:

    • N,N-Diethyl-4-nitrosoaniline (DENA) reference standard (>98.0% purity).[9]

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Formic acid (reagent grade).

    • Deionized water (18.2 MΩ·cm).

Chromatographic Conditions

The following parameters have been optimized for the separation and quantification of DENA.

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterProvides a controlled pH and good peak shape for amine-containing compounds.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic modifier used to elute the analyte from the C18 column.
Gradient Program Time (min)%B
0.020
15.080
15.120
20.020
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA typical volume that balances sensitivity and peak shape.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection UV at 340 nmSelected based on the chromophore of the nitrosoaniline structure to maximize sensitivity.
Run Time 20 minutesAllows for elution of the analyte and re-equilibration of the column.
Preparation of Solutions
  • Diluent: A mixture of Methanol and Water (50:50, v/v) is used for all dilutions.

  • Standard Stock Solution (approx. 100 µg/mL):

    • Accurately weigh approximately 10 mg of DENA reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Mix thoroughly. This solution should be stored under refrigerated and light-protected conditions.

  • Working Standard Solution (approx. 1.0 µg/mL):

    • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the diluent and mix thoroughly.

  • Sample Solution:

    • Accurately weigh a portion of the sample material expected to contain DENA.

    • Dissolve and dilute the sample in the diluent to achieve a theoretical final concentration of approximately 1.0 µg/mL of DENA.

    • Filter the solution through a 0.45 µm syringe filter if particulate matter is present.

HPLC-UV Analysis Workflow

The following diagram illustrates the key steps from sample preparation to data analysis.

G cluster_prep Solution Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Stock & Working) injection Inject Blank, Standards, and Samples prep_std->injection prep_sample Prepare Sample Solution (Weigh, Dissolve, Filter) prep_sample->injection instrument Set Chromatographic Conditions instrument->injection separation Chromatographic Separation (C18 Column) injection->separation detection UV Detection (340 nm) separation->detection integration Integrate Peak Area of DENA detection->integration calculation Calculate Concentration (vs. Standard) integration->calculation report Generate Report calculation->report caption Figure 1. HPLC-UV Experimental Workflow for DENA Analysis.

Figure 1. HPLC-UV Experimental Workflow for DENA Analysis.

Method Validation Protocol (ICH Q2(R1) Framework)

A robust analytical method requires validation to ensure its performance is suitable for its intended purpose.[4][12] The following protocol outlines the key validation experiments.

Specificity

The specificity of the method is its ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting the diluent (blank) and a placebo sample (if applicable). The resulting chromatograms should show no significant peaks at the retention time of DENA.

Linearity

The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five calibration standards from the stock solution, ranging from the Limit of Quantitation (LOQ) to 150% of the working standard concentration (e.g., 0.1 µg/mL to 1.5 µg/mL).

  • Analysis: Inject each standard in triplicate. Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
0.112,540
0.562,650
0.8100,100
1.0125,200
1.2150,350
1.5188,000
Accuracy (as Percent Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo matrix with the DENA standard at three different concentration levels.

  • Procedure: Prepare samples in triplicate at 80%, 100%, and 120% of the working concentration.

  • Analysis: Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%0.800.7998.8%
100%1.001.01101.0%
120%1.201.1999.2%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay):

    • Procedure: Prepare six individual sample preparations at 100% of the target concentration.

    • Analysis: Analyze all six samples on the same day with the same instrument and analyst.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision:

    • Procedure: Repeat the repeatability experiment on a different day, with a different analyst, or using a different HPLC system.

    • Analysis: Compare the results from both sets of experiments.

    • Acceptance Criteria: The cumulative %RSD for both sets of data should be ≤ 2.0%.

Precision TypeSample #Result (µg/mL)Mean%RSD
Repeatability 1-6...1.010.8%
Intermediate 1-6...0.991.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Determined by establishing a signal-to-noise ratio of 3:1.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Determined by establishing a signal-to-noise ratio of 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Vary critical parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (± 2% organic)

  • Analysis: Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: The system suitability parameters should remain within their established limits for all tested variations.

Method Validation Logic

The validation process follows a logical sequence to build confidence in the analytical procedure's performance.

G start Method Development Complete specificity Specificity (No Interference?) start->specificity linearity Linearity & Range (R² ≥ 0.999?) specificity->linearity accuracy Accuracy (Recovery 98-102%?) linearity->accuracy precision Precision (%RSD ≤ 2.0%?) accuracy->precision sensitivity Sensitivity (LOD & LOQ) precision->sensitivity robustness Robustness (Stable under variation?) sensitivity->robustness validated Method Validated robustness->validated caption Figure 2. Logical Flow for HPLC Method Validation.

Figure 2. Logical Flow for HPLC Method Validation.

Conclusion

The HPLC-UV method described in this application note provides a reliable, robust, and accurate procedure for the quantitative determination of N,N-Diethyl-4-nitrosoaniline. The protocol is grounded in established chromatographic principles and adheres to the validation requirements of the ICH. By following this detailed guide, researchers, scientists, and drug development professionals can effectively implement this method for quality control, stability testing, and impurity monitoring of this critical analyte.

References

  • Vertex AI Search. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline.
  • The Royal Society of Chemistry. Supporting information.
  • PubChem. N,N-diethyl-4-nitrosoaniline | C10H14N2O. CID 67115.
  • PubChem. N,N-dimethyl-4-nitrosoaniline | C8H10N2O. CID 8749.
  • ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20...).
  • Tokyo Chemical Industry Co., Ltd. N,N-Diethyl-4-nitrosoaniline 120-22-9.
  • National Institutes of Health (NIH). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures.
  • MicroSolv. Nitrosamine Impurity Assay with HPLC – Extended AppNote.
  • Sigma-Aldrich. N,N-Dimethyl-4-nitrosoaniline 97 138-89-6.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • MicroSolv Technology Corporation. Nitrosamine Impurity Assay by HPLC.
  • Zenodo. (2024). Method Development and Validation of HPLC as per ICH Guidelines - A Review.
  • ResearchGate. (2025). (PDF) Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI).
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.

Sources

Application Note: Quantitative Analysis of N,N-Diethyl-4-nitrosoaniline in Complex Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantification of N,N-Diethyl-4-nitrosoaniline (NDELA) in complex matrices, such as cosmetics and personal care products. The methodology employs a systematic sample preparation procedure involving liquid-liquid extraction (LLE) followed by mixed-mode solid-phase extraction (SPE) for effective matrix cleanup. Analyte detection and quantification are achieved using a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The protocol has been developed to provide accurate and reproducible results, crucial for quality control and regulatory compliance in industries where NDELA is a potential contaminant. All procedural steps are detailed, and the rationale behind key experimental choices is discussed to provide a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

N,N-Diethyl-4-nitrosoaniline (NDELA) is a nitrosamine compound that has garnered significant attention due to its classification as a potential human carcinogen.[1] Its presence, even at trace levels, in consumer products and industrial formulations is a serious safety concern. NDELA can form unintentionally in products containing certain amine precursors and nitrosating agents.[1] Given the potential for widespread human exposure through various products, regulatory bodies have set stringent limits on the permissible levels of nitrosamines.[2]

The analysis of NDELA in complex matrices like creams, lotions, and industrial fluids presents a significant analytical challenge. The low concentration of the analyte and the presence of a multitude of interfering compounds necessitate a highly selective and sensitive analytical method. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the technique of choice for such applications due to its superior specificity and sensitivity.[1][3]

This application note provides a comprehensive protocol for the analysis of NDELA, covering sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed to be both robust and reliable, adhering to the principles of scientific integrity and providing a framework for method validation in accordance with established guidelines.

Experimental

Materials and Reagents
  • N,N-Diethyl-4-nitrosoaniline (NDELA) analytical standard (≥98% purity)

  • N,N-Diethyl-4-nitrosoaniline-d10 (NDELA-d10) as internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Dichloromethane (DCM, HPLC grade)

  • Hexane (HPLC grade)

  • Bond Elut AccuCAT SPE cartridges (or equivalent mixed-mode SPE cartridge)[4][5][6][7]

  • 0.22 µm PTFE syringe filters

Standard and Quality Control (QC) Sample Preparation

Stock solutions of NDELA and NDELA-d10 were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards were prepared in a range of 1 to 100 ng/mL. QC samples were prepared at three concentration levels: low, medium, and high. All solutions should be stored in amber vials at 4°C to prevent photodegradation.

Sample Preparation: A Rationale-Driven Approach

The complexity of matrices such as cosmetics necessitates a multi-step cleanup process to minimize matrix effects and ensure accurate quantification. The following protocol combines the broad clean-up capabilities of LLE with the targeted selectivity of mixed-mode SPE.

  • Sample Homogenization: Accurately weigh 1.0 g of the sample into a 50 mL polypropylene centrifuge tube.

  • Dispersion: Add 10 mL of water and vortex for 2 minutes to disperse the sample. For highly viscous samples, gentle heating (up to 40°C) may be applied.

  • Extraction: Add 20 mL of dichloromethane (DCM), cap the tube, and shake vigorously for 15 minutes on a mechanical shaker.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to achieve clear phase separation.

  • Collection: Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Re-extraction: Repeat the extraction of the aqueous layer with a fresh 20 mL aliquot of DCM.

  • Pooling and Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of 10% methanol in water for the subsequent SPE cleanup.

Insight: DCM is chosen as the extraction solvent due to its effectiveness in extracting a wide range of organic compounds, including nitrosamines, from aqueous-based formulations. The double extraction step ensures a high recovery of the target analyte.

The Bond Elut AccuCAT cartridge is a mixed-mode SPE sorbent containing both strong cation exchange (SCX) and strong anion exchange (SAX) functionalities.[4][5][6][7] This allows for the retention of a broad range of analytes, including acidic, basic, and neutral compounds, while effectively removing matrix interferences.[4][5][6][7]

  • Conditioning: Condition the Bond Elut AccuCAT cartridge with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to dry.

  • Loading: Load the reconstituted sample extract from the LLE step onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • Wash the cartridge with 3 mL of 50% methanol in water to remove moderately polar interferences.

  • Elution: Elute the NDELA and the internal standard with 5 mL of methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the mobile phase starting conditions (e.g., 95:5 Water:Methanol with 1mM ammonium acetate and 0.1% acetic acid). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Insight: The mixed-mode nature of the AccuCAT cartridge provides a significant advantage in cleaning up complex cosmetic matrices. The SCX and SAX functionalities help in retaining a wider range of interfering compounds compared to a simple reversed-phase SPE, leading to a cleaner final extract and reduced matrix effects in the LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

The use of a Porous Graphitic Carbon (PGC) column is recommended for this analysis. PGC columns offer unique retention mechanisms for highly polar compounds like NDELA and are stable across a wide pH range, providing excellent chromatographic resolution and peak shape.[8][9][10]

ParameterCondition
Column Porous Graphitic Carbon (PGC), 100 x 2.1 mm, 3 µm
Mobile Phase A 1 mM Ammonium Acetate with 0.1% Acetic Acid in Water
Mobile Phase B 1 mM Ammonium Acetate with 0.1% Acetic Acid in Methanol
Gradient See Table 1
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Table 1: Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
NDELA 165.1135.115100
NDELA 165.178.125100
NDELA-d10 175.1145.115100

Insight: The MRM transitions are selected for their specificity and abundance. The quantifier transition (165.1 -> 135.1) corresponds to the loss of the nitroso group (-NO), a characteristic fragmentation for nitrosamines.[1] The qualifier transition (165.1 -> 78.1) provides additional confirmation of the analyte's identity.

Method Validation

A full method validation should be performed according to the principles outlined in the ICH M10 Bioanalytical Method Validation guideline to ensure the reliability of the data.[11]

Validation Parameters
  • Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to check for interferences at the retention time of NDELA and the IS.

  • Linearity and Range: The linearity of the method should be evaluated over the concentration range of the calibration standards. A correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is typically determined as a signal-to-noise ratio of 3.

  • Matrix Effect: Evaluated by comparing the response of NDELA in post-extraction spiked matrix samples to the response of NDELA in neat solutions.

  • Recovery: The extraction recovery is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of NDELA in the matrix should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -20°C or -80°C.

Table 3: Expected Method Validation Performance

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy 85-115% (80-120% at LLOQ)
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect IS-normalized matrix factor CV ≤ 15%

Results and Discussion

This method provides a robust and reliable workflow for the determination of NDELA in complex matrices. The combination of LLE and mixed-mode SPE effectively removes a significant portion of matrix interferences, leading to improved chromatographic performance and reduced ion suppression in the mass spectrometer. The use of a PGC column allows for excellent retention and separation of the polar NDELA analyte. The optimized LC-MS/MS parameters provide high sensitivity and selectivity, enabling the quantification of NDELA at levels relevant to regulatory requirements.

Conclusion

The detailed application note and protocol described herein provide a comprehensive solution for the challenging analysis of N,N-Diethyl-4-nitrosoaniline in complex matrices. By combining a systematic sample preparation strategy with a highly selective and sensitive LC-MS/MS method, this approach ensures accurate and reliable quantification of this important contaminant. The inclusion of detailed rationales for experimental choices and a thorough method validation framework makes this a valuable resource for laboratories involved in quality control and safety assessment of consumer and industrial products.

Visualizations

Experimental Workflow Diagram

a cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Weighing & Homogenization LLE 2. Liquid-Liquid Extraction (DCM) Sample->LLE Evap1 3. Evaporation LLE->Evap1 Recon1 4. Reconstitution Evap1->Recon1 SPE 5. Mixed-Mode SPE Cleanup Recon1->SPE Evap2 6. Evaporation SPE->Evap2 Recon2 7. Final Reconstitution Evap2->Recon2 LC 8. LC Separation (PGC Column) Recon2->LC MS 9. MS/MS Detection (MRM) LC->MS Quant 10. Quantification MS->Quant Report 11. Reporting Quant->Report

Caption: Workflow for NDELA analysis.

Proposed Fragmentation Pathway of N,N-Diethyl-4-nitrosoaniline

G cluster_parent Precursor Ion cluster_fragments Product Ions Parent [M+H]+ m/z 165.1 Quantifier [M+H-NO]+ m/z 135.1 (Quantifier) Parent->Quantifier -NO (30 Da) Qualifier [C6H5N]+ m/z 78.1 (Qualifier) Parent->Qualifier -N(CH2CH3)2 (87 Da)

Caption: Proposed NDELA fragmentation.

References

Sources

role of N,N-Diethyl-4-nitrosoaniline in studying mycofactocin systems

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The Role of N,N-Diethyl-4-nitrosoaniline in Elucidating Mycofactocin Redox Systems

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Redox Cofactor

The world of bacterial metabolism is rich with unique cofactors that enable specialized enzymatic transformations. One such discovery is mycofactocin (MFT), a ribosomally synthesized and post-translationally modified peptide (RiPP) natural product.[1][2] This redox cofactor is particularly abundant in the phylum Actinomycetota, which includes the significant human pathogen Mycobacterium tuberculosis.[2] The MFT system is believed to be a functional analogue to the well-studied pyrroloquinoline quinone (PQQ) system, playing a critical role in the metabolism of alcohols and other substrates.[3][4]

However, studying the enzymes that depend on this novel cofactor presents a significant challenge. The native cofactor, mycofactocin, is a complex glycosylated molecule that is not commercially available and requires intricate multi-step biosynthesis.[4] This limitation obstructs the straightforward biochemical characterization of MFT-dependent dehydrogenases.

This guide details the application of N,N-Diethyl-4-nitrosoaniline , a chromophoric artificial electron acceptor, as a powerful surrogate for mycofactocin in in vitro enzymatic assays.[5] By substituting for the natural cofactor, this reagent enables researchers to quantitatively measure the activity of MFT-dependent enzymes, explore their substrate specificity, and determine key kinetic parameters. This approach circumvents the need for purified mycofactocin, thereby accelerating research into this vital metabolic pathway and opening avenues for targeting it in drug development.

Part 1: The Mycofactocin System - A Primer
1.1. The Biosynthetic Pathway

Mycofactocin is not a simple molecule; it is the product of a sophisticated biosynthetic assembly line encoded by the mft gene cluster (mftA-F).[1] The pathway begins with the ribosomal synthesis of a precursor peptide, MftA.[3] A key enzyme, the radical S-adenosylmethionine (SAM) enzyme MftC, then catalyzes a complex oxidative decarboxylation and cyclization of the C-terminal valine-tyrosine motif of MftA.[2][3] Subsequent enzymatic steps, including cleavage by MftE and oligoglycosylation by the glycosyltransferase MftF, produce the mature, functional cofactor.[4][6]

The complexity of this pathway underscores the difficulty in producing mycofactocin in vitro or obtaining it in sufficient quantities for routine biochemical assays.

Mycofactocin Biosynthesis cluster_0 Ribosome cluster_1 Post-Translational Modification Cascade MftA_gene mftA gene MftA_peptide Precursor Peptide (MftA) MftA_gene->MftA_peptide Translation MftC MftC (Radical SAM Enzyme) MftA_peptide->MftC Binding MftA_mod1 Cyclized Peptide MftC->MftA_mod1 Cyclization & Decarboxylation MftE MftE (Peptidase) MftA_mod1->MftE AHDP AHDP Intermediate MftE->AHDP Cleavage MftF MftF (Glycosyltransferase) AHDP->MftF MftD MftD (Oxidoreductase) MftF->MftD Oligoglycosylation MFT Mature Mycofactocin (Oxidized Form) MftD->MFT Final Oxidation

Caption: Simplified workflow of mycofactocin biosynthesis from the MftA precursor peptide.

1.2. The Redox Function

Like many cofactors, mycofactocin is a redox-active molecule, existing in both an oxidized (mycofactocinone) and a reduced (mycofactocinol) state.[2] MFT-dependent dehydrogenases, such as methanol dehydrogenase (Mno) or other alcohol dehydrogenases, catalyze the oxidation of a substrate (e.g., methanol to formaldehyde).[7][8] During this reaction, electrons are transferred from the substrate to the oxidized form of mycofactocin, converting it to its reduced form (mycofactocinol). In the cell, the reduced mycofactocinol must be re-oxidized to regenerate the cofactor pool, a process that can be linked to the electron transport chain via enzymes like MftG.[9]

Part 2: N,N-Diethyl-4-nitrosoaniline as an Artificial Electron Acceptor
2.1. Principle of the Assay: A Chromophoric Surrogate

The core challenge in studying an MFT-dependent enzyme is monitoring its catalytic activity without its native cofactor. The solution lies in using an artificial electron acceptor that can functionally replace mycofactocin and, crucially, provides a convenient spectrophotometric readout.

N,N-Diethyl-4-nitrosoaniline serves this purpose perfectly.[5] Its nitroso moiety (-N=O) is readily reduced.[5] In the assay, the MFT-dependent dehydrogenase oxidizes its substrate and transfers the electrons not to MFT, but to N,N-Diethyl-4-nitrosoaniline. This reduction of the nitroso group leads to a decrease in absorbance at a specific wavelength, which can be monitored over time. The rate of this absorbance decrease is directly proportional to the enzyme's activity. While much of the foundational work was done with the similar compound N,N-dimethyl-4-nitrosoaniline (NDMA), which is monitored at 440 nm, the diethyl variant functions via the same mechanism.[7][8][10]

Causality Behind This Choice:

  • Accessibility: Unlike MFT, N,N-Diethyl-4-nitrosoaniline is a readily available and stable small molecule.

  • Spectroscopic Properties: The reduction of the nitroso group causes a distinct color change, providing a simple and continuous spectrophotometric assay.[5][10]

  • Functional Compatibility: It effectively accepts electrons from the reduced enzyme, allowing the catalytic cycle to proceed in vitro.[5][7]

Assay Mechanism Substrate Substrate (e.g., Alcohol) Enzyme_ox MFT-Dependent Dehydrogenase (Oxidized) Substrate->Enzyme_ox 1. Substrate Binding Product Product (e.g., Aldehyde) Enzyme_red MFT-Dependent Dehydrogenase (Reduced) Enzyme_ox->Product 2. Substrate Oxidation Enzyme_ox->Enzyme_red e⁻ transfer Enzyme_red->Enzyme_ox 5. Enzyme Regeneration DENA_ox N,N-Diethyl-4-nitrosoaniline (Oxidized, Colored) Enzyme_red->DENA_ox 3. Electron Transfer DENA_red Reduced Product (Colorless/Changed λmax) DENA_ox->DENA_red 4. Reduction (Color Change)

Caption: Step-by-step workflow for assaying MFT-dependent enzymes using DENA.

Conclusion

N,N-Diethyl-4-nitrosoaniline is an indispensable tool for probing the function of the mycofactocin redox system. It provides a robust, accessible, and quantitative method for characterizing MFT-dependent enzymes in the absence of their complex native cofactor. By enabling detailed kinetic analysis and substrate screening, this artificial electron acceptor accelerates our understanding of a metabolic pathway crucial for the physiology of many important bacteria, including pathogens. The protocols and insights provided here serve as a comprehensive guide for researchers aiming to explore this fascinating corner of biochemistry and potentially uncover novel targets for therapeutic intervention.

References
  • Wikipedia. Mycofactocin. [Link]

  • ResearchGate. Mycofactocin is essential for the establishment of methylotrophy in Mycobacterium smegmatis | Request PDF. [Link]

  • PrepChem.com. Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]

  • PubMed. Electron microscopic analysis and structural characterization of novel NADP(H)-containing methanol: N,N'-dimethyl-4-nitrosoaniline oxidoreductases from the gram-positive methylotrophic bacteria Amycolatopsis methanolica and Mycobacterium gastri MB19. [Link]

  • Experimental Procedures. Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]

  • PubChem. N,N-dimethyl-4-nitrosoaniline. [Link]

  • Google Patents.
  • PubMed. Mycofactocin Biosynthesis Proceeds through 3-Amino-5-[( p-hydroxyphenyl)methyl]-4,4-dimethyl-2-pyrrolidinone (AHDP); Direct Observation of MftE Specificity toward MftA. [Link]

  • ResearchGate. (a) N,N-dimethyl-4-nitrosoaniline (RNO) absorbance reduction at 440 nm.... [Link]

  • RSC Publishing. Recent insights into the biosynthesis and biological activities of the peptide-derived redox cofactor mycofactocin. [Link]

  • NIH National Center for Biotechnology Information. Occurrence, function, and biosynthesis of mycofactocin. [Link]

  • bioRxiv. Biosynthesis of the redox cofactor mycofactocin comprises oligoglycosylation by MftF in Mycolicibacterium smegmatis. [Link]

  • eLife. Cellular Energy Production: Mycofactocin and the mycobacterial electron transport chain. [Link]

  • PubMed. Mycofactocin is essential for the establishment of methylotrophy in Mycobacterium smegmatis. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Diethyl-4-nitrosoaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to help you optimize your reaction yield and purity. Here, you will find not just protocols, but also the scientific reasoning behind them, along with comprehensive troubleshooting advice and frequently asked questions.

I. Overview of the Synthesis

The synthesis of N,N-Diethyl-4-nitrosoaniline is primarily achieved through the electrophilic nitrosation of N,N-diethylaniline. This reaction involves the in-situ generation of a nitrosating agent, typically from sodium nitrite and a strong acid like hydrochloric acid, which then reacts with the electron-rich aromatic ring of the tertiary amine. The reaction is highly dependent on temperature and pH, and careful control of these parameters is crucial for achieving high yields and purity.

The initial product isolated is often the hydrochloride salt of N,N-Diethyl-4-nitrosoaniline, which is a yellow crystalline solid. This salt is then neutralized with a base to yield the free base, which is a characteristic green solid.

II. Reaction Mechanism and Key Parameters

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing the synthesis.

Generation of the Nitrosating Agent

In a strongly acidic medium, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Nitrous acid is unstable and exists in equilibrium with other nitrosating agents, the most important of which is the nitrosonium ion (NO⁺).

NaNO₂ + HCl → HNO₂ + NaCl HNO₂ + H⁺ ⇌ H₂O⁺-NO ⇌ H₂O + NO⁺

The nitrosonium ion is a potent electrophile that attacks the electron-rich para-position of the N,N-diethylaniline ring.

Electrophilic Aromatic Substitution

The N,N-diethylamino group is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the ethyl groups, the para-substituted product is predominantly formed.

III. Detailed Experimental Protocol

This protocol is a synthesis of best practices and provides a reliable method for the preparation of N,N-Diethyl-4-nitrosoaniline.

Materials and Reagents:
  • N,N-Diethylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) solution

  • Distilled water

  • Petroleum ether (for recrystallization)

Procedure:

Part A: Synthesis of N,N-Diethyl-4-nitrosoaniline Hydrochloride

  • In a flask equipped with a magnetic stirrer and a thermometer, dissolve N,N-diethylaniline in concentrated hydrochloric acid. The reaction is exothermic, so it's best to perform this addition slowly in an ice bath.

  • Cool the solution to 0-5°C using an ice-salt bath. It is critical to maintain this low temperature throughout the reaction.

  • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred N,N-diethylaniline solution. Maintain the temperature below 10°C at all times.[1]

  • After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction goes to completion.

  • The N,N-Diethyl-4-nitrosoaniline hydrochloride will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash it with a small amount of cold, dilute hydrochloric acid to remove any unreacted starting material.

Part B: Isolation of the Free Base

  • Suspend the crude hydrochloride salt in water.

  • Slowly add a solution of sodium hydroxide or sodium carbonate with stirring until the mixture is neutral or slightly basic.

  • The yellow hydrochloride salt will convert to the green free base.

  • Collect the green solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic salts.

  • Dry the product, preferably in a desiccator under vacuum.

Part C: Purification (Recrystallization)

  • The crude N,N-Diethyl-4-nitrosoaniline can be purified by recrystallization from petroleum ether.[2]

  • Dissolve the crude product in a minimum amount of hot petroleum ether.

  • If there are insoluble impurities (often appearing as a dark oil), decant the hot solution away from them.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the purified green crystals by vacuum filtration and dry them.

IV. Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis and provides practical solutions.

Problem Possible Cause(s) Solution(s)
Low Yield 1. Temperature too high: This can lead to the decomposition of nitrous acid and the formation of byproducts.[3]1. Maintain the reaction temperature strictly between 0-5°C during the addition of sodium nitrite. Use an efficient ice-salt bath and monitor the temperature closely.
2. Incorrect stoichiometry: An excess or deficit of sodium nitrite can lead to incomplete reaction or side reactions.2. Use a slight excess of sodium nitrite (around 1.1 equivalents) to ensure complete conversion of the starting material.
3. Inefficient stirring: Poor mixing can lead to localized overheating and incomplete reaction.3. Use a magnetic stirrer that is powerful enough to create a vortex and ensure efficient mixing of the reactants.
4. Loss of product during workup: The product may be slightly soluble in the wash solutions.4. Use ice-cold water and acid for washing the precipitate to minimize solubility losses.
Product is a dark, tarry solid instead of a green powder 1. High reaction temperature: As mentioned, this is a major cause of byproduct formation.1. Strict temperature control is paramount.
2. Presence of primary or secondary amine impurities in the starting material: These can form unstable diazonium salts that decompose into tars.2. Use high-purity N,N-diethylaniline. If necessary, purify the starting material by distillation.
3. Slow addition of nitrite: If the addition is too slow, the unstable nitrous acid can decompose before it has a chance to react.3. Add the sodium nitrite solution at a steady, dropwise rate.
The final product has a brownish or off-green color 1. Incomplete conversion of the hydrochloride salt to the free base. 1. Ensure that the pH is neutral or slightly basic during the neutralization step. Use pH paper to check.
2. Presence of impurities. 2. Recrystallize the product from petroleum ether as described in the purification protocol.[2]
The reaction mixture turns brown or orange 1. Decomposition of nitrous acid: This can happen if the solution is not acidic enough or if the temperature is too high.1. Ensure a sufficient excess of hydrochloric acid is used to maintain a low pH. Keep the temperature below 5°C.
2. Side reactions: At higher temperatures, other electrophilic aromatic substitution reactions can occur.2. Adhere strictly to the recommended temperature range.

V. Visualizing the Workflow and Logic

Experimental Workflow

Caption: A step-by-step workflow for the synthesis of N,N-Diethyl-4-nitrosoaniline.

Troubleshooting Decision Tree

Troubleshooting start Low Yield or Impure Product q1 Was the temperature kept below 10°C? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Was the starting N,N-diethylaniline pure? a1_yes->q2 r1 High temperature is the likely cause. Improve cooling and monitoring. a1_no->r1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Was the stirring vigorous? a2_yes->q3 r2 Impurities can cause side reactions. Purify starting material. a2_no->r2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Was the final product properly neutralized and washed? a3_yes->q4 r3 Poor mixing can lead to localized overheating. Use a stronger stirrer. a3_no->r3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end_node Consider recrystallization for further purification. a4_yes->end_node r4 Incomplete neutralization or washing can leave impurities. Check pH and wash thoroughly. a4_no->r4

Caption: A decision tree to diagnose common issues in the synthesis.

VI. Safety Information

  • N,N-Diethylaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe burns. Handle with extreme care, using appropriate PPE.

  • Sodium Nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.

  • N,N-Diethyl-4-nitrosoaniline: This compound belongs to the nitrosoamine class, many of which are known carcinogens. Handle with extreme care and avoid inhalation, ingestion, and skin contact.

VII. References

  • Experimental Procedures for the Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Retrieved from [Link]

  • Diazotization of Aniline Derivatives: Nitrous Acid Test. ChemEd X. (n.d.). Retrieved from [Link]

  • Method of preparing p-nitrosoaniline derivatives. (2009). Google Patents. Retrieved from

  • p-Nitroso-dimethylaniline. Sciencemadness Discussion Board. (2020). Retrieved from [Link]

  • Mechanism for the Reaction of Amines with Nitrous Acid. (2014). Chemistry LibreTexts. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N,N-Diethyl-4-nitrosoaniline. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this compound. My goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction dynamics, focusing on the causality behind common side reactions and offering field-proven troubleshooting strategies. This document is structured as a dynamic resource to help you anticipate, diagnose, and resolve issues encountered during your experiments.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of N,N-Diethyl-4-nitrosoaniline is a classic example of an electrophilic aromatic substitution. The reaction involves the nitrosation of the highly activated benzene ring of N,N-diethylaniline. The key to a successful synthesis lies in generating the electrophile, the nitrosonium ion (NO⁺), under conditions that favor direct C-nitrosation at the para-position while minimizing competing side reactions.

The overall reaction is typically performed by treating N,N-diethylaniline, dissolved in a strong mineral acid like hydrochloric acid, with sodium nitrite at a strictly controlled low temperature (0-5 °C).[1] The acid serves two primary purposes: it reacts with sodium nitrite to generate the unstable nitrous acid (HNO₂) in situ, and it protonates the nitrous acid, facilitating the formation of the highly electrophilic nitrosonium ion.

Below is a diagram illustrating the intended reaction mechanism.

G cluster_0 Step 1: Generation of the Electrophile (Nitrosonium Ion) cluster_1 Step 2: Electrophilic Attack and Product Formation NaNO2 NaNO₂ (Sodium Nitrite) HNO2 HNO₂ (Nitrous Acid) NaNO2->HNO2 + HCl HCl HCl (Hydrochloric Acid) H2ONO H₂O-NO⁺ (Protonated Nitrous Acid) HNO2->H2ONO + H⁺ (from HCl) NO_plus NO⁺ (Nitrosonium Ion) H2ONO->NO_plus - H₂O Aniline N,N-Diethylaniline Sigma Sigma Complex (Wheland Intermediate) Aniline->Sigma + NO⁺ Product_HCl N,N-Diethyl-4-nitrosoaniline Hydrochloride Salt Sigma->Product_HCl - H⁺

Caption: Primary reaction pathway for C-nitrosation of N,N-diethylaniline.

Section 2: Troubleshooting Guide for Common Side Reactions

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is very low, and I've recovered a significant amount of unreacted N,N-diethylaniline. What went wrong?

Answer: This issue typically points to an insufficient concentration of the active electrophile (NO⁺) or reaction conditions that hinder the electrophilic attack.

Possible Causes & Solutions:

  • Incomplete Generation of Nitrous Acid: The reaction between sodium nitrite and HCl is rapid but requires proper stoichiometry. Ensure you are using at least a 1:1 molar ratio of NaNO₂ to your aniline substrate. A slight excess of the nitrosating agent is common.

  • Decomposition of Nitrous Acid: Nitrous acid is notoriously unstable, especially at elevated temperatures.[2] If the temperature of the reaction mixture rises above the recommended 0-8 °C range, the HNO₂ will decompose into various nitrogen oxides (N₂O₃, NO, NO₂) and water, depleting your active reagent.

    • Corrective Action: Maintain strict temperature control using an ice-salt bath. The addition of the sodium nitrite solution must be done slowly and dropwise to manage the exothermic nature of the reaction.[1][3]

  • Incorrect Acidity: While strong acid is necessary, the pH must be carefully controlled. In insufficiently acidic media, the concentration of the NO⁺ electrophile is reduced. Conversely, in extremely high acid concentrations (>10M H₂SO₄), the rearrangement of any N-nitroso intermediate to the C-nitroso product can be suppressed, although this is less of a concern for the primary C-nitrosation pathway.[4]

    • Corrective Action: Use concentrated HCl as directed in established protocols.[1] This provides the optimal environment for generating NO⁺ while keeping the aniline substrate in its reactive, albeit protonated, state.

Q2: The reaction mixture turned dark brown/black, and I isolated a tarry, intractable material instead of the desired green solid. What is the cause?

Answer: The formation of dark, polymeric tars is a definitive sign of decomposition, usually driven by excessive heat.

Possible Causes & Solutions:

  • Runaway Reaction Temperature: This is the most common culprit. Localized "hot spots" can form if the sodium nitrite is added too quickly or if stirring is inadequate. These hot spots lead to the rapid decomposition of nitrous acid and the desired product. A related synthesis warns that decomposition to brown tar can occur if reaction conditions are not well-controlled.[3]

    • Corrective Action: Employ vigorous mechanical stirring. Ensure the thermometer bulb is placed to accurately reflect the bulk solution temperature, not just the bath temperature. Add the nitrite solution dropwise and be prepared to slow the addition rate if a temperature spike is observed.

  • Oxidative Side Reactions: The product, N,N-Diethyl-4-nitrosoaniline, belongs to the p-phenylenediamine class of compounds, which are susceptible to oxidation.[5][6] Excess nitrosating agent, especially if it has partially oxidized to nitric acid, or exposure to atmospheric oxygen can lead to the formation of highly colored, complex radical cations and subsequent degradation products.

    • Corrective Action: Use high-purity, fresh sodium nitrite. While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative degradation.

Q3: My product is contaminated with a significant amount of a nitrated byproduct (N,N-Diethyl-4-nitroaniline). How can I prevent this?

Answer: The formation of a nitro compound alongside the nitroso product is a known competitive side reaction that proceeds through a different mechanism involving radical cations.[7]

Causality: The reaction between N,N-dialkyl aromatic amines and nitrous acid can generate an amine radical cation. This radical cation can then react with nitrogen dioxide (NO₂), which exists in equilibrium with the nitrosating agents in solution, to form the nitro compound. This pathway competes directly with the desired electrophilic attack by NO⁺.

G cluster_0 Desired C-Nitrosation Pathway cluster_1 Side Reaction: N-Nitrosation cluster_2 Side Reaction: Nitration Aniline N,N-Diethylaniline Nitroso_Product C-Nitroso Product (Desired) Aniline->Nitroso_Product + NO⁺ (Electrophilic Attack) N_Nitroso N-Nitroso Intermediate Aniline->N_Nitroso + NO⁺ (Attack on Nitrogen) Radical_Cation Amine Radical Cation Aniline->Radical_Cation - e⁻ NO_plus NO⁺ N_Nitroso->Nitroso_Product Nitro_Product C-Nitro Product (Byproduct) Radical_Cation->Nitro_Product + NO₂ NO2 NO₂

Caption: Competing pathways in the nitrosation of N,N-diethylaniline.

Preventative Measures:

  • Strict Temperature Control: Lower temperatures generally disfavor the radical-based nitration pathway.

  • Use of Urea (Nitrous Acid Scavenger): In some cases, adding a small amount of urea towards the end of the reaction can scavenge any remaining nitrous acid, preventing its oxidation to nitric acid (a source of NO₂) and subsequent nitration reactions. This must be done cautiously to avoid consuming the reagent before the primary reaction is complete.

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the Fischer-Hepp rearrangement, and is it a side reaction I should be concerned about?

    • A: The Fischer-Hepp rearrangement is the acid-catalyzed intramolecular conversion of an N-nitrosamine to a C-nitrosoaniline, typically yielding the para-isomer.[4][8] In this synthesis, your primary goal is direct C-nitrosation. However, a competing side reaction is N-nitrosation (attack on the nitrogen atom) to form N,N-Diethyl-N-nitrosoaniline. If this intermediate forms, it can then rearrange under the acidic conditions to give your desired product. So, while not a side reaction that forms an impurity, its formation represents an alternative, sometimes less efficient, pathway to the product. Evidence suggests the rearrangement is intramolecular, meaning the nitroso group does not detach and reattach from the solution.[8][9]

  • Q: Why is hydrochloric acid preferred over other acids like sulfuric acid?

    • A: While other strong acids can work, hydrochloric acid is often cited in protocols and gives good yields.[4][10] The chloride ion may play a role in the reaction kinetics. Furthermore, the product is conveniently isolated as a crystalline hydrochloride salt, which is often more stable and easier to handle than the free base.[1][3]

  • Q: How can I purify the final product and assess its purity?

    • A: The initial product, N,N-Diethyl-4-nitrosoaniline hydrochloride, can be purified by washing with a small amount of dilute hydrochloric acid and then cold ethanol or ether.[3] The free base, obtained after neutralization, is a green solid that can be purified by recrystallization from ethanol or hexane. Purity should be assessed by:

      • Melting Point: The free base has a melting point of 80-85 °C. A sharp melting range is indicative of high purity.

      • Chromatography: Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can effectively separate the product from starting material and byproducts.

      • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities.[11]

  • Q: What are the critical safety precautions for this synthesis?

    • A: N,N-Diethyl-4-nitrosoaniline is toxic if swallowed or in contact with skin.[12] Many nitroso compounds are suspected carcinogens.[13] N,N-diethylaniline is also toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Section 4: Protocols and Data Summary

Table 1: Critical Reaction Parameter Control
ParameterOptimal RangeConsequence of Deviation (Too Low)Consequence of Deviation (Too High)
Temperature 0 – 8 °CSlow reaction rate, incomplete conversionDecomposition of HNO₂, tar formation, increased side reactions
NaNO₂:Aniline Ratio 1.0 – 1.1 : 1Incomplete reaction, low yieldIncreased risk of oxidation and nitration byproducts
Stirring Speed VigorousPoor mixing, localized hot spots, tar formation(Not applicable; vigorous stirring is essential)
Rate of Addition Slow, Dropwise(Not applicable; slow addition is essential)Inability to control temperature, runaway reaction
Experimental Protocol: Synthesis of N,N-Diethyl-4-nitrosoaniline

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with a full risk assessment and adherence to institutional safety policies.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N,N-diethylaniline (e.g., 14.9 g, 0.1 mol) in concentrated hydrochloric acid (e.g., 40 mL).

  • Cooling: Cool the stirred solution to 0 °C using an external ice-salt bath.

  • Nitrite Solution: In a separate beaker, dissolve sodium nitrite (e.g., 7.2 g, 0.105 mol) in a minimal amount of water (e.g., 15 mL) and cool the solution in an ice bath.

  • Reaction: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the aniline solution over 30-45 minutes. The rate of addition must be controlled to ensure the internal temperature does not rise above 8 °C.[1]

  • Stirring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours. The product, N,N-Diethyl-4-nitrosoaniline hydrochloride, should precipitate as a yellowish solid.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold dilute HCl, followed by a wash with cold ethanol to remove unreacted starting material.

  • Drying: Dry the product in a desiccator.

  • (Optional) Free Base Conversion: To obtain the free base, suspend the hydrochloride salt in water and add a 10% sodium hydroxide solution dropwise with stirring until the solution is basic (pH > 8). The green free base will precipitate. Filter, wash with cold water until the washings are neutral, and dry thoroughly. The product is sensitive to light, air, and heat and should be stored accordingly (refrigerated, under inert gas).

Section 5: References

  • Experimental Procedures: Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Vertex AI Search Grounding API.

  • N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749. PubChem.[Link]

  • Method of preparing p-nitrosoaniline derivatives. Google Patents (CN101585772A).

  • Product Class 4: N-Nitrosoamines. Science of Synthesis. (2009). [Link]

  • Preparation of N,N-dimethyl-4-nitrosoaniline. PrepChem.com.[Link]

  • Oxidation of Methyl and Ethyl Nitrosamines by Cytochromes P450 2E1 and 2B1. PMC, NIH.[Link]

  • Evidence for Radical Cations in Linked Mechanisms of N,N-Dialkyl Aromatic Amine Nitration and Nitrosative Dealkylation. Journal of the American Chemical Society.[Link]

  • Fischer–Hepp rearrangement. Wikipedia.[Link]

  • Formation of Dialkyl-N-nitrosamines in Aqueous Solution. ACS Publications. (2023). [Link]

  • Fischer-Hepp Rearrangement. Surendranath College.[Link]

  • Method of preparing p-nitrosoaniline derivatives. Google Patents (CN101585772B).

  • N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115. PubChem.[Link]

  • Nitrosation and nitrosylation. Wikipedia.[Link]

  • The oxidation of NN-dimethyl-p-phenylenediamine by oxidizing agents and by caeruloplasmin. PMC, NIH.[Link]

  • Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part VI. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • The Electrochemical Oxidation of N,N‐Diethyl‐p‐Phenylenediamine in DMF and Analytical Applications. Part I: Mechanistic Study. ResearchGate.[Link]

  • Fischer-Hepp rearrangement. chemeurope.com.[Link]

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Technical Support Center: Purification of Crude N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N-Diethyl-4-nitrosoaniline. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the recrystallization of this compound. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

N,N-Diethyl-4-nitrosoaniline is a valuable intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its purity is paramount for the success of subsequent reactions. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities. This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions regarding this specific purification process.

Troubleshooting Guide: Recrystallization of N,N-Diethyl-4-nitrosoaniline

This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the rationale behind them.

Q1: My crude N,N-Diethyl-4-nitrosoaniline won't fully dissolve in the hot solvent, even after adding a large volume. What's happening?

A1: This issue typically points to one of two causes: the presence of insoluble impurities or the selection of an inappropriate solvent.

  • Causality: Crude N,N-Diethyl-4-nitrosoaniline, synthesized from N,N-diethylaniline and a nitrosating agent, may contain polymeric tars or inorganic salts as byproducts.[2] These impurities often have very low solubility in common organic solvents like ethanol.

  • Solution:

    • Hot Filtration: While the solution is hot, perform a gravity filtration using a pre-warmed funnel and fluted filter paper. This will remove the insoluble particulate matter. The pre-warming step is critical to prevent premature crystallization of your target compound in the funnel.

    • Solvent Re-evaluation: If the bulk of the material remains undissolved, your chosen solvent is likely unsuitable. N,N-Diethyl-4-nitrosoaniline is soluble in ethanol and ether.[1][3] If you are using a non-polar solvent like hexane, you will have limited success. Re-evaluate your solvent choice based on solubility data.

Q2: The solution was clear after heating, but no crystals are forming, even after cooling to room temperature and placing it in an ice bath. How can I induce crystallization?

A2: The absence of crystal formation indicates a supersaturated solution, a metastable state where the concentration of the solute is higher than its equilibrium solubility.[4] The system requires an energy input to overcome the nucleation barrier.

  • Causality: Supersaturation can occur if the solution is too clean (lacking nucleation sites) or if too much solvent was used initially.[4]

  • Solutions (in order of preference):

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[2][5]

    • Seeding: If available, add a single, tiny crystal of pure N,N-Diethyl-4-nitrosoaniline to the solution. This "seed crystal" acts as a template for crystal lattice formation.[5]

    • Solvent Evaporation: If the above methods fail, it is highly likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Allow the concentrated solution to cool slowly again.[6]

Q3: My compound has "oiled out" instead of forming crystals. It's now a gooey mess at the bottom of the flask. What went wrong and can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem when purifying compounds that are significantly impure or have a low melting point relative to the solvent's boiling point.[5] The melting point of N,N-Diethyl-4-nitrosoaniline is approximately 84-88°C.[1][3]

  • Causality: The high concentration of impurities can depress the melting point of the mixture, causing it to separate as a supercooled liquid. Rapid cooling also favors oil formation over the more ordered process of crystallization.

  • Solution:

    • Reheat the flask to dissolve the oil back into the solution.

    • Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation level slightly.[5][6]

    • Allow the solution to cool much more slowly. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask with paper towels.[5][6] This slow cooling provides the necessary time for the molecules to arrange themselves into a crystal lattice.

Q4: My final yield of purified N,N-Diethyl-4-nitrosoaniline is very low. What are the most likely causes?

A4: A low recovery rate is a frequent issue in recrystallization and can be attributed to several procedural errors.

  • Causality & Solutions:

    • Excessive Solvent: Using too much solvent is the most common cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even after cooling.[4] To rectify this in future experiments, add the hot solvent in small portions until the solute just dissolves.

    • Premature Crystallization: If the compound crystallizes during a hot filtration step, significant product loss will occur. Ensure your filtration apparatus is adequately pre-heated.

    • Incomplete Cooling: Ensure the flask is thoroughly chilled in an ice-water bath to minimize the solubility of the compound in the mother liquor.

    • Washing with Warm Solvent: Washing the collected crystals with room temperature or warm solvent will redissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.[4]

Experimental Protocol & Visualization

Detailed Protocol: Recrystallization of N,N-Diethyl-4-nitrosoaniline

This protocol details the use of a mixed solvent system (ethanol/water), which is highly effective for this compound.

  • Dissolution: Place the crude N,N-Diethyl-4-nitrosoaniline (e.g., 5.0 g) in a 125 mL Erlenmeyer flask. Add a boiling chip. In a separate beaker, heat approximately 50 mL of 95% ethanol on a hot plate. Add the hot ethanol to the Erlenmeyer flask in small portions, swirling after each addition, until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in the troubleshooting guide (Q1).

  • Decolorization (if necessary): If the solution is darkly colored with soluble impurities (e.g., brown tars), remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes, then perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the green crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 2 x 5 mL) to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely. The purified product should be a green crystalline solid.[3][7]

Workflow Visualization

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation A Place Crude Solid in Flask B Add Minimum Hot Solvent A->B C Insoluble Impurities? B->C D Perform Hot Filtration C->D Yes E Cool Slowly to Room Temp C->E No D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I

Caption: General workflow for the recrystallization process.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent system for recrystallizing N,N-Diethyl-4-nitrosoaniline?

A: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For N,N-Diethyl-4-nitrosoaniline, ethanol is a good choice as it is readily soluble in it.[1][3][8] A mixed solvent system of ethanol and water often provides excellent results. The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and then water (the "poor" solvent) is added dropwise until the solution becomes slightly cloudy (the saturation point). The solution is then reheated to clarify and cooled slowly.

Q: What are the primary safety precautions for handling N,N-Diethyl-4-nitrosoaniline?

A: This compound is hazardous and requires careful handling.

  • Toxicity: It is toxic if swallowed, inhaled, or in contact with skin.[3][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[10][11]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[9][11][12]

  • Flammability: It is a flammable solid. Keep it away from heat, sparks, and open flames.[3][9]

  • Handling: Avoid creating dust.[11] Wash hands thoroughly after handling.[13]

Q: How should I properly store the purified N,N-Diethyl-4-nitrosoaniline?

A: The compound is sensitive to light, air, and heat.[3] It should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and refrigerated (0-10°C).[3]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Recrystallization Issue Q1 What is the problem? Start->Q1 NoCrystals No Crystals Form Q1->NoCrystals No Crystals OilingOut Compound 'Oiled Out' Q1->OilingOut Oiling Out LowYield Low Final Yield Q1->LowYield Low Yield PoorPurity Impure Product (Low/Broad M.P.) Q1->PoorPurity Poor Purity Sol_NoCrystals Induce Nucleation: 1. Scratch flask 2. Add seed crystal 3. Boil off excess solvent NoCrystals->Sol_NoCrystals Sol_OilingOut 1. Reheat to dissolve oil 2. Add more 'good' solvent 3. Cool VERY slowly OilingOut->Sol_OilingOut Sol_LowYield Review Procedure: - Used too much solvent? - Cooled completely? - Washed with ICE-COLD solvent? LowYield->Sol_LowYield Sol_PoorPurity Crystallization was too fast. Redissolve, add more solvent, and cool slowly. PoorPurity->Sol_PoorPurity

Caption: Decision tree for troubleshooting common recrystallization problems.

Data Summary Table

SolventBoiling Point (°C)Suitability for N,N-Diethyl-4-nitrosoanilineComments
Ethanol 78Excellent (Good Solvent) Dissolves the compound well when hot.[1][3]
Water 100Excellent (Poor Solvent) Compound is slightly soluble to insoluble.[1][3][7] Ideal for use in a mixed-solvent system with ethanol.
Diethyl Ether 34.6Good (Good Solvent) Compound is soluble.[1][3] Its low boiling point can make it difficult to maintain a hot solution.
Hexane 69Poor As a non-polar solvent, it is unlikely to dissolve the polar nitrosoaniline compound effectively.

References

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020, March 19). Retrieved January 24, 2024, from [Link]

  • Figure S47: Reaction reported between N,N-dimethyl-4-nitrosoaniline and... (n.d.). ResearchGate. Retrieved January 24, 2024, from [Link]

  • Method of preparing p-nitrosoaniline derivatives. (2009). Google Patents.
  • N,N-dimethyl-4-nitrosoaniline. (n.d.). PubChem. Retrieved January 24, 2024, from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved January 24, 2024, from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 24, 2024, from [Link]

  • Troubleshooting Recrystallization. (2022, April 7). Chemistry LibreTexts. Retrieved January 24, 2024, from [Link]

  • Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. (2023, June 13). National Institutes of Health. Retrieved January 24, 2024, from [Link]

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved January 24, 2024, from [Link]

Sources

preventing degradation of N,N-Diethyl-4-nitrosoaniline during storage

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: AC-TSG-DENA-001

Version: 1.0

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing N,N-Diethyl-4-nitrosoaniline (DENA). As a molecule with significant applications, particularly as an electron acceptor in biochemical assays and a reagent in organic synthesis, its stability is paramount for reproducible and accurate experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best-practice protocols to prevent its degradation during storage and handling. Our approach is grounded in the fundamental chemical principles governing the stability of nitroso-aromatic compounds, ensuring that you have the knowledge to maintain the integrity of your reagents.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of N,N-Diethyl-4-nitrosoaniline, providing insights into the root causes and actionable solutions.

Issue 1: My solid N,N-Diethyl-4-nitrosoaniline has changed color from green to a brownish or yellowish hue.

  • Underlying Cause (The "Why"): N,N-Diethyl-4-nitrosoaniline is a green crystalline solid.[1][2] A color change is a primary visual indicator of chemical degradation. This is often due to oxidation or rearrangement reactions, particularly affecting the nitroso (-N=O) group and the aromatic system. Exposure to air (oxygen) and/or light can initiate these degradation pathways. The nitroso group can be oxidized to a nitro group (-NO₂), or other complex polymeric side products may form, which typically present as brownish tars.[3]

  • Immediate Action & Solution:

    • Quarantine the Reagent: Do not use the discolored reagent in critical experiments, as its purity is compromised. This can lead to inconsistent results or the introduction of interfering artifacts.

    • Verify Purity: If possible, perform a purity check. A simple method is to measure its melting point. Pure N,N-Diethyl-4-nitrosoaniline has a melting point of approximately 84-88°C.[1] A significant depression or broadening of the melting point range indicates the presence of impurities. For a more detailed analysis, techniques like ¹H NMR or HPLC can be employed.

    • Preventative Strategy: Always store the solid reagent in an amber glass vial to protect it from light. Before sealing, flush the headspace of the container with an inert gas like argon or nitrogen to displace oxygen.[4] Store the container in a cool, dark, and dry place, such as a desiccator cabinet located in a refrigerator set between 0-10°C.

Issue 2: The absorbance of my N,N-Diethyl-4-nitrosoaniline stock solution is decreasing over time, or I'm seeing a shift in its λ_max.

  • Underlying Cause (The "Why"): A decrease in absorbance at the characteristic wavelength (λ_max around 440 nm for the related N,N-dimethyl-4-nitrosoaniline) indicates a reduction in the concentration of the parent compound.[5] This is a clear sign of degradation in solution. Nitroso compounds are susceptible to photodegradation, especially when dissolved in solvents that can facilitate photochemical reactions.[6] UV light, and even ambient laboratory light over extended periods, can provide the energy to break the C-N or N=O bonds, leading to a cascade of reactions. Additionally, reactive oxygen species (ROS) potentially present in the solvent or generated by light exposure can attack the molecule.

  • Immediate Action & Solution:

    • Prepare Fresh Solutions: For quantitative applications, it is imperative to prepare stock solutions fresh on the day of use. If a solution must be stored, even for a short period, it should be protected from light by using amber vials or by wrapping the container in aluminum foil.

    • Solvent Choice: Use high-purity, degassed solvents. Solvents that have been exposed to air for long periods may contain dissolved oxygen, which can contribute to oxidative degradation. While ethanol and ether are common solvents,[1] ensure they are of appropriate quality.

    • Storage of Solutions: If short-term storage is unavoidable, store the solution at low temperatures (e.g., 2-8°C) and in the dark. Before use, allow the solution to equilibrate to room temperature to avoid volumetric errors and condensation.

Issue 3: I am observing unexpected side products in my reaction, or the yield of my desired product is lower than expected.

  • Underlying Cause (The "Why"): The presence of degradation products in your N,N-Diethyl-4-nitrosoaniline reagent introduces impurities that can either fail to react or engage in unintended side reactions. For instance, if the nitroso group is partially oxidized to a nitro group, this impurity will have different reactivity profiles. Degradation can also generate radical species that initiate unwanted polymerization or side reactions with other components in your experiment.

  • Immediate Action & Solution:

    • Reagent Qualification: Before use in a large-scale or critical synthesis, it is good practice to qualify a new batch of N,N-Diethyl-4-nitrosoaniline. This can be as simple as a melting point determination or a TLC run against a trusted standard.

    • Review Storage Conditions: This issue strongly points to improper storage. Re-evaluate your storage protocol against the best practices outlined in this guide. Ensure that all users in the lab are aware of the compound's sensitivities.

    • Consider Purification: If a large amount of the reagent is only slightly degraded, purification by recrystallization may be an option. However, for most laboratory-scale applications, it is more time- and cost-effective to discard the compromised reagent and use a fresh, properly stored supply.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N,N-Diethyl-4-nitrosoaniline?

A1: The ideal storage conditions are designed to mitigate exposure to the primary degradation catalysts: light, air (oxygen), heat, and moisture.[4][7]

ParameterRecommendationRationale
Temperature Refrigerated (0-10°C)Slows down the rate of chemical reactions, including thermal decomposition.[7]
Atmosphere Under an inert gas (Argon or Nitrogen)Displaces oxygen, preventing oxidative degradation of the nitroso group and aromatic ring.[4]
Light In an amber or opaque containerPrevents photodegradation, which can be initiated by UV and visible light.[2]
Moisture In a dry environment (e.g., desiccator)Prevents hydrolysis and potential moisture-mediated degradation pathways.[7]
Container Tightly sealed, well-maintained containerPrevents ingress of air and moisture and protects against physical damage.[4]

Q2: How long can I store a stock solution of N,N-Diethyl-4-nitrosoaniline?

A2: As a best practice, stock solutions should be made fresh for each experiment. The stability of the solution is highly dependent on the solvent, concentration, and storage conditions. If storage is necessary, it should be for the shortest time possible (ideally not exceeding 24-48 hours), in an amber vial, under refrigeration, and with minimal headspace. We strongly advise against long-term storage of solutions.

Q3: What are the primary degradation pathways I should be aware of?

A3: While specific studies on N,N-Diethyl-4-nitrosoaniline are limited, we can infer likely degradation pathways from its structure and studies on analogous compounds like N-nitrosodimethylamine (NDMA).[6] The primary points of vulnerability are the nitroso group and the alkyl groups attached to the amine.

  • Photodegradation: UV light can cleave the N-N bond, leading to the formation of radicals that can recombine or react with other molecules.[6]

  • Oxidation: The nitroso group (-N=O) is susceptible to oxidation by atmospheric oxygen, potentially forming the corresponding nitro compound (-NO₂). This is often accelerated by light and heat.

  • Radical Abstraction: In the presence of radical initiators (which can be formed by light or heat), hydrogen atoms can be abstracted from the ethyl groups. This can lead to a cascade of further reactions and the formation of impurities.[6]

Q4: Is N,N-Diethyl-4-nitrosoaniline hazardous? What safety precautions should I take?

A4: Yes, it is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled.[8] It is also a flammable solid.[9] Always handle this compound in a well-ventilated area or a chemical fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep it away from heat, sparks, and open flames.[7]

Part 3: Protocols and Visual Guides

Experimental Protocol: Preparation and Stability Check of a Stock Solution

This protocol provides a standardized method for preparing a stock solution and assessing its stability, ensuring the integrity of your experimental starting material.

Materials:

  • N,N-Diethyl-4-nitrosoaniline (stored under recommended conditions)

  • High-purity solvent (e.g., HPLC-grade ethanol, degassed)

  • Class A volumetric flasks (amber glass recommended)

  • Inert gas (Argon or Nitrogen)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Pre-analysis: Before opening the main container, allow it to equilibrate to room temperature for at least 30 minutes to prevent moisture condensation on the cold solid.

  • Inert Atmosphere: Briefly flush the container with argon or nitrogen before opening.

  • Weighing: Quickly weigh the required amount of N,N-Diethyl-4-nitrosoaniline. Perform this in a fume hood and minimize the time the container is open.

  • Dissolution: Quantitatively transfer the solid to an amber volumetric flask. Add a small amount of the degassed solvent to dissolve the solid completely.

  • Dilution: Once dissolved, dilute to the final volume with the degassed solvent. Cap the flask and invert several times to ensure homogeneity.

  • Initial Quality Control (Time = 0):

    • Immediately take an aliquot of the fresh solution.

    • Measure its UV-Vis spectrum and record the absorbance at the maximum wavelength (λ_max). This serves as your baseline.

  • Storage (if necessary): If the solution is to be used over a short period, divide it into smaller-volume amber vials, flush the headspace with inert gas, and store in a refrigerator (2-8°C).

  • Stability Check (Time = X hours):

    • Remove one vial from storage and allow it to warm to room temperature.

    • Re-measure the UV-Vis spectrum.

    • A significant decrease (>5%) in absorbance at λ_max suggests degradation, and a fresh solution should be prepared.

Logical Workflow: Troubleshooting Degradation Issues

The following diagram outlines the decision-making process when you suspect degradation of your N,N-Diethyl-4-nitrosoaniline.

G A Suspicion of Degradation (e.g., color change, inconsistent results) B Is the reagent solid or in solution? A->B C Solid Reagent: Observe physical properties B->C Solid D Solution: Perform analytical check B->D Solution E Color changed? (Not green) C->E H Measure UV-Vis Spectrum D->H F Measure Melting Point E->F No J CONFIRMED DEGRADATION E->J Yes G MP depressed or broad? F->G G->J Yes M Reagent OK for Non-Critical Use (Consider purification) G->M No I Absorbance decreased or λ_max shifted? H->I I->J Yes N Prepare Fresh Solution Use immediately I->N No, but old solution K Quarantine & Discard Reagent J->K L Review Storage & Handling Procedures (Light, Air, Temp, Moisture) K->L

Caption: Troubleshooting workflow for suspected N,N-Diethyl-4-nitrosoaniline degradation.

References

  • UKEssays. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • Lee, C., Jang, M., & Min, B. (2021). Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]

  • Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved from [Link]

  • Google Patents. (n.d.). CN101585772A - Method of preparing p-nitrosoaniline derivatives.
  • PrepChem. (n.d.). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) N,N-dimethyl-4-nitrosoaniline (RNO) absorbance reduction at 440 nm... [Image]. Retrieved from [Link]

Sources

resolving co-elution issues in the chromatographic analysis of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic analysis of N,N-Diethyl-4-nitrosoaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical steps necessary to overcome common analytical challenges, particularly co-elution issues, ensuring the integrity and accuracy of your results.

Introduction to the Analyte and Its Challenges

N,N-Diethyl-4-nitrosoaniline is a synthetic aromatic amine with a nitroso functional group. Its analysis is critical in various fields, including chemical synthesis and as a potential impurity in pharmaceutical products. Chromatographically, its polar nature and potential for instability can present significant challenges. Co-elution with structurally similar impurities from synthesis or degradation products is a primary concern that can compromise the accuracy of quantification. This guide will provide a systematic approach to identifying and resolving these co-elution issues.

Troubleshooting Guide: Resolving Co-elution

Co-elution, the overlapping of chromatographic peaks, is a critical issue that can lead to inaccurate quantification and misidentification of analytes. This section provides a step-by-step guide to diagnosing and resolving co-elution problems encountered during the analysis of N,N-Diethyl-4-nitrosoaniline.

Question 1: My N,N-Diethyl-4-nitrosoaniline peak is showing fronting or tailing, and I suspect a co-eluting impurity. How do I confirm this and what are my first steps?

Peak asymmetry is often the first sign of a hidden co-eluting peak. Here’s a logical workflow to diagnose and address the issue:

Caption: Troubleshooting workflow for peak asymmetry.

Detailed Steps:

  • Confirm Co-elution with Advanced Detection: If you have a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize peak purity or spectral deconvolution tools. Inhomogeneous spectra across the peak are a strong indicator of a co-eluting species.

  • Initial Method Adjustment - Mobile Phase Strength: A simple first step is to adjust the organic-to-aqueous ratio of your mobile phase.

    • To increase retention and potentially resolve an early eluting impurity: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).

    • To decrease retention and move the peak away from a later eluting impurity: Increase the percentage of the organic solvent.

  • Leverage pH for Selectivity Changes: N,N-Diethyl-4-nitrosoaniline is a basic compound. Therefore, the pH of the mobile phase will significantly impact its retention and selectivity against impurities.[1][2][3]

    • Principle: By adjusting the pH, you can change the ionization state of your analyte and any ionizable impurities, leading to differential interactions with the stationary phase and, consequently, changes in retention time.

    • Practical Approach: Prepare a series of mobile phases with pH values ranging from 3 to 7 (within the stable range of most silica-based columns). A good starting point is to use a phosphate or acetate buffer. Analyze your sample with each mobile phase to observe changes in selectivity.

Question 2: I've adjusted the mobile phase strength and pH, but I still have co-elution. What's next?

If modifying the mobile phase is insufficient, the next step is to consider the stationary phase chemistry.

Table 1: Alternative Stationary Phases for Resolving Co-elution of Polar Aromatic Amines

Stationary PhaseSeparation PrincipleWhen to Use
Phenyl-Hexyl Provides π-π interactions in addition to hydrophobic interactions.Excellent for separating aromatic compounds with subtle differences in their ring structures or substituents.
Pentafluorophenyl (PFP) Offers a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.Particularly effective for separating positional isomers and halogenated compounds.
Polar-Embedded Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain.Enhances retention of polar compounds and offers different selectivity compared to standard C18 phases. Can often be used with 100% aqueous mobile phases.
Cyano (CN) Can be used in both reversed-phase and normal-phase modes. Provides dipole-dipole interactions.Useful for separating compounds with polar functional groups.

Experimental Protocol: Stationary Phase Screening

  • Column Selection: Obtain columns with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP).

  • Initial Conditions: Use a generic gradient method on each column (e.g., 10-90% acetonitrile in water with 0.1% formic acid over 15 minutes).

  • Analysis: Inject your sample onto each column and compare the chromatograms.

  • Optimization: Select the column that shows the best initial separation and optimize the mobile phase conditions (gradient slope, temperature, pH) to achieve baseline resolution.

Question 3: I am developing a stability-indicating method. What are the likely degradation products of N,N-Diethyl-4-nitrosoaniline that I need to separate?

Forced degradation studies are essential for developing a stability-indicating method.[4] N,N-Diethyl-4-nitrosoaniline is susceptible to degradation under various conditions.

Potential Degradation Pathways and Products:

  • Hydrolysis (Acidic and Basic): The nitroso group can be susceptible to hydrolysis, potentially leading to the formation of N,N-diethyl-p-phenylenediamine and nitrous acid.

  • Oxidation: The diethylamino group and the aromatic ring can be oxidized, leading to a variety of products.

  • Photolysis: Exposure to light can cause degradation, potentially through radical mechanisms. The compound is noted to be light-sensitive.

  • Thermal Degradation: High temperatures can lead to decomposition. The synthesis of related compounds sometimes results in "brown tar," suggesting complex polymerization or decomposition pathways.[5]

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of N,N-Diethyl-4-nitrosoaniline in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples using your developed HPLC method with a DAD or MS detector to identify and resolve the degradation products from the parent peak.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of N,N-Diethyl-4-nitrosoaniline?

A good starting point for method development is a reversed-phase HPLC system with the following parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B in 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at the λmax of N,N-Diethyl-4-nitrosoaniline (around 420-440 nm).

Q2: Can I use Gas Chromatography (GC) for the analysis of N,N-Diethyl-4-nitrosoaniline?

Yes, GC-MS can be a suitable technique for the analysis of N,N-Diethyl-4-nitrosoaniline, especially for impurity profiling.[6][7] However, due to its polarity and potential for thermal degradation, careful method development is required. A low-polarity column (e.g., 5% phenyl-methylpolysiloxane) with a temperature gradient and MS detection would be a good starting point.

Q3: What are the common impurities from the synthesis of N,N-Diethyl-4-nitrosoaniline?

Based on the typical synthesis route, potential impurities include:

  • N,N-diethylaniline: Unreacted starting material.

  • Sodium nitrite: Unreacted nitrosating agent.

  • Side-reaction products: Isomers or other nitrosated species.

  • Degradation products of intermediates: Such as decomposed diazonium salts.[5]

Q4: How can I improve the peak shape of N,N-Diethyl-4-nitrosoaniline?

Poor peak shape (e.g., tailing) for basic compounds like N,N-Diethyl-4-nitrosoaniline is often due to interactions with residual silanols on the silica-based stationary phase. To improve peak shape:

  • Use a low pH mobile phase: An acidic mobile phase (e.g., with 0.1% formic acid or phosphoric acid) will protonate the analyte and minimize interactions with silanols.

  • Use a high-purity, end-capped column: These columns have fewer accessible silanol groups.

  • Add a competing base: A small amount of a competing base (e.g., triethylamine) can be added to the mobile phase to block the active silanol sites. However, this is less common with modern columns.

Conclusion

Resolving co-elution issues in the chromatographic analysis of N,N-Diethyl-4-nitrosoaniline requires a systematic and scientifically grounded approach. By understanding the chemical properties of the analyte and potential impurities, and by methodically manipulating chromatographic parameters such as mobile phase pH and stationary phase chemistry, researchers can develop robust and reliable analytical methods. This guide provides the foundational knowledge and practical steps to troubleshoot and overcome these challenges, ultimately leading to higher quality analytical data.

References

  • Preparation of N,N-dimethyl-4-nitrosoaniline. (2020).
  • Separation of N,N-Dimethyl-4-nitrosoaniline on Newcrom R1 HPLC column. SIELC Technologies. URL: [Link]

  • HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column. SIELC Technologies. URL: [Link]

  • Synthesis of the chiral 4‐substituted and 4,4‐disubstituted 1,2‐oxazetidines. (2025).
  • Other HPLC separations performed on polar stationary phases.
  • Blessy, M., Ruchi, D. P., Prajesh, P. D., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021). Restek. URL: [Link]

  • A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. (2024). PubMed.
  • Back to Basics: The Role of pH in Retention and Selectivity. (2020).
  • Synthesis of Chiral 1,4-Disubstituted-1,2,3-Triazole Derivatives from Amino Acids. (2013).
  • Novel stability indicating LC-MS method for N-Nitroso dimethyl amine genotoxic impurity quantification in ranitidine drug. (2022). Journal of Pharmaceutical and Biomedical Analysis.
  • How does an acid pH affect reversed-phase chromatography separations?. (2023). Biotage. URL: [Link]

  • Nitrosamines by GC-MS/MS. (n.d.). [Source details not fully available, but provides a GC-MS/MS method for nitrosamines].
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (2021).
  • Forced degradation: predicting nitrosamine form
  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2021).
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (2022). Sigma-Aldrich.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
  • development of forced degradation and stability indicating studies for drug substance and drug product. (2016). International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. URL: [Link]

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Technical Support Center: Mobile Phase Optimization for N,N-Diethyl-4-nitrosoaniline (DENA) HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N,N-Diethyl-4-nitrosoaniline (DENA). This resource is designed for researchers, analytical scientists, and quality control professionals to provide in-depth, field-proven insights into mobile phase optimization and to offer robust troubleshooting solutions for common chromatographic challenges.

Introduction to DENA Analysis

N,N-Diethyl-4-nitrosoaniline is an aromatic amine that requires precise and robust analytical methods for its quantification, particularly in contexts such as impurity testing and synthetic chemistry. Reversed-phase HPLC (RP-HPLC) is the predominant technique for this analysis. The success of this separation hinges on the careful selection and optimization of the mobile phase, which governs the analyte's retention, peak shape, and overall resolution.

Understanding the physicochemical properties of DENA is the first step. It is a weakly basic compound, slightly soluble in water but readily soluble in organic solvents like ethanol and ether.[1] This behavior is central to developing a successful RP-HPLC method.

Systematic Mobile Phase Optimization Workflow

Effective mobile phase optimization is not a random process but a systematic workflow. The goal is to achieve the desired retention factor (k), high efficiency (N), and optimal peak symmetry (As). A logical progression saves time and ensures a robust final method.

Step-by-Step Optimization Protocol:
  • Column Selection & Initial Scouting:

    • Begin with a standard C18 column (e.g., 150 x 4.6 mm, 5 µm). C18 phases provide a strong hydrophobic interaction, which is a good starting point for an aromatic compound like DENA.

    • Prepare a simple scouting mobile phase: 50:50 (v/v) Acetonitrile:Water.[2]

    • Inject a standard solution of DENA. The goal of this first injection is simply to confirm elution and get a preliminary retention time.

  • Adjusting Organic Modifier Concentration (%B):

    • Based on the scouting run, adjust the percentage of the organic modifier (acetonitrile or methanol).

    • If retention is too low (elutes too early): Decrease the organic solvent percentage in 10% increments. A general rule is that a 10% decrease in organic content can increase the retention factor by 2- to 3-fold.[3][4]

    • If retention is too high (elutes too late): Increase the organic solvent percentage.

    • Aim for a retention factor (k) between 2 and 10 for robust analysis.[4]

  • Controlling pH for Peak Shape:

    • DENA is a weakly basic aromatic amine. Its retention and peak shape are highly sensitive to mobile phase pH.[5] Uncontrolled pH can lead to severe peak tailing due to interactions with residual silanols on the silica-based column packing.[6]

    • Introduce an acidic modifier to the aqueous portion of the mobile phase to suppress the ionization of the diethylamino group. This neutralizes the molecule, increasing its hydrophobicity and improving peak shape.

    • Start with 0.1% formic acid or phosphoric acid in the aqueous phase.[2][7] Formic acid is volatile and ideal for LC-MS applications.[2]

    • Best Practice: Always adjust the pH of the aqueous buffer before mixing it with the organic solvent to ensure reproducibility.[3]

  • Final Refinement & System Suitability:

    • Fine-tune the organic modifier percentage (e.g., in 1-2% steps) to achieve the final desired retention time.

    • Perform system suitability tests (SST) to validate the method. Key parameters include:

      • Tailing Factor (Tf) or Asymmetry (As): Should ideally be ≤ 1.5.

      • Theoretical Plates (N): Should be as high as possible (typically >2000).

      • Reproducibility (%RSD): Inject the standard at least five times; the %RSD for retention time and peak area should be <1%.[8]

Mobile Phase Optimization Workflow Diagram

Mobile_Phase_Optimization cluster_start Phase 1: Initial Scouting cluster_adjust Phase 2: Retention & Peak Shape cluster_finalize Phase 3: Finalization Start Select C18 Column Scout Run 50:50 ACN:H2O Isocratic Elution Start->Scout Adjust_B Adjust % Organic (Target k = 2-10) Scout->Adjust_B Check_Peak Assess Peak Shape Adjust_B->Check_Peak Retention OK Add_Acid Add 0.1% Formic or Phosphoric Acid to Aqueous Phase Check_Peak->Add_Acid Peak Tailing Fine_Tune Fine-Tune % Organic (±1-2%) Check_Peak->Fine_Tune Peak Shape OK Add_Acid->Fine_Tune SST Perform System Suitability Test (Tf, N, %RSD) Fine_Tune->SST Optimized Method Optimized SST->Optimized

Caption: Systematic workflow for HPLC mobile phase optimization.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the analysis of N,N-Diethyl-4-nitrosoaniline in a direct question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My DENA peak is showing significant tailing (Tailing Factor > 2.0). What is the primary cause and how do I fix it?

A: Peak tailing for a basic compound like DENA is most often caused by secondary interactions between the protonated amine group of the analyte and acidic, deprotonated residual silanol groups on the silica surface of the HPLC column.[6]

  • Immediate Solution: Suppress Analyte Ionization. The most effective strategy is to lower the mobile phase pH. Add 0.1% formic acid or phosphoric acid to your aqueous solvent (e.g., water). This ensures the silanol groups are protonated (Si-OH) and the basic DENA is consistently in its protonated form, leading to a single, sharp peak. For basic compounds, a lower pH generally provides more symmetrical peaks.

  • Check Buffer Capacity: If you are already using a buffer, ensure its concentration is adequate (typically 10-50 mM) and that the mobile phase pH is at least 2 units away from the analyte's pKa.[3]

  • Column Health: If the problem persists after pH adjustment, the column itself may be the issue. A blocked inlet frit or a void at the head of the column can cause tailing for all peaks in the chromatogram.[9] Try backflushing the column or, if that fails, replace it.[9]

Issue 2: Unstable or Drifting Retention Times

Q: The retention time for my DENA peak is decreasing with every injection. What should I investigate?

A: Drifting retention times are a classic sign of an unequilibrated system or a changing mobile phase composition.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. For reversed-phase columns, flushing with 10-20 column volumes of the mobile phase is typically sufficient.

  • Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent culprit.

    • pH Drift: If using a buffered mobile phase, remember that adding organic solvent can alter the aqueous pH. Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[3]

    • Evaporation: Ensure your mobile phase reservoirs are properly covered to prevent the preferential evaporation of the more volatile organic solvent (like acetonitrile), which would increase the aqueous content and cause retention times to increase (or vice-versa).

  • Temperature Fluctuation: HPLC separations are sensitive to temperature. Use a column oven to maintain a constant temperature (e.g., 30-40 °C) for stable and reproducible retention times.

Issue 3: Low Sensitivity or Small Peak Area

Q: My DENA peak is very small, and I'm having trouble meeting the required Limit of Quantitation (LOQ). How can I increase the signal?

A: Low sensitivity can be an issue with analytes like nitrosamines that have relatively low molar absorptivity.[10]

  • Optimize Detection Wavelength: While nitrosamines show UV absorption maxima around 230 nm and 330 nm, the exact maximum for DENA in your specific mobile phase should be confirmed using a PDA or DAD detector's spectral scan.[10] Do not rely solely on literature values.

  • Choose the Right Organic Modifier: Acetonitrile generally has a lower UV cutoff than methanol, making it a better choice for low-wavelength UV detection (<230 nm).[11] This results in a lower baseline and improved signal-to-noise ratio.

  • Mobile Phase Compatibility: Ensure your mobile phase additives are compatible with your detector. For example, phosphoric acid has a high UV absorbance and should be avoided for low-wavelength detection; formic acid is a much better choice.[7]

  • Consider LC-MS: For trace-level quantification, HPLC with mass spectrometry (LC-MS) offers significantly higher sensitivity and selectivity than UV detection and is the standard for nitrosamine impurity analysis in regulated environments.[12]

Data Summary: Mobile Phase Component Effects
ParameterAcetonitrile (ACN)Methanol (MeOH)pH Control (e.g., 0.1% Formic Acid)
Elution Strength Higher (shorter retention times vs. MeOH at same %)Lower (longer retention times vs. ACN at same %)Minimal direct effect on retention time
Selectivity Different selectivity due to dipole interactions[4]Different selectivity due to protic nature[13]Can alter selectivity for ionizable compounds
Peak Shape N/AN/ACrucial. Suppresses silanol interactions, significantly reducing peak tailing for basic DENA.[6]
System Pressure LowerHigherNegligible effect
UV Cutoff ~190 nm (Good for low UV)[11]~205 nmAdditive dependent (Formic acid is good, Phosphoric acid is poor for low UV)[2][7]
Troubleshooting Logic Diagram

Troubleshooting_Flowchart cluster_peak Peak Shape Solutions cluster_retention Retention Drift Solutions cluster_signal Sensitivity Solutions Problem Chromatographic Problem Identified PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape RetentionDrift Retention Time Drift Problem->RetentionDrift LowSignal Low Sensitivity/ Small Peak Problem->LowSignal Sol_pH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) PeakShape->Sol_pH Sol_Column Check Column Health (Backflush/Replace) PeakShape->Sol_Column Sol_Buffer Increase Buffer Concentration PeakShape->Sol_Buffer Sol_Equil Ensure Full Column Equilibration RetentionDrift->Sol_Equil Sol_MP Check MP Prep & Cover Reservoirs RetentionDrift->Sol_MP Sol_Temp Use Column Oven RetentionDrift->Sol_Temp Sol_UV Optimize UV Wavelength (Use PDA Spectrum) LowSignal->Sol_UV Sol_ACN Use Acetonitrile (Low UV Cutoff) LowSignal->Sol_ACN Sol_MS Switch to LC-MS Detection LowSignal->Sol_MS

Caption: Troubleshooting flowchart for common HPLC issues.

References

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). Food Science and Technology. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. (2019). Pharmaceuticals and Medical Devices Agency (PMDA). [Link]

  • Separation of N,N-Dimethyl-4-nitrosoaniline on Newcrom R1 HPLC column. Newcrom R1 HPLC Columns. [Link]

  • Method of preparing p-nitrosoaniline derivatives. (2009).
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. HALO Columns. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (2023). Waters Corporation. [Link]

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019). ResearchGate. [Link]

  • Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Course Hero. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. (2021). National Institutes of Health (NIH). [Link]

  • Nitrosamine Impurities Application Guide. (2020). Agilent Technologies. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025). Welch Materials. [Link]

  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (2021). National Institutes of Health (NIH). [Link]

  • Comprehensive Workflow for the Quantitative Analysis of Nitrosamines Drug Substance Related Impurity in Drug Product Using waters_connect™ Software. (2023). Waters Corporation. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Chiral Technologies. [Link]

  • Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines. (2025). ResearchGate. [Link]

  • Testing Methods for Nitrosamines Monitoring in Pharmaceuticals: GC 1469. (2021). YouTube. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (2012). Agilent Technologies. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • HPLC Solvent Selection. Element Lab Solutions. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). Chiang Mai Journal of Science. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013). LCGC International. [Link]

  • N,N-diethyl-4-nitrosoaniline Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

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Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the robust LC-MS/MS analysis of N,N-Diethyl-4-nitrosoaniline. This document is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with quantitative accuracy and reproducibility. We will move beyond simple procedural lists to explore the causal mechanisms behind matrix effects and provide a logical framework for troubleshooting and method development.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions surrounding matrix effects in the context of N,N-Diethyl-4-nitrosoaniline analysis.

Q1: What, precisely, are "matrix effects" in LC-MS/MS analysis?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2] This phenomenon, which occurs within the mass spectrometer's ion source, can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), with suppression being far more common.[1][3] It is a primary source of error in quantitative LC-MS/MS assays, compromising accuracy, precision, and sensitivity.[2] Importantly, because the interference happens during ionization, even the high selectivity of tandem mass spectrometry (MS/MS) cannot prevent it.[4]

Q2: Why is my N,N-Diethyl-4-nitrosoaniline assay particularly susceptible to matrix effects?

A: The susceptibility of N,N-Diethyl-4-nitrosoaniline stems from a combination of its chemical properties and the complexity of the matrices it is typically analyzed in (e.g., pharmaceutical formulations, biological fluids, environmental samples).

  • Physicochemical Properties: N,N-Diethyl-4-nitrosoaniline is a tertiary amine, making it susceptible to ionization in positive electrospray ionization (ESI) mode.[5] However, many endogenous matrix components, such as phospholipids from plasma or excipients from drug products, are also readily ionized and can compete for the limited charge on the ESI droplet surface.[1]

  • Solubility: The compound is noted to be insoluble in water but soluble in organic solvents like ethanol and ether.[6][7][8] This property influences the choice of extraction solvents, which can inadvertently co-extract interfering matrix components.

Below is a summary of the key physicochemical properties of N,N-Diethyl-4-nitrosoaniline relevant to this analysis.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₂O[6]
Molecular Weight 178.18 g/mol (approx.)[6][9]
Appearance Green solid (plates or leaflets)[5][6]
Water Solubility Insoluble / Very low[5][6]
Organic Solubility Soluble in ethanol[7]
Chemical Class Tertiary Aromatic Amine, Nitroso Compound[5]
Q3: How can I definitively diagnose if matrix effects are compromising my results?

A: A systematic diagnosis is crucial. The most common and effective method is the post-extraction spike analysis . This involves comparing the analyte's response in a neat (clean) solvent to its response in a sample matrix from which the analyte has been extracted.

Experimental Protocol: Matrix Effect Assessment

  • Prepare Three Sample Sets:

    • Set A (Neat Standard): Analyte standard prepared in the final mobile phase solvent.

    • Set B (Post-Spike Sample): A blank matrix sample (e.g., plasma, drug formulation without the active ingredient) is taken through the entire sample preparation process. The analyte standard is then spiked into the final, clean extract.

    • Set C (Pre-Spike Sample): A blank matrix sample is spiked with the analyte standard before the sample preparation process begins.

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Interpret the Results:

    • A Matrix Effect value significantly less than 100% indicates ion suppression .

    • A value significantly greater than 100% indicates ion enhancement .

    • A value near 100% suggests minimal matrix effect.

    • The Recovery calculation helps ensure the sample preparation method itself is efficient.

Section 2: A Troubleshooting Guide to Minimizing Matrix Effects

Matrix effects are best addressed through a multi-faceted approach. This guide provides a logical workflow, from sample preparation to data acquisition, to systematically eliminate interference.

Matrix_Effect_Workflow cluster_0 Problem Identification cluster_1 Mitigation Strategy cluster_2 Validation & Finalization Start Inaccurate or Irreproducible Quantitative Results Assess Diagnose Matrix Effect (Post-Extraction Spike) Start->Assess Is ME suspected? SamplePrep Optimize Sample Preparation (SPE, LLE, QuEChERS) Assess->SamplePrep ME Confirmed Chrom Improve Chromatographic Separation SamplePrep->Chrom ME Persists IS Implement Proper Internal Standard Chrom->IS ME Persists Validate Method Validation (ICH/FDA Guidelines) IS->Validate ME Compensated End Robust & Reliable Analytical Method Validate->End

Caption: Workflow for troubleshooting matrix effects.

The First Line of Defense: Rigorous Sample Preparation

Effective sample preparation is the most powerful tool for minimizing matrix effects by physically removing interfering compounds before they enter the LC-MS system.[1] The choice of technique depends heavily on the sample matrix.

Q4: Which sample preparation technique is the best choice for my specific matrix?

A: There is no single "best" method; the optimal choice is matrix-dependent.

TechniquePrincipleBest ForRationale & Causality
Solid-Phase Extraction (SPE) Differential partitioning of analyte and interferences between a solid sorbent and a liquid phase.Complex Biological Fluids (Plasma, Urine) Offers high selectivity. By choosing a sorbent that strongly retains N,N-Diethyl-4-nitrosoaniline (e.g., a mixed-mode cation exchange phase leveraging its basic amine), one can use aggressive wash steps to remove neutral/acidic interferences like phospholipids and proteins.
Liquid-Liquid Extraction (LLE) Partitioning based on differential solubility in two immiscible liquid phases.Aqueous Samples, Drug Products Exploits the low water solubility of N,N-Diethyl-4-nitrosoaniline. The analyte can be selectively extracted into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether), leaving polar matrix components (salts, sugars, polar excipients) behind in the aqueous phase.
QuEChERS "Quick, Easy, Cheap, Effective, Rugged, and Safe." An extraction/cleanup kit.Solid/Semi-Solid Matrices (Food, Tissues) Combines salting-out extraction with dispersive SPE (d-SPE) for cleanup.[10][11] Acetonitrile extraction precipitates proteins and separates the analyte, while d-SPE with sorbents like C18 and PSA removes lipids and other interferences.[11][12]
Detailed Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is designed to maximize the removal of phospholipids and proteins.

  • Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds. This step disrupts protein binding.

  • Conditioning: Condition a mixed-mode strong cation exchange (MCX) SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing:

    • Wash 1: 1 mL of 0.1% formic acid in water (removes very polar interferences).

    • Wash 2: 1 mL of methanol (removes phospholipids and other non-polar interferences).

  • Elution: Elute the N,N-Diethyl-4-nitrosoaniline with 1 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the amine, releasing it from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase A.

The Second Step: Optimizing Chromatographic Separation

Q5: My sample preparation is robust, but I still observe matrix effects. What is the next step?

A: If interfering components cannot be fully removed, the next objective is to chromatographically separate them from your analyte's peak.

  • Change Column Selectivity: Standard C18 columns are often the first choice, but they are not always optimal. Phospholipids, a major source of ion suppression in bioanalysis, tend to elute in the middle of a typical reversed-phase gradient. Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a biphenyl phase, which offer different (π-π) interactions and can alter the elution order of the analyte versus interferences.

  • Optimize the Gradient: A shallow, targeted gradient around the elution time of N,N-Diethyl-4-nitrosoaniline can often resolve it from closely eluting matrix components.

  • Employ Diverter Valves: Program a diverter valve to send the highly contaminated early and late portions of the chromatogram to waste, only allowing the eluent containing your analyte of interest to enter the mass spectrometer.

The Ultimate Solution: Proper Use of Internal Standards

While sample prep and chromatography minimize matrix effects, the proper internal standard compensates for any remaining, unavoidable effects.

Q6: What is a stable isotope-labeled internal standard (SIL-IS), and why is it considered the gold standard?

A: A SIL-IS is a version of the analyte (in this case, N,N-Diethyl-4-nitrosoaniline) where several atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[13]

  • Mechanism of Action: Because a SIL-IS is chemically identical to the analyte, it has the same extraction recovery, chromatographic retention time, and is impacted by ion suppression or enhancement in the exact same way.[13] By calculating the ratio of the analyte peak area to the SIL-IS peak area, any signal variation caused by matrix effects is normalized, leading to highly accurate and precise quantification. This is the most robust method for correcting matrix effects.[2][13]

Q7: A specific SIL-IS for N,N-Diethyl-4-nitrosoaniline is not available. What are my alternatives?

A: While not ideal, other options exist:

  • Structural Analogue IS: Choose a stable, non-endogenous compound that is structurally and chemically very similar to the analyte. For N,N-Diethyl-4-nitrosoaniline, a potential analogue might be N,N-Dimethyl-4-nitrosoaniline. Caution: This is a compromise. The analogue may not co-elute perfectly and may not experience the exact same degree of ion suppression. Its use requires rigorous validation.

  • Matrix-Matched Calibration: Prepare your calibration standards by spiking known concentrations of the analyte into a blank matrix that is representative of your unknown samples.[1] This ensures that the standards and samples experience the same matrix effect. This approach is effective but can be limited by the availability and batch-to-batch variability of the blank matrix.

Caption: Analyte (A) competes with matrix (M) for ionization.

Section 3: Regulatory Compliance and Method Validation

Q8: How do I validate my method to prove I've adequately minimized matrix effects for regulatory submission?

A: Regulatory bodies like the FDA and EMA require that analytical methods be thoroughly validated to ensure they are fit for purpose.[14] For matrix effects, this involves demonstrating that the method produces accurate and precise results across different lots of matrix.

According to guidelines like ICH Q2(R1), you must assess:

  • Selectivity: Demonstrate that blank matrix samples are free of interfering peaks at the retention time of the analyte and internal standard.

  • Accuracy and Precision: Analyze quality control (QC) samples (spiked at low, medium, and high concentrations) prepared in at least 5-6 different sources/lots of the matrix. The results should meet pre-defined acceptance criteria (typically ±15% deviation, 20% at the LLOQ).

  • Matrix Factor: A quantitative assessment across different matrix lots to ensure consistency.

By following the systematic approach of optimizing sample preparation, refining chromatography, and using a robust internal standard (ideally a SIL-IS), you can develop a method that is not only accurate but also defensible under regulatory scrutiny.[14][15][16]

References

  • PubChem. (n.d.). N,N-diethyl-4-nitrosoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • UGC. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • PubChem. (n.d.). N,N-dimethyl-4-nitrosoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA.gov. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N,N-dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • NIH. (n.d.). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS. Retrieved from [Link]

  • NIH. (n.d.). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. Retrieved from [Link]

  • Google Patents. (n.d.). Method of preparing p-nitrosoaniline derivatives.
  • ACS Publications. (n.d.). Analysis of Nitrosamines in Cooked Bacon by QuEChERS Sample Preparation and Gas Chromatography–Tandem Mass Spectrometry with Backflushing. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2019). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Six Nitrosamine Impurities in ARB Drugs. FDA.gov. Retrieved from [Link]

  • ACS Publications. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Bujno Chemicals. (n.d.). Stable Isotope Labelled NDSRIs. Retrieved from [Link]

  • NIH. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Establishment of a QuEChERS-FaPEx Rapid Analytical Method for N-Nitrosamines in Meat Products. National Center for Biotechnology Information. Retrieved from [Link]

  • LCGC International. (n.d.). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products. Retrieved from [Link]

  • Eurachem. (n.d.). DETERMINATION OF NITROSAMINES IN FOOD USING LC-MS/MS. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitation of 8 Nitrosamines in 12 different solvents by LC-MS/MS system. Retrieved from [Link]

  • RSC Publishing. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. Retrieved from [Link]

  • RSC Publishing. (n.d.). Application of QuEChERS-based purification coupled with isotope dilution gas chromatography-mass spectrometry method for the determination of N-nitrosamines in soy sauce. Retrieved from [Link]

  • Innovative Publication. (2024). New Validated LC-MS Method Development and Estimation of Nitrosamine impurities in Canaglifozin. Retrieved from [Link]

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Technical Support Center: Safe Handling and Disposal of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals. It provides in-depth technical information and practical advice for the safe handling and disposal of N,N-Diethyl-4-nitrosoaniline. The information herein is curated to ensure scientific integrity and promote a self-validating system of laboratory safety.

Core Concepts and Immediate Safety Precautions

N,N-Diethyl-4-nitrosoaniline is a chemical compound that requires careful handling due to its potential health hazards.[1] As with many nitroso compounds, there is a significant concern for potential carcinogenicity, and it is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a flammable solid.[1]

Before working with this compound, a thorough review of the Safety Data Sheet (SDS) is mandatory. All personnel must be trained on its specific hazards and the emergency procedures to be followed in case of accidental exposure or spill.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the safe use of N,N-Diethyl-4-nitrosoaniline.

Q1: What are the primary hazards associated with N,N-Diethyl-4-nitrosoaniline?

A1: The primary hazards include:

  • Acute Toxicity: It is toxic if swallowed, inhaled, or if it comes into contact with the skin.[1]

  • Flammability: It is a flammable solid.[1]

  • Potential Carcinogen: Like many nitroso compounds, it should be handled as a potential carcinogen. Nitrosamines are classified as probable human carcinogens based on animal studies.[2]

  • Organ Toxicity: For the related compound N,N-Dimethyl-4-nitrosoaniline, target organs for toxicity include the blood and hematopoietic system.[3]

Q2: What are the physical and chemical properties of N,N-Diethyl-4-nitrosoaniline?

A2: The key properties are summarized in the table below.

PropertyValueSource
Appearance Green to dark green powder or crystals
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.24 g/mol
Melting Point 80-85 °C
Solubility Slightly soluble in water. Soluble in ether and ethanol.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: The following PPE is mandatory:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat. Contaminated clothing should be removed immediately and washed before reuse.[1]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of dust or aerosol generation, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.

Q4: How should N,N-Diethyl-4-nitrosoaniline be stored?

A4: Proper storage is crucial to maintain chemical stability and prevent hazardous situations.

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep the container tightly closed.

  • Store under an inert gas (e.g., argon or nitrogen).

  • It is sensitive to light, air, and heat, so protect it from these conditions.

  • Store away from incompatible materials such as strong oxidizing agents.

Troubleshooting Guides

This section provides step-by-step guidance for specific issues that may arise during experiments involving N,N-Diethyl-4-nitrosoaniline.

Accidental Exposure

Issue: A researcher has come into contact with N,N-Diethyl-4-nitrosoaniline.

Immediate Actions:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Management

Issue: A small spill of N,N-Diethyl-4-nitrosoaniline has occurred in the laboratory.

Workflow for Small Spill Cleanup:

Spill_Cleanup start Spill Occurs evacuate Evacuate non-essential personnel start->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect the absorbed material into a labeled hazardous waste container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of all contaminated materials as hazardous waste decontaminate->dispose end_procedure Procedure Complete dispose->end_procedure

Caption: Workflow for handling a small chemical spill.

Detailed Spill Cleanup Protocol:

  • Evacuate: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as described in the FAQ section.

  • Contain: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Dispose: Seal the hazardous waste container and arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

Waste Disposal

Issue: How to properly dispose of waste N,N-Diethyl-4-nitrosoaniline and contaminated materials.

Disposal Decision Tree:

Disposal_Decision_Tree start Waste Generated classify Classify as Hazardous Waste start->classify segregate Segregate from other waste streams classify->segregate container Place in a labeled, sealed, and compatible hazardous waste container segregate->container chemical_degradation Consider chemical degradation for liquid waste if feasible and approved container->chemical_degradation Liquid Waste? contact_ehs Contact Institutional EHS for pickup and disposal by a licensed contractor container->contact_ehs Solid Waste chemical_degradation->contact_ehs end_disposal Disposal Complete contact_ehs->end_disposal

Caption: Decision-making process for chemical waste disposal.

Detailed Disposal Protocol:

  • Classification: All waste containing N,N-Diethyl-4-nitrosoaniline, including contaminated labware, PPE, and absorbent materials, must be treated as hazardous waste.[4]

  • Collection: Collect all waste in a designated, properly labeled, and sealed container. The label should clearly state "Hazardous Waste" and the chemical name.[4]

  • Regulatory Compliance: Waste generators must comply with all local, state, and federal regulations for hazardous waste disposal.[3][5] This includes the EPA's Land Disposal Restrictions (LDR) program, which may require treatment of the waste to reduce its hazardous properties before landfilling.[6]

  • Chemical Degradation (for liquid waste): For liquid waste streams containing nitrosamines, chemical degradation may be a viable option to render the waste less hazardous. A published method involves reduction with an aluminum-nickel alloy powder in an aqueous alkali solution, which converts the nitrosamine to the corresponding amine.[7] This procedure should only be performed by trained personnel with a thorough understanding of the reaction and with prior approval from your institution's EHS department.

  • Final Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[4] The typical method of disposal for such compounds is through a high-temperature chemical incinerator equipped with an afterburner and scrubber.[4]

Relevance for Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory agencies like the FDA and EMA.[2][8] These impurities can form during the synthesis of the active pharmaceutical ingredient (API) or during the formulation and storage of the drug product.[9]

Key Considerations:

  • Risk Assessment: Drug manufacturers are required to perform risk assessments to evaluate the potential for nitrosamine impurities in their products.[10]

  • Acceptable Intake (AI) Limits: Regulatory bodies have established acceptable intake limits for various nitrosamine impurities to ensure patient safety.[11] For nitrosamines without established limits, a precautionary limit is often applied.[10]

  • Analytical Testing: Sensitive and validated analytical methods are necessary to detect and quantify nitrosamine impurities at the required low levels.[10]

  • Mitigation Strategies: If nitrosamine impurities are found to exceed the acceptable limits, manufacturers must implement strategies to reduce or eliminate them. This may involve modifying the manufacturing process, changing suppliers of raw materials, or reformulating the drug product.[9]

N,N-Diethyl-4-nitrosoaniline, as a nitroso compound, falls under the class of chemicals that are of regulatory concern. Professionals in drug development should be aware of the potential for such compounds to arise as impurities and have the necessary procedures in place for their detection, control, and safe handling.

References

  • Control of Nitrosamine Impurities in Human Drugs. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • SAFETY DATA SHEET: N,N-Dimethyl-4-nitrosoaniline. (2009). Thermo Fisher Scientific.
  • N,N-diethyl-4-nitrosoaniline | C10H14N2O | CID 67115. PubChem. Retrieved from [Link]

  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2024). U.S. Food and Drug Administration. Retrieved from [Link]

  • Nitrosamine impurities. (2025). European Medicines Agency. Retrieved from [Link]

  • N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749. PubChem. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • N,N-Dimethylaniline. U.S. Environmental Protection Agency. Retrieved from [Link]

  • EPA Finalizes New Standards for Cancer-Causing Chemicals. (2024). ProPublica. Retrieved from [Link]

  • Safe disposal of carcinogenic nitrosamines. (1982). National Center for Biotechnology Information. Retrieved from [Link]

  • CMDh/EMA: Update of Appendix 1 for Nitrosamines. (2025). ECA Academy. Retrieved from [Link]

  • Effect of long-term inhalation of N-nitroso-dimethylamine (NDMA) and SO2/NOx in rats. (1979). National Center for Biotechnology Information. Retrieved from [Link]

  • Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine. (1994). National Center for Biotechnology Information. Retrieved from [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (2024). Foley & Lardner LLP. Retrieved from [Link]

  • Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (2020). U.S. Food and Drug Administration. Retrieved from [Link]

  • Land Disposal Restrictions for Hazardous Waste. (2025). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Nitrosamine impurities. Heads of Medicines Agencies. Retrieved from [Link]

  • EMA revises guidance on nitrosamine impurities. (2023). European Pharmaceutical Review. Retrieved from [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Retrieved from [Link]

  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR. Retrieved from [Link]

  • Disposal of Waste Solvents. NUS Department of Chemistry. Retrieved from [Link]

  • SAFETY DATA SHEET: N-Methyl-N-nitrosoaniline. Chemos GmbH & Co.KG. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of HPLC Methods for N,N-Diethyl-4-nitrosoaniline Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Validation

N,N-Diethyl-4-nitrosoaniline is an aromatic nitroso compound that finds application in chemical synthesis and can be a person of interest as an impurity in various manufacturing processes. In the pharmaceutical and chemical industries, the precise quantification of such molecules is not merely an analytical task; it is a cornerstone of quality control, safety assessment, and regulatory compliance. An analytical method that is not rigorously validated is, scientifically speaking, an uncalibrated instrument—its results are suggestive at best and dangerously misleading at worst.

This guide provides an in-depth, experience-driven walkthrough for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the quantification of N,N-Diethyl-4-nitrosoaniline. We will move beyond a simple checklist of steps to explore the causality behind experimental choices, grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] The objective is to equip you not just with a method, but with a self-validating system that ensures data integrity and scientific trustworthiness.

Pillar 1: Method Development - The Foundation of a Validated System

Before validation can begin, a suitable analytical method must be developed. This initial phase is a process of informed experimentation, where an understanding of the analyte's physicochemical properties dictates the starting chromatographic conditions.

Analyte Characterization: N,N-Diethyl-4-nitrosoaniline
  • Structure: A tertiary aromatic amine with a nitroso group.

  • Molecular Formula: C₁₀H₁₄N₂O.

  • Molecular Weight: 178.24 g/mol .

  • Solubility: Generally soluble in organic solvents like acetonitrile and methanol.

  • UV Absorbance: The chromophore (-N=O) conjugated with the aromatic ring provides strong UV absorbance. Published spectra for the related compound N,N-dimethyl-4-nitrosoaniline show maximum absorption (λmax) at several wavelengths, including 273 nm and 314 nm in alcohol.[4] This is our primary handle for detection.

Experimental Protocol: HPLC Method Development
  • Standard and Sample Preparation:

    • Accurately weigh ~10 mg of N,N-Diethyl-4-nitrosoaniline reference standard.

    • Dissolve in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a 100 µg/mL stock solution.

    • Prepare a working standard of ~10 µg/mL from the stock solution for initial experiments.

  • Initial Chromatographic Conditions (A Justified Starting Point):

    • Instrument: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar aromatic compounds like our analyte.

    • Mobile Phase: An isocratic mixture of Acetonitrile and Water (50:50 v/v). Acetonitrile is often chosen for its lower viscosity and favorable UV cutoff. A small amount of acid (0.1% phosphoric acid or formic acid) is added to the aqueous portion.[5][6] This is critical for suppressing the ionization of any residual silanol groups on the column, ensuring a sharp, symmetrical peak shape. Formic acid is preferred for mass spectrometry (MS) compatibility.[5][6]

    • Flow Rate: 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.

    • Column Temperature: Ambient or controlled at 30°C for improved retention time stability.

    • Detection Wavelength: A PDA detector is used initially to scan the peak and confirm the optimal λmax. Based on literature, we will monitor at 273 nm for high sensitivity.[4]

    • Injection Volume: 10 µL.

  • Optimization:

    • Inject the working standard. The goal is a sharp, symmetrical peak with a retention time between 3 and 10 minutes.

    • Adjusting Retention: If retention is too short, decrease the acetonitrile percentage. If too long, increase it.

    • Improving Peak Shape: If the peak is broad or tailing, ensure the pH of the mobile phase is appropriate or that the sample is fully dissolved in the mobile phase.

Pillar 2: The Validation Gauntlet - Proving Fitness for Purpose

Once the method is optimized, it must undergo validation to demonstrate its suitability for its intended purpose.[3] The following experiments are designed according to the ICH Q2(R1) guideline.[1][2]

Specificity/Selectivity

Specificity is the ability of the method to measure the analyte response accurately and specifically in the presence of other components (e.g., impurities, degradants, matrix components).[3][7]

Experimental Protocol:

  • Prepare and inject a blank solution (diluent only) to ensure no interfering peaks at the analyte's retention time.

  • Prepare and inject a placebo solution (a mixture of all matrix components without the analyte, if applicable) for the same purpose.

  • Inject the N,N-Diethyl-4-nitrosoaniline standard solution.

  • If available, inject solutions of known related substances or potential impurities to demonstrate separation from the main analyte peak.

  • Forced Degradation (for stability-indicating methods): Expose the analyte solution to stress conditions (acid, base, peroxide, heat, light) to generate degradation products. Analyze the stressed samples to ensure that the analyte peak is resolved from any degradant peaks (peak purity analysis with a PDA detector is essential here).

Linearity and Range

Linearity demonstrates a proportional relationship between the analyte concentration and the detector response over a specified range.[8]

Experimental Protocol:

  • From the 100 µg/mL stock solution, prepare a series of at least five calibration standards. For an assay, a typical range is 80% to 120% of the target concentration.[2][9] Let's assume a target concentration of 10 µg/mL; the range would be 5 µg/mL to 15 µg/mL (50% to 150% to cover a wider range).

    • Levels: 5, 7.5, 10, 12.5, 15 µg/mL.

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis. The acceptance criterion is typically a correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy expresses the closeness of the method's results to the true value.[8] It is determined by recovery studies.

Experimental Protocol:

  • Prepare samples in triplicate at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, 120% of the target concentration).[9]

  • This is often done by spiking a known amount of analyte into a placebo matrix. If no matrix is present, it can be demonstrated against a separately prepared standard.

  • Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

  • The acceptance criterion is typically a mean recovery between 98.0% and 102.0% at each level.

Precision

Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.[8][10]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration (10 µg/mL).

    • Analyze all six samples on the same day, with the same analyst, on the same instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results. The acceptance criterion is typically an RSD ≤ 2.0%.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD for this new set of six samples.

    • Perform a statistical comparison (e.g., F-test) of the two data sets to evaluate the overall precision of the method under varied conditions. The cumulative RSD should also meet the acceptance criterion (e.g., ≤ 2.0%).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.[10]

Experimental Protocol:

  • These can be determined based on the signal-to-noise (S/N) ratio.

    • LOD: Determine the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ: Determine the concentration that yields an S/N ratio of approximately 10:1.[11]

  • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • The claimed LOQ should be confirmed by analyzing samples at this concentration to demonstrate adequate precision and accuracy.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[2][8]

Experimental Protocol:

  • Vary key chromatographic parameters one at a time, such as:

    • Mobile phase composition (e.g., Acetonitrile ± 2%).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5°C).

    • Flow rate (e.g., ± 0.1 mL/min).

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on system suitability parameters (e.g., retention time, peak area, tailing factor). The results should remain within acceptable limits, demonstrating the method's reliability.

Data Presentation: Summarizing the Validation Evidence

Quantitative data from the validation experiments should be summarized in clear, structured tables.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3)
5.0 249850
7.5 375100
10.0 500200
12.5 624900
15.0 750500
Regression Analysis Result
Slope 50010
Y-Intercept -150

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision Summary

Parameter Level Accuracy (% Recovery) Precision (% RSD)
Accuracy 80% (8 µg/mL) 100.5% -
100% (10 µg/mL) 99.8% -
120% (12 µg/mL) 101.1% -
Repeatability 100% (n=6) - 0.8%

| Intermediate Precision | 100% (n=6, Day 2) | - | 1.1% |

Table 3: LOD & LOQ

Parameter S/N Ratio Method Statistical Method
LOD 0.05 µg/mL 0.06 µg/mL

| LOQ | 0.15 µg/mL | 0.18 µg/mL |

Visualization of Workflows and Logic

Diagrams are essential for visualizing complex processes and relationships.

HPLC_Validation_Workflow cluster_dev Phase 1: Method Development cluster_val Phase 2: Method Validation (ICH Q2) cluster_rep Phase 3: Reporting Dev Method Development & Optimization SST System Suitability Testing (SST) Dev->SST Define Criteria Protocol Write Validation Protocol SST->Protocol Method Ready Spec Specificity Protocol->Spec Lin Linearity & Range Protocol->Lin Acc Accuracy Protocol->Acc Prec Precision Protocol->Prec LOQ LOD & LOQ Protocol->LOQ Rob Robustness Protocol->Rob Data Compile & Analyze Data Spec->Data Execute & Collect Lin->Data Execute & Collect Acc->Data Execute & Collect Prec->Data Execute & Collect LOQ->Data Execute & Collect Rob->Data Execute & Collect Report Final Validation Report Data->Report Summarize

Caption: High-level workflow for HPLC method development and validation.

Validation_Parameters cluster_quant Quantitative Tests cluster_qual Qualitative & Performance Tests cluster_limit Limit Tests Method Validated Method Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Robustness Robustness Method->Robustness LOQ LOQ Method->LOQ Range Range Linearity->Range LOD LOD LOQ->LOD

Caption: Logical relationship between key analytical validation parameters.

Comparative Analysis: HPLC-UV vs. Alternative Techniques

While a validated HPLC-UV method is robust and widely accessible, it is crucial to understand its position relative to other analytical technologies, especially for trace-level analysis of nitrosamines, which are often genotoxic impurities.[11][12]

Table 4: Comparison of Analytical Methods for Nitrosamine Quantification

Technique Principle Advantages Disadvantages Best For
HPLC-UV Chromatographic separation followed by UV-Vis absorbance detection. Cost-effective, robust, widely available, simple operation. Limited sensitivity and specificity compared to MS; potential for interference. Routine QC, assay of main components, quantification at ppm levels.
LC-MS/MS Chromatographic separation coupled with mass spectrometry for identification and quantification based on mass-to-charge ratio. Gold standard for trace analysis; exceptional sensitivity (ppb/ppt) and specificity; structural confirmation.[13] Higher cost, complex instrumentation and method development. Trace-level impurity analysis, genotoxic impurity screening, complex matrices.
GC-MS Gas chromatography separation for volatile compounds coupled with mass spectrometry. Excellent for volatile nitrosamines.[13] Not suitable for non-volatile or thermally labile compounds; may require derivatization. Environmental testing, analysis of volatile nitrosamines.

| GC-TEA | Gas chromatography coupled with a Thermal Energy Analyzer, which is highly selective for nitroso groups. | Extremely selective for N-nitroso compounds, reducing matrix interference.[13] | Less common than MS detectors; only detects nitroso-containing compounds. | Confirmatory analysis for N-nitroso compounds in complex samples. |

Conclusion: A Commitment to Data Integrity

The validation of an analytical method is a systematic journey that proves its suitability for a specific purpose. For the quantification of N,N-Diethyl-4-nitrosoaniline, a well-validated reversed-phase HPLC-UV method offers a reliable, robust, and accessible solution for routine analysis. The causality behind each step—from selecting a C18 column to performing forced degradation studies—is rooted in the fundamental principles of chemistry and guided by authoritative standards like ICH Q2(R1).

By following the comprehensive framework outlined in this guide, researchers and scientists can develop and validate analytical methods that are not only compliant but also scientifically sound, ensuring the integrity of their data and the quality and safety of their products.

References

  • Vertex AI Search. (2020). Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline.
  • PubChem. (n.d.). N,N-dimethyl-4-nitrosoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS, -). Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of N,N-Dimethyl-4-nitrosoaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM).... Retrieved from [Link]

  • SIELC Technologies. (2018). N,N-Dimethyl-4-nitrosoaniline. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril.... Retrieved from [Link]

  • ResearchGate. (n.d.). Method validation parameters of the HPLC method. Retrieved from [Link]

  • MDPI. (n.d.). Alternative Methods For The Analysis Of Ndma And Other Nitrosamines In Water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). Retrieved from [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • ACS Publications. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • U.S. Food & Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Technology Networks. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • PMDA. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and validation of an analytical method for trace-level quantification of genotoxic nitrosamine impurities.... Retrieved from [Link]

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A Comparative Analysis of N,N-Dimethyl-4-nitrosoaniline and N,N-Diethyl-4-nitrosoaniline: Reactivity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of chemical reagents and intermediates, N,N-dialkyl-4-nitrosoanilines serve as versatile molecules with applications ranging from organic synthesis to the study of radical processes. Among these, N,N-Dimethyl-4-nitrosoaniline and its close analog, N,N-Diethyl-4-nitrosoaniline, are frequently employed. While structurally similar, the subtle difference in their N-alkyl substituents—methyl versus ethyl groups—imparts distinct physicochemical properties and reactivity profiles. This guide provides an in-depth, objective comparison of these two compounds, supported by experimental data and established chemical principles, to aid researchers in selecting the appropriate reagent for their specific application.

At a Glance: Key Physicochemical and Structural Differences

A fundamental understanding of the intrinsic properties of N,N-Dimethyl-4-nitrosoaniline and N,N-Diethyl-4-nitrosoaniline is paramount to appreciating their differential reactivity. The primary distinction lies in the steric bulk of the N-alkyl groups. The ethyl groups in the diethyl analog occupy a larger volume than the methyl groups in the dimethyl counterpart. This seemingly minor variation has significant implications for molecular packing in the solid state, solubility, and the accessibility of the reactive nitroso group and the lone pair of electrons on the aniline nitrogen.

PropertyN,N-Dimethyl-4-nitrosoanilineN,N-Diethyl-4-nitrosoanilineReference(s)
Molecular Formula C₈H₁₀N₂OC₁₀H₁₄N₂O[1][2]
Molecular Weight 150.18 g/mol 178.23 g/mol [1][2]
Appearance Green plates or leafletsGreen solid[2][3]
Melting Point 84 - 87 °C~84 °C[4]
Solubility Slightly soluble in water; soluble in ethanol, etherInsoluble in water; soluble in ethanol, ether[2][3]
UV-Vis λmax (in Ethanol) ~420 nm~430 nm[3]

Synthesis of N,N-Dialkyl-4-nitrosoanilines: A Comparative Protocol

The synthesis of both compounds typically follows a classical electrophilic aromatic substitution pathway, specifically nitrosation of the corresponding N,N-dialkylaniline. The underlying principle involves the generation of the nitrosonium ion (NO⁺) from sodium nitrite in an acidic medium, which then attacks the electron-rich para-position of the dialkylaniline.

General Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup Dialkylaniline N,N-Dialkylaniline Mixing Mixing and Cooling (0-5 °C) Dialkylaniline->Mixing SodiumNitrite Sodium Nitrite (NaNO₂) SodiumNitrite->Mixing Acid Acid (e.g., HCl) Acid->Mixing Filtration Filtration Mixing->Filtration Neutralization Neutralization (e.g., with NaOH) Filtration->Neutralization Purification Purification (Recrystallization) Neutralization->Purification Product N,N-Dialkyl-4-nitrosoaniline Purification->Product

Caption: General workflow for the synthesis of N,N-dialkyl-4-nitrosoanilines.

Detailed Experimental Protocol: Synthesis of N,N-Dimethyl-4-nitrosoaniline

This protocol serves as a representative procedure that can be adapted for the synthesis of the diethyl analog by substituting N,N-dimethylaniline with N,N-diethylaniline.

Materials:

  • N,N-Dimethylaniline

  • Concentrated Hydrochloric Acid

  • Sodium Nitrite

  • Ice

  • Sodium Hydroxide solution

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve N,N-dimethylaniline (e.g., 5 g) in concentrated hydrochloric acid (e.g., 25 mL) in a beaker.

  • Cool the mixture in an ice bath to below 5 °C.

  • Slowly add a solution of sodium nitrite (e.g., 3 g in a minimal amount of water) to the cooled aniline solution with constant stirring, ensuring the temperature does not exceed 10 °C.[5]

  • The hydrochloride salt of N,N-dimethyl-4-nitrosoaniline will precipitate as yellow needles.[5]

  • After allowing the precipitate to stand, filter the solid and wash with a small amount of dilute hydrochloric acid.[5]

  • To obtain the free base, suspend the hydrochloride salt in water and add a stoichiometric amount of sodium hydroxide solution until the mixture is basic.[5]

  • Filter the resulting green solid, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Comparative Reactivity Analysis

The reactivity of these nitrosoanilines is primarily governed by the interplay of electronic and steric effects.

Electronic Effects

Both the dimethylamino and diethylamino groups are strong electron-donating groups, activating the aromatic ring towards electrophilic attack and influencing the electronic properties of the nitroso group. The electron-donating nature of these groups increases the electron density on the nitroso nitrogen, which can impact its electrophilicity and its ability to participate in reactions. The slightly greater inductive effect of two ethyl groups compared to two methyl groups in N,N-diethyl-4-nitrosoaniline may lead to a marginal increase in electron density on the aromatic ring and the nitroso group.

Steric Effects

The most significant difference in reactivity arises from steric hindrance. The larger ethyl groups in N,N-diethyl-4-nitrosoaniline create a more crowded environment around the aniline nitrogen and can partially shield the para-nitroso group. This steric hindrance can influence the rate and feasibility of reactions involving nucleophilic attack on the nitroso nitrogen or reactions where the aniline nitrogen participates.

Experimental Support and Mechanistic Insights

Electrochemical Reduction: A Quantitative Comparison

The greater electron-donating character of the diethylamino group would be expected to make the reduction of N,N-diethyl-4-nitrosoaniline slightly more difficult (i.e., occur at a more negative potential) compared to the dimethyl analog. However, this electronic effect is likely to be subtle.

Experimental Protocol: Comparative Cyclic Voltammetry

To experimentally quantify the difference in reduction potentials, a cyclic voltammetry experiment can be performed.

Materials:

  • N,N-Dimethyl-4-nitrosoaniline

  • N,N-Diethyl-4-nitrosoaniline

  • An appropriate solvent (e.g., acetonitrile or dimethylformamide)

  • A supporting electrolyte (e.g., tetrabutylammonium perchlorate)

  • A three-electrode electrochemical cell (working electrode, reference electrode, counter electrode)

  • Potentiostat

Procedure:

  • Prepare solutions of known concentration for both compounds in the chosen solvent containing the supporting electrolyte.

  • Place the solution in the electrochemical cell and purge with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Perform cyclic voltammetry by scanning the potential from an initial value to a final value and back, recording the resulting current.

  • The potential at which the reduction peak occurs for each compound can be directly compared.

CV_Experiment cluster_setup Experimental Setup cluster_procedure Procedure cluster_output Output Potentiostat Potentiostat Cell Electrochemical Cell (3-electrode) Potentiostat->Cell Solution Analyte Solution (in inert atmosphere) Cell->Solution Scan Scan Potential Solution->Scan Record Record Current Scan->Record Voltammogram Cyclic Voltammogram Record->Voltammogram

Sources

A Comparative Guide to the Analytical Determination of N,N-Diethyl-4-nitrosoaniline (DENA)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of various analytical techniques for the qualitative and quantitative determination of N,N-Diethyl-4-nitrosoaniline (DENA). Designed for researchers, scientists, and drug development professionals, this document delves into the principles, methodologies, and comparative performance of key analytical techniques, offering field-proven insights and robust experimental protocols.

Introduction to N,N-Diethyl-4-nitrosoaniline (DENA) and the Imperative for its Accurate Analysis

N,N-Diethyl-4-nitrosoaniline (DENA) is a nitrosoaniline compound that finds application in various chemical syntheses. As with other nitrosamines, there is a significant interest in its detection and quantification, particularly as a potential impurity in pharmaceutical products and environmental samples. The accurate and precise measurement of DENA is crucial for quality control, safety assessment, and regulatory compliance. This guide explores and compares the primary analytical techniques employed for this purpose: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Electrochemical Analysis.

UV-Visible Spectrophotometry: A Rapid Screening Tool

UV-Visible spectrophotometry is a widely accessible and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of the nitroso and diethylamino groups on the aromatic ring in DENA gives rise to characteristic electronic transitions, making it amenable to this technique.

Principle of the Technique

UV-Visible spectrophotometry is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample at a specific wavelength (λmax), where the analyte has maximum absorption, the concentration of the analyte can be determined.

Experimental Protocol: Quantitative Determination of DENA
  • Preparation of Standard Solutions: A stock solution of DENA is prepared by accurately weighing a known amount of the standard and dissolving it in a suitable solvent (e.g., methanol or ethanol). A series of calibration standards are then prepared by serial dilution of the stock solution.

  • Determination of λmax: A solution of DENA is scanned across the UV-Visible range (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax). For N,N-Diethyl-4-nitroaniline (a related compound), a UV-Visible absorbance spectrum is available, which can be used as a reference.[1] For the analogous compound N,N-dimethyl-4-nitrosoaniline, a λmax of approximately 440 nm has been reported.[2]

  • Calibration Curve Construction: The absorbance of each calibration standard is measured at the predetermined λmax. A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations.

  • Sample Analysis: The absorbance of the sample solution is measured at the same λmax, and the concentration of DENA is determined from the calibration curve.

Method Validation Insights

A UV-Visible spectrophotometric method should be validated according to ICH guidelines to ensure its reliability.[3][4][5] Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6][7]

Workflow for UV-Visible Spectrophotometric Analysis

cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_quant Quantification s1 Weigh DENA Standard s2 Prepare Stock Solution s1->s2 s3 Prepare Calibration Standards s2->s3 a2 Measure Absorbance of Standards s3->a2 s4 Prepare Sample Solution a4 Measure Absorbance of Sample s4->a4 a1 Determine λmax a3 Construct Calibration Curve a2->a3 q1 Determine Concentration from Curve a3->q1 a4->q1

Caption: Workflow for DENA analysis by UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Technique

HPLC is a powerful separation technique that is widely used for the analysis of non-volatile and thermally labile compounds. It offers high resolution, sensitivity, and specificity, making it a preferred method for the determination of nitrosamine impurities in various matrices.[8][9]

Principle of the Technique

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). For DENA, a reverse-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).[10][11] Components are detected as they elute from the column using a suitable detector, such as a UV detector or a mass spectrometer.

Experimental Protocol: Reverse-Phase HPLC-UV for DENA
  • Chromatographic System: An HPLC system equipped with a pump, injector, column oven, and a UV detector is used.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used for nitrosamine analysis.

    • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape. The composition can be isocratic (constant) or a gradient (varied over time).[10][11]

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

    • Detection: UV detection at the λmax of DENA.

  • Sample and Standard Preparation: As described for UV-Visible spectrophotometry.

  • Analysis: Aliquots of the standard solutions and sample solutions are injected into the HPLC system. The retention time and peak area of DENA are recorded.

  • Quantification: A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of DENA in the sample is determined from this curve.

Method Validation Insights

An HPLC method for DENA should be validated for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.[3][4][5] Specificity is particularly important to ensure that other components in the sample matrix do not interfere with the DENA peak.

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Acquisition & Analysis s1 Prepare Mobile Phase h1 Pump s1->h1 s2 Prepare Stock & Calibration Solutions d1 Inject Standards & Sample s2->d1 s3 Prepare Sample Solution s3->d1 h2 Injector h1->h2 h3 Column h2->h3 h4 Detector (UV/MS) h3->h4 d2 Record Chromatograms h4->d2 d3 Integrate Peak Areas d2->d3 d4 Construct Calibration Curve d3->d4 d5 Quantify DENA in Sample d4->d5

Caption: General workflow for the HPLC analysis of DENA.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds

GC-MS is a highly sensitive and specific technique used for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for the trace-level detection of nitrosamines.[11][12][13][14][15]

Principle of the Technique

In GC, a sample is vaporized and injected into a heated column containing a stationary phase. The components of the mixture are separated based on their boiling points and interactions with the stationary phase as they are carried through the column by an inert carrier gas. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

Experimental Protocol: GC-MS/MS for DENA
  • Instrumentation: A gas chromatograph coupled to a tandem mass spectrometer (MS/MS) is used for enhanced selectivity and sensitivity.

  • GC Conditions:

    • Column: A capillary column with a suitable stationary phase, such as a DB-WAX column (30 m x 0.25 mm, 0.5 µm film thickness), is often used for nitrosamine analysis.[12]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[12]

    • Inlet Temperature: Typically around 250 °C.

    • Oven Temperature Program: A temperature gradient is used to elute the analytes of interest.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Sample and Standard Preparation: Standards and samples are prepared in a suitable volatile solvent.

  • Analysis and Quantification: Similar to HPLC, a calibration curve is generated using the peak areas of the standards, and the concentration of DENA in the sample is determined.

Method Validation Insights

A GC-MS method for DENA must be validated according to ICH guidelines, with a particular focus on LOD and LOQ due to the potential for DENA to be present at trace levels.[3][4][5] The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.

Workflow for GC-MS Analysis

cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_analysis Data Analysis s1 Prepare Standards & Sample in Volatile Solvent g1 Injector s1->g1 g2 GC Column g1->g2 g3 MS Detector g2->g3 d1 Acquire Mass Spectra g3->d1 d2 Extract Ion Chromatograms d1->d2 d3 Integrate Peak Areas d2->d3 d4 Quantify DENA d3->d4

Caption: Simplified workflow for the GC-MS analysis of DENA.

Electrochemical Analysis: A Sensitive and Cost-Effective Approach

Electrochemical methods offer a sensitive and cost-effective alternative for the determination of electroactive compounds like DENA. The nitroso group in DENA is readily reducible, making it a suitable candidate for electrochemical analysis.[16][17][18]

Principle of the Technique

Electrochemical techniques, such as cyclic voltammetry and chronoamperometry, involve measuring the current response of an electroactive species at an electrode surface as a function of an applied potential. The reduction of the nitroso group in DENA to a hydroxylamine or amine derivative can be monitored, and the resulting current is proportional to the concentration of DENA in the solution.

Experimental Protocol: Voltammetric Determination of DENA
  • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Supporting Electrolyte: A suitable buffer solution is used as the supporting electrolyte to provide conductivity and control the pH.

  • Analysis: A potential is applied to the working electrode, and the resulting current is measured. Techniques like differential pulse voltammetry or square wave voltammetry can be used to enhance sensitivity.

  • Quantification: A calibration curve is constructed by plotting the peak current against the concentration of DENA standards.

Method Validation Insights

Validation of an electrochemical method would involve assessing parameters such as linearity, sensitivity (LOD and LOQ), precision, and accuracy. The selectivity of the method can be a challenge, as other electroactive species in the sample may interfere.

Workflow for Electrochemical Analysis

cluster_prep Preparation cluster_cell Electrochemical Cell Setup cluster_analysis Voltammetric Measurement p1 Prepare Supporting Electrolyte a1 Apply Potential Sweep p1->a1 p2 Prepare DENA Standards & Sample p2->a1 c1 Working Electrode c1->a1 c2 Reference Electrode c2->a1 c3 Counter Electrode c3->a1 a2 Measure Peak Current a1->a2 a3 Construct Calibration Plot a2->a3 a4 Determine DENA Concentration a3->a4

Sources

assessing the purity of synthesized N,N-Diethyl-4-nitrosoaniline against a certified standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount. This guide provides an in-depth technical comparison for assessing the purity of synthesized N,N-Diethyl-4-nitrosoaniline against a certified standard. We will delve into the synthetic pathway, potential impurities, and a comparative analysis of analytical methodologies, complete with experimental protocols and supporting data.

The Critical Role of Purity in N,N-Diethyl-4-nitrosoaniline Applications

N,N-Diethyl-4-nitrosoaniline is a member of the aromatic nitroso compounds, a class of molecules with significant applications in organic synthesis and as intermediates in the manufacturing of dyes and pharmaceuticals. However, the presence of nitrosamine impurities in pharmaceutical products has become a major concern for regulatory bodies like the FDA and EMA due to their classification as probable human carcinogens.[1][2][3] Therefore, rigorous purity assessment of N,N-Diethyl-4-nitrosoaniline is not merely a quality control measure but a critical step in ensuring the safety and efficacy of downstream products. This guide provides a framework for establishing a self-validating system for purity assessment, grounded in scientific principles and regulatory expectations.

Synthesis and the Genesis of Impurities

The common laboratory synthesis of N,N-Diethyl-4-nitrosoaniline involves the nitrosation of N,N-diethylaniline using a nitrosating agent, typically sodium nitrite, in an acidic medium.[4]

Reaction Scheme:

  • N,N-diethylaniline is dissolved in a strong acid, such as hydrochloric acid, and cooled to below 0°C.

  • An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5°C) to form the nitroso compound.

  • The product, often precipitating as a hydrochloride salt, is then isolated and neutralized.

This seemingly straightforward reaction can give rise to several impurities if not meticulously controlled.

Potential Impurities in Synthesized N,N-Diethyl-4-nitrosoaniline:

Impurity NameChemical StructureOrigin
N,N-diethylanilineC₁₀H₁₅NUnreacted starting material.
4-Nitro-N,N-diethylanilineC₁₀H₁₄N₂O₂Oxidation of the nitroso group.
Isomeric nitrosoanilinesC₁₀H₁₄N₂OSide reactions leading to nitrosation at other positions on the aromatic ring.
Polymeric materials(C₁₀H₁₄N₂O)nDecomposition of the unstable diazonium salt intermediate, especially at elevated temperatures.

The control of reaction temperature and the rate of addition of sodium nitrite are critical to minimize the formation of these byproducts.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. Here, we compare the most effective techniques for the analysis of N,N-Diethyl-4-nitrosoaniline.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds. A reverse-phase method with UV detection is particularly well-suited for N,N-Diethyl-4-nitrosoaniline.

Principle: The synthesized compound and a certified standard are separated on a non-polar stationary phase with a polar mobile phase. The retention time and peak area are used for identification and quantification, respectively.

Advantages:

  • High resolution for separating closely related impurities.

  • Excellent quantitative accuracy and precision.

  • Non-destructive, allowing for sample recovery if needed.

Limitations:

  • Requires a chromophore for UV detection.

  • May not be suitable for highly volatile impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then fragmented and identified by their mass-to-charge ratio.

Advantages:

  • Excellent for identifying volatile impurities.

  • Provides structural information from mass spectra, aiding in the identification of unknown impurities.

  • Highly sensitive, capable of detecting trace-level impurities.[5][6][7]

Limitations:

  • The compound must be thermally stable and volatile.

  • Derivatization may be required for some compounds, adding complexity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

Principle: The magnetic properties of atomic nuclei are used to elucidate the structure of a molecule. ¹H and ¹³C NMR are the most common techniques.

Advantages:

  • Provides unambiguous structural confirmation of the main component and any major impurities.

  • Quantitative NMR (qNMR) can be used for purity assessment without the need for a specific reference standard for each impurity.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Complex spectra can be difficult to interpret, especially for mixtures.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique for quantitative analysis.

Principle: The amount of light absorbed by a sample at a specific wavelength is proportional to the concentration of the analyte in the solution. N,N-Diethyl-4-nitrosoaniline has a characteristic absorbance spectrum that can be used for quantification.[8]

Advantages:

  • Simple, rapid, and cost-effective.

  • Useful for quick concentration checks and monitoring reaction kinetics.

Limitations:

  • Low specificity; any impurity with a similar chromophore will interfere.

  • Generally not suitable for purity assessment of complex mixtures without prior separation.

Experimental Protocols and Data

Certified Standard

For this guide, we will consider a commercially available N,N-Diethyl-4-nitrosoaniline with a certified purity of >98.0% by HPLC as our standard.

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of N,N-Diethyl-4-nitrosoaniline.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Quantitative Purity & Impurity Profiling cluster_comparison Data Comparison & Final Assessment Synthesis Synthesized Batch of N,N-Diethyl-4-nitrosoaniline TLC Thin Layer Chromatography (TLC) (Qualitative Check) Synthesis->TLC HPLC HPLC-UV (Quantitative Purity) Synthesis->HPLC GCMS GC-MS (Volatile Impurities) Synthesis->GCMS NMR NMR Spectroscopy (Structural Confirmation) Synthesis->NMR Standard Certified Standard (>98.0% Purity) Standard->HPLC Standard->NMR Comparison Compare Data: - Retention Times - Peak Areas - Mass Spectra - NMR Spectra HPLC->Comparison GCMS->Comparison NMR->Comparison Report Final Purity Report Comparison->Report

Purity assessment workflow for synthesized N,N-Diethyl-4-nitrosoaniline.
Detailed Experimental Protocols
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 272 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the certified standard in the mobile phase to a concentration of 100 µg/mL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized batch in the mobile phase to a concentration of 100 µg/mL.

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the synthesized batch by comparing the peak area of the main component to the peak area of the standard.

  • Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-400 amu.

  • Sample Preparation: Dissolve the synthesized batch in dichloromethane at a concentration of 1 mg/mL.

  • Analysis: Inject 1 µL of the sample. Identify impurities by comparing their mass spectra with a library (e.g., NIST).

  • Solvent: Chloroform-d (CDCl₃).

  • Instrument: 400 MHz NMR spectrometer.

  • Procedure: Dissolve a few milligrams of the synthesized sample and the certified standard in separate NMR tubes containing CDCl₃. Acquire the ¹H NMR spectra.

  • Analysis: Compare the chemical shifts, splitting patterns, and integration of the signals from the synthesized sample with those of the certified standard.

Comparative Data Summary

The following table presents hypothetical data from the analysis of a synthesized batch of N,N-Diethyl-4-nitrosoaniline compared to the certified standard.

Analytical TechniqueParameterCertified StandardSynthesized BatchAssessment
HPLC-UV Purity (%)>98.097.5Meets initial purity criteria.
Impurity A (RT 3.2 min)Not Detected1.2%Unreacted N,N-diethylaniline.
Impurity B (RT 5.8 min)Not Detected0.8%Unknown impurity.
GC-MS Main Peak (RT 10.5 min)m/z: 178, 149, 120m/z: 178, 149, 120Confirmed as N,N-Diethyl-4-nitrosoaniline.
Impurity Peak (RT 8.9 min)Not Detectedm/z: 149, 120, 91Tentatively identified as N,N-diethylaniline.
¹H NMR Aromatic Protonsδ 7.8-6.7 (m, 4H)δ 7.8-6.7 (m, 4H)Matches standard.
Ethyl Protons (CH₂)δ 3.4 (q, 4H)δ 3.4 (q, 4H)Matches standard.
Ethyl Protons (CH₃)δ 1.2 (t, 6H)δ 1.2 (t, 6H)Matches standard.

Conclusion and Best Practices

The purity assessment of synthesized N,N-Diethyl-4-nitrosoaniline requires a multi-faceted analytical approach. While HPLC-UV provides a robust method for quantitative purity determination, GC-MS is invaluable for identifying volatile impurities, and NMR spectroscopy offers definitive structural confirmation.

Key Recommendations:

  • Orthogonal Methods: Employ at least two different analytical techniques to ensure a comprehensive purity profile.

  • Impurity Identification: Make every effort to identify any significant impurities, as their toxicological profiles may be unknown.

  • Regulatory Awareness: Stay informed about the latest regulatory guidance on nitrosamine impurities from agencies like the FDA and EMA.[1][2][3][9][10][11][12]

  • Documentation: Maintain meticulous records of all synthesis and analytical data to ensure traceability and support regulatory filings.

By implementing a rigorous and well-documented purity assessment program, researchers and drug development professionals can ensure the quality and safety of their materials, ultimately contributing to the development of safer medicines.

References

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]

  • N,N-diethyl-4-nitrosoaniline. PubChem. [Link]

  • N,N-Dimethyl-4-nitrosoaniline. PubChem. [Link]

  • General Chapter <1469> Nitrosamine Impurities. U.S. Pharmacopeia. [Link]

  • N,N-Dimethyl-4-nitrosoaniline. CP Lab Safety. [Link]

  • N,N-Dimethyl-4-nitrosoaniline, 97%. Otto Chemie Pvt. Ltd. [Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. ACS Publications. [Link]

  • Nitrosamines by GC-MS/MS. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20...). ResearchGate. [Link]

  • Nitrosamine impurities. European Medicines Agency. [Link]

  • A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. ResearchGate. [Link]

  • N,N-diethyl-4-nitrosoaniline. PubChem. [Link]

  • Method of preparing p-nitrosoaniline derivatives.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]

  • Nitrosamine impurities: guidance for marketing authorisation holders. European Medicines Agency. [Link]

  • Development of a sensitive and stable GC-MS/MS method for simultaneous determination of four N-nitrosamine genotoxic impurities in sartan substances. ResearchGate. [Link]

  • General Chapter Prospectus: <1469> Nitrosamine Impurities. USP-NF. [Link]

  • Nitrosamine impurities in specific medicines. European Medicines Agency. [Link]

  • GDF2023 - D2S02- Nitrosamine Related Guidance. YouTube. [Link]

  • Formation of heterocyclic n-nitrosamines from the reaction of nitrite and selected primary diamines and amino acids. SciSpace. [Link]

  • Analysis of nitrosamine impurities according to USP General Chapter < 1469 >. Shimadzu. [Link]

  • Nitrosamines Analysis in Pharmaceuticals. Agilent. [Link]

  • FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. Hyman, Phelps & McNamara, P.C. [Link]

  • Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>. Waters. [Link]

  • EMA Nitrosamine Guidelines. Zamann Pharma Support GmbH. [Link]

  • An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals. National Institutes of Health. [Link]

  • A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. PubMed. [Link]

  • N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions. ResearchGate. [Link]

  • UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. ResearchGate. [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. The Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the Efficiency of N,N-Diethyl-4-nitrosoaniline as a Dye Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the vast landscape of synthetic colorants, azo dyes represent the largest and most versatile class, finding applications from textiles to advanced optical materials. The cornerstone of their synthesis lies in the formation of the azo group (–N=N–), a reaction heavily reliant on the quality and reactivity of its precursors. Traditionally, the synthesis proceeds via the diazotization of a primary aromatic amine to form a highly reactive, albeit unstable, diazonium salt, which then couples with an electron-rich partner.[1][2]

This guide presents an in-depth evaluation of an alternative pathway utilizing N,N-Diethyl-4-nitrosoaniline (DENA) as a stable, direct precursor. While diazonium salt chemistry is well-established, it is beset by challenges related to the thermal instability of the intermediate, necessitating stringent temperature control (typically 0-5 °C) to prevent decomposition and the formation of unwanted byproducts.[1][3] The use of C-nitroso compounds like DENA offers a compelling alternative, potentially simplifying the synthetic workflow and improving process robustness.

This document provides a comparative analysis of DENA against the conventional diazonium salt pathway, focusing on key efficiency metrics such as reaction yield, product purity, and operational simplicity. We will furnish detailed experimental protocols for the synthesis of a model azo dye, 1-(4-diethylaminophenylazo)-2-naphthol, using both precursor types, followed by a validated analytical workflow for quantitative assessment. This guide is intended for researchers and process chemists seeking to optimize azo dye synthesis by exploring more stable and efficient chemical intermediates.

Foundational Principles: What Defines an Efficient Dye Precursor?

The "efficiency" of a dye precursor is a multifactorial concept extending beyond simple chemical yield. For industrial and laboratory applications, an ideal precursor should exhibit:

  • High Reactivity: The precursor must readily react with coupling partners under mild conditions to form the desired azo linkage.

  • Stability: It should be stable under storage and handling conditions, minimizing degradation and obviating the need for immediate use after preparation. This is a primary drawback of diazonium salts.[1]

  • High Purity of Final Product: The reaction should be clean, minimizing side-product formation and simplifying downstream purification processes.

  • Simplicity of Synthesis: A precursor that can be synthesized in high yield through a straightforward and robust procedure is highly desirable.

  • Safety and Handling: The compound and its synthesis route should present minimal safety hazards. Diazonium salts, when isolated in a dry state, can be explosive.[3]

This guide will evaluate N,N-Diethyl-4-nitrosoaniline and a conventional diazonium salt against these core principles.

Mechanism 1: The Conventional Diazotization-Coupling Pathway

The traditional method is a two-step process. First, a primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid). This salt is a potent electrophile. In the second step, it undergoes an electrophilic aromatic substitution reaction with an activated aromatic ring, such as 2-naphthol, to form the azo bridge.

Diazonium_Coupling_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine Ar-NH₂ (Primary Aromatic Amine) NaNO2_HCl NaNO₂ + HCl (0-5 °C) Amine->NaNO2_HCl Diazonium Ar-N₂⁺Cl⁻ (Diazonium Salt) NaNO2_HCl->Diazonium forms Coupler Ar'-H (e.g., 2-Naphthol) AzoDye Ar-N=N-Ar' (Azo Dye) Coupler->AzoDye Electrophilic Aromatic Substitution Diazonium_ref Ar-N₂⁺Cl⁻ Diazonium_ref->Coupler +

Caption: General workflow for azo dye synthesis via the diazonium salt pathway.

Mechanism 2: The Nitroso-Condensation Pathway

The use of a p-nitrosoaniline derivative like DENA allows for a more direct approach. This method involves the condensation of the nitroso group (–N=O) with an active methylene or amino group on the coupling partner. When reacting with another aniline derivative or a sufficiently activated aromatic system, it forms the azo linkage in a single step, often catalyzed by acid or base. This pathway circumvents the need to prepare and handle the unstable diazonium intermediate.

Nitroso_Condensation_Mechanism cluster_0 One-Step Condensation DENA Ar-N=O (N,N-Diethyl-4-nitrosoaniline) Coupler Ar'-H (e.g., 2-Naphthol) DENA->Coupler + AzoDye Ar-N=N-Ar' (Azo Dye) Coupler->AzoDye Condensation (-H₂O)

Caption: Simplified workflow for azo dye synthesis via the nitroso-condensation pathway.

Comparative Evaluation: DENA vs. Diazonium Salt

To provide a clear, objective comparison, we will assess the synthesis of the model dye, 1-(4-diethylaminophenylazo)-2-naphthol , using two distinct precursor routes.

Route A: Synthesis via N,N-Diethyl-4-nitrosoaniline (DENA). Route B: Synthesis via the diazonium salt derived from 4-Amino-N,N-diethylaniline.

The following table summarizes the expected performance based on established chemical principles and literature data.

Performance MetricRoute A: N,N-Diethyl-4-nitrosoaniline (DENA)Route B: Diazotization PathwayRationale & Justification
Precursor Stability High . Crystalline solid, stable at room temperature.[4]Very Low . Must be prepared in situ at 0-5 °C and used immediately.[1][3]C-nitroso compounds are significantly more stable than their diazonium salt counterparts, which are prone to thermal decomposition.
Number of Steps 2 (DENA synthesis + Coupling)2 (Diazotization + Coupling)Both are two-step syntheses from the base aniline, but the handling in Route A is operationally simpler.
Process Control Moderate . Temperature control is less critical.Strict . Requires rigorous temperature control (0-5 °C) to prevent decomposition.[3][5]The instability of the diazonium salt is the primary process constraint, leading to potential yield loss and side products if temperature deviates.
Expected Yield Good to Excellent (80-90%)Variable to Excellent (70-95%)While diazonium salts are highly reactive, yield can be compromised by decomposition. The stability of DENA may lead to a more consistent and reproducible yield.
Expected Purity High . Cleaner reaction profile due to precursor stability.Good to High . Purity is highly dependent on strict adherence to temperature control to avoid phenol byproducts.Decomposition of the diazonium salt (reaction with water) forms phenols, which are common impurities in this method.
Reaction Time Potentially longer due to lower electrophilicity.Typically rapid due to the high reactivity of the diazonium ion.The diazonium ion is a more potent electrophile than the nitroso group, leading to faster coupling kinetics.
Safety Profile Moderate Hazard . Toxic if swallowed or in contact with skin.[4]High Hazard . Isolated diazonium salts can be explosive. The reaction process is safer but requires careful handling.[3]The primary advantage of the nitroso pathway is avoiding the formation of a potentially explosive intermediate.

Experimental Protocols

The following protocols provide a framework for a rigorous comparison. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Workflow Overview: A Side-by-Side Comparison

Experimental_Workflow cluster_A Route A: DENA Pathway cluster_B Route B: Diazotization Pathway A1 Synthesize & Isolate DENA from N,N-Diethylaniline A2 Condense DENA with 2-Naphthol A1->A2 A3 Isolate & Purify Dye A2->A3 Analysis Characterization: - Yield Calculation - HPLC (Purity) - UV-Vis (Quantification) A3->Analysis B1 Prepare Diazonium Salt from 4-Amino-N,N-diethylaniline (0-5 °C, Use Immediately) B2 Couple Diazonium Salt with 2-Naphthol (0-5 °C) B1->B2 B3 Isolate & Purify Dye B2->B3 B3->Analysis

Caption: Comparative experimental workflow for synthesizing the model azo dye.

Protocol 1: Synthesis of N,N-Diethyl-4-nitrosoaniline (DENA)

This procedure is adapted from established methods for the nitrosation of tertiary anilines.[4][6][7]

Materials:

  • N,N-Diethylaniline (14.9 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (~35 mL)

  • Sodium Nitrite (NaNO₂) (7.6 g, 0.11 mol)

  • Ice

  • Deionized Water

  • Sodium Hydroxide solution (10% w/v)

Procedure:

  • In a 250 mL beaker, dissolve 14.9 g of N,N-diethylaniline in 35 mL of concentrated hydrochloric acid.

  • Cool the mixture in an ice-water bath to below 5 °C with constant stirring. Add crushed ice directly to the mixture to maintain the low temperature.

  • In a separate beaker, dissolve 7.6 g of sodium nitrite in 20 mL of water and cool the solution.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature does not rise above 10 °C.[6]

    • Rationale: This exothermic reaction generates nitrous acid in situ. Maintaining a low temperature is crucial to prevent the decomposition of nitrous acid and minimize side reactions.

  • After the addition is complete, continue stirring in the ice bath for 30 minutes. A yellow-green precipitate of N,N-diethyl-4-nitrosoaniline hydrochloride will form.

  • Collect the hydrochloride salt by vacuum filtration and wash it with a small amount of cold, dilute HCl.

  • To obtain the free base, suspend the hydrochloride salt in 100 mL of water and, while stirring in an ice bath, slowly add 10% NaOH solution until the mixture is alkaline (pH > 8).

  • The green crystalline solid of N,N-diethyl-4-nitrosoaniline (DENA) will precipitate.

  • Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator.

  • Expected Outcome: A green crystalline solid with a melting point of approximately 87-88 °C.[4]

Protocol 2: Synthesis of Model Dye via DENA (Route A)

Materials:

  • N,N-Diethyl-4-nitrosoaniline (DENA) (1.78 g, 0.01 mol)

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Glacial Acetic Acid (20 mL)

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.78 g of DENA in 20 mL of glacial acetic acid.

  • Add 1.44 g of 2-naphthol to the solution.

  • Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Rationale: The condensation reaction between the nitroso group and the activated C1 position of 2-naphthol proceeds under acidic conditions to form the azo linkage.

  • Upon completion, pour the reaction mixture into 100 mL of cold water with stirring.

  • A deep red precipitate of the azo dye will form.

  • Collect the solid product by vacuum filtration, wash with copious amounts of water, and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the product thoroughly.

Protocol 3: Synthesis of Model Dye via Diazotization (Route B)

This protocol is based on standard diazotization and coupling procedures.[1][5][8]

Materials:

  • 4-Amino-N,N-diethylaniline (or its salt) (1.64 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (3 mL)

  • Sodium Nitrite (NaNO₂) (0.7 g, 0.01 mol)

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Sodium Hydroxide (1.6 g, 0.04 mol)

  • Ice and Deionized Water

Procedure: Part I: Diazotization

  • Dissolve 1.64 g of 4-Amino-N,N-diethylaniline in a mixture of 3 mL of concentrated HCl and 10 mL of water in a 100 mL beaker.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Dissolve 0.7 g of sodium nitrite in 5 mL of water and cool the solution.

  • Slowly add the cold sodium nitrite solution to the amine solution, keeping the temperature strictly between 0-5 °C.

    • Trustworthiness Check: Test for the presence of excess nitrous acid using starch-iodide paper (should turn blue-black). The presence of a slight excess ensures complete diazotization.

  • The resulting diazonium salt solution is unstable and must be used immediately in the next step.

Part II: Azo Coupling

  • In a separate 250 mL beaker, dissolve 1.44 g of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution (prepared from 1.6 g NaOH).

  • Cool this alkaline solution to 5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution.

    • Rationale: The coupling reaction is an electrophilic aromatic substitution. The phenoxide ion (formed in the alkaline solution) is a much more activated nucleophile than the neutral phenol, facilitating a rapid reaction with the weakly electrophilic diazonium salt.

  • A deep red precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Protocol 4: Analytical Workflow for Efficiency Evaluation

1. Yield Calculation:

  • Accurately weigh the dry product from both routes.

  • Calculate the theoretical yield based on the limiting reagent (0.01 mol).

  • Percentage Yield = (Actual Mass / Theoretical Mass) x 100.

2. Purity Analysis via HPLC:

  • Instrumentation: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

  • Procedure:

    • Prepare standard solutions of the purified dye at known concentrations in acetonitrile.

    • Prepare solutions of the crude products from Route A and Route B at the same concentration.

    • Inject the samples and record the chromatograms.

    • Evaluation: The purity is calculated as the percentage of the area of the main product peak relative to the total area of all peaks in the chromatogram. Compare the chromatograms from Route A and B for the presence of impurity peaks.

3. Quantification via UV-Vis Spectroscopy:

  • Instrumentation: UV-Vis Spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λ_max) of the purified dye in a suitable solvent (e.g., ethanol).

    • Prepare a series of standard solutions of the purified dye of known concentrations.

    • Measure the absorbance of each standard at λ_max and construct a calibration curve (Absorbance vs. Concentration).

    • Accurately weigh a sample of the crude product, dissolve it in a known volume of solvent, and measure its absorbance at λ_max.

    • Use the calibration curve and the Beer-Lambert law (A = εbc) to determine the concentration of the dye in the crude sample, which can be used to cross-verify the yield calculations.

Conclusion and Recommendations

This guide outlines a systematic approach to evaluating the efficiency of N,N-Diethyl-4-nitrosoaniline (DENA) as a dye precursor in comparison to the conventional diazonium salt method.

  • N,N-Diethyl-4-nitrosoaniline presents a compelling advantage in terms of precursor stability and operational safety . By eliminating the need to handle a thermally labile and potentially explosive diazonium salt, the DENA pathway offers a more robust and forgiving process, which is highly advantageous in both research and manufacturing settings. The reaction conditions are milder, and the process control is less stringent, which can lead to more consistent product quality.

  • The diazotization pathway , while requiring strict temperature control, remains a powerful and rapid method for dye synthesis due to the high reactivity of the diazonium intermediate. When executed flawlessly, it can deliver excellent yields. However, any deviation from the optimal conditions risks significant yield loss and the formation of impurities.

Recommendation: For applications where process robustness, safety, and precursor stability are paramount, N,N-Diethyl-4-nitrosoaniline is a highly efficient and recommended alternative . While the coupling reaction may be slower, the overall workflow is simpler and less prone to failure from minor temperature fluctuations. For rapid synthesis where stringent process control is readily available, the traditional diazonium method remains a viable, high-yield option. The choice between these precursors should be guided by the specific requirements of the synthesis, scale, and available equipment.

References
  • The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. [Link]

  • Alvarez, A. N. T. (2024). Preparation of 2-Naphthol Aniline Dye. ResearchGate. [Link]

  • Chavan, V., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances. [Link]

  • Preparation of 2-Naphthol Aniline Dye. (n.d.). BYJU'S. [Link]

  • Method of preparing p-nitrosoaniline derivatives. (2012).
  • Hammodi, Y. A., et al. (n.d.). Review in Azo Compounds and its Biological Activity. University of Babylon. [Link]

  • Experimental Procedures: Preparation of N,N-dimethyl-4-nitrosoaniline. (2020). Course Hero. [Link]

  • Hammed, O. A., et al. (2024). An Overview of Preparation for Different Azo Compounds. ResearchGate. [Link]

  • Hooker, S. M., et al. (2002). Synthesis of N,N‐diethyl‐N‐{4‐[(E)‐(4‐nitrophenyl)diazenyl]phenyl}amine via in situ diazotisation and coupling in supercritical carbon dioxide. Green Chemistry. [Link]

  • An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. (2014). AZoM. [Link]

  • Azo dye formation | Electrophilic aromatic substitution reactions. (2023). Khan Academy. [Link]

  • Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

  • Gutmann, B., et al. (2024). The continuous flow synthesis of azos. Reaction Chemistry & Engineering. [Link]

  • One step synthesis of azo compounds from nitroaromatics and anilines. (2017). ResearchGate. [Link]

  • Lab 13 A Diazotization-Coupling Reaction - The Preparation of Methyl Orange. (n.d.). Scribd. [Link]

  • m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses. [Link]

  • Preparation of N,N-dimethyl-4-nitrosoaniline. (n.d.). PrepChem.com. [Link]

  • EVANS BLUE. (n.d.). Organic Syntheses. [Link]

  • Product Class 4: N-Nitrosoamines. (n.d.). Science of Synthesis. [Link]

  • Reaction of aromatic nitroso-compounds with enamines. Part II. Reaction of 1-nitroso-2-naphthol with enamines. (1974). Journal of the Chemical Society, Perkin Transactions 1. [Link]

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Navigating the Pitfalls of ROS Detection: A Comparative Guide to the Cross-Reactivity of N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Allure and Ambiguity of N,N-Diethyl-4-nitrosoaniline as a ROS Scavenger

DENA is an aromatic nitroso compound that has found application in various chemical and biochemical studies.[1][2] Its utility in ROS detection is predicated on its reaction with free radicals, which leads to a measurable change in its spectral properties, typically a decrease in absorbance around 440 nm for the dimethyl analog.[3][4] This characteristic has led to its use as a scavenger to indirectly quantify the presence of ROS.

The primary mechanism of action involves the reaction of the nitroso group with radical species. While often employed in the context of superoxide detection, the inherent reactivity of the nitroso moiety extends to a broader range of radicals, a fact that underpins its potential for non-specificity. Furthermore, nitroso compounds are known to act as spin traps in electron paramagnetic resonance (EPR) spectroscopy, forming stable adducts with free radicals, which further highlights their promiscuous reactivity.[5][6]

The Critical Issue: Cross-Reactivity of N,N-Diethyl-4-nitrosoaniline

The central challenge in using DENA as a specific superoxide probe lies in its susceptibility to reaction with a variety of other molecules commonly present in biological systems and assay buffers. This lack of specificity can lead to a "false positive" signal, where a decrease in DENA concentration is erroneously attributed solely to the presence of superoxide.

Reactivity with Other Reactive Oxygen Species

While the intended target may be superoxide (O₂⁻), DENA can also react with other ROS, including the highly reactive hydroxyl radical (•OH). This is a significant concern as the biological generation of superoxide is often accompanied by the formation of other ROS through subsequent reactions.

Interference from Biological Reducing Agents

A more pervasive issue is the direct reduction of the nitroso group by endogenous reducing agents. This reaction mimics the signal generated by radical scavenging and is a major source of artifactual data. Common biological molecules that can interfere include:

  • Ascorbate (Vitamin C): A potent reducing agent that can directly reduce DENA.

  • Glutathione (GSH): The most abundant intracellular thiol, which can readily react with the nitroso group.

  • NAD(P)H: These reduced pyridine nucleotides are central to cellular metabolism and can act as electron donors for the reduction of DENA, particularly in the presence of cellular dehydrogenases.[2]

The susceptibility of the nitroso moiety to reduction is a well-established chemical principle.[2] This inherent chemical property makes DENA an unreliable probe in complex biological matrices where these reducing agents are present in significant concentrations.

A Comparative Analysis: DENA vs. Established Superoxide Detection Methods

To provide a clearer perspective on the limitations of DENA, it is essential to compare it with more established and specific methods for superoxide detection.

Method Principle Advantages Limitations & Potential for Cross-Reactivity
N,N-Diethyl-4-nitrosoaniline (DENA) Scavenging of radicals leading to a change in absorbance.Simple, inexpensive, spectrophotometric.High potential for cross-reactivity with other ROS and biological reducing agents (ascorbate, glutathione, NAD(P)H). Lacks specificity for superoxide.
Cytochrome c Reduction Reduction of ferricytochrome c to ferrocytochrome c by superoxide, measured by an increase in absorbance at 550 nm.Well-characterized, relatively specific for superoxide.Can be re-oxidized by cytochrome c oxidase. Reduction can be influenced by other cellular reductases.[7]
Nitroblue Tetrazolium (NBT) Reduction Reduction of the yellow NBT to a blue formazan precipitate by superoxide, measured spectrophotometrically.Widely used, provides a robust colorimetric signal.Can be directly reduced by some cellular dehydrogenases and other reducing agents. The formazan precipitate is insoluble, which can complicate quantification.
Electron Paramagnetic Resonance (EPR) with Spin Traps Trapping of the superoxide radical by a spin trap (e.g., DMPO, DEPMPO) to form a stable radical adduct that is detected by EPR.The most direct and specific method for detecting and identifying specific free radicals.[4][5]Requires specialized and expensive equipment. Spin trap adducts can have limited stability.
Fluorescent Probes (e.g., Dihydroethidium - DHE) Oxidation by superoxide to a fluorescent product (e.g., 2-hydroxyethidium).High sensitivity, suitable for cell imaging.Can be oxidized by other ROS and reactive nitrogen species. Susceptible to autoxidation. Can intercalate with DNA, complicating interpretation.

Visualizing the Ambiguity: Reaction Pathways of DENA

The following diagram illustrates the central problem of DENA's cross-reactivity, where the desired signal from superoxide scavenging is confounded by reactions with other cellular components.

DENA_Cross_Reactivity cluster_intended Intended Reaction cluster_interfering Interfering Reactions DENA N,N-Diethyl-4-nitrosoaniline (DENA) Reaction_Product Reaction Product (Signal Generation) DENA->Reaction_Product Superoxide Superoxide (O₂⁻) Superoxide->DENA Specific Scavenging Other_ROS Other ROS (e.g., •OH) Other_ROS->DENA Non-specific Scavenging Reducing_Agents Reducing Agents (Ascorbate, GSH, NADH) Reducing_Agents->DENA Direct Reduction

Caption: Intended vs. Interfering Reactions of DENA.

A Self-Validating Experimental Protocol to Test for DENA Cross-Reactivity

To ensure the validity of data obtained using DENA, it is imperative to perform control experiments that assess its cross-reactivity in your specific assay system. The following protocol provides a framework for this validation.

Objective: To determine the extent of N,N-Diethyl-4-nitrosoaniline cross-reactivity with common biological reducing agents.
Materials:
  • N,N-Diethyl-4-nitrosoaniline (DENA)

  • Assay buffer (the same buffer used in your primary experiments)

  • Superoxide generating system (e.g., xanthine/xanthine oxidase)

  • Superoxide dismutase (SOD)

  • Ascorbic acid

  • Reduced glutathione (GSH)

  • NADH or NADPH

  • Spectrophotometer capable of reading absorbance at the appropriate wavelength for DENA (or its analog).

Experimental Workflow:

Caption: Workflow for Assessing DENA Cross-Reactivity.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of DENA in an appropriate solvent (e.g., ethanol or DMSO) and then dilute it to the final working concentration in your assay buffer.

    • Prepare stock solutions of the superoxide generating system, SOD, ascorbic acid, GSH, and NADH/NADPH in the assay buffer.

  • Assay Setup:

    • In a multi-well plate or cuvettes, set up the following conditions in triplicate:

      • Negative Control: DENA + Assay Buffer. This will measure the stability of DENA under your experimental conditions.

      • Positive Control (Superoxide Generation): DENA + Xanthine + Xanthine Oxidase. This will establish the signal generated by superoxide.

      • Specificity Control: DENA + Xanthine + Xanthine Oxidase + SOD. The signal should be significantly inhibited in the presence of SOD if the reaction is specific to superoxide.

      • Cross-Reactivity Test (Ascorbate): DENA + Ascorbic Acid (at a physiologically relevant concentration).

      • Cross-Reactivity Test (Glutathione): DENA + GSH (at a physiologically relevant concentration).

      • Cross-Reactivity Test (NADH/NADPH): DENA + NADH or NADPH (at a physiologically relevant concentration).

  • Data Acquisition:

    • Initiate the reactions (e.g., by adding xanthine oxidase or the reducing agents).

    • Immediately begin monitoring the change in absorbance at the appropriate wavelength over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of change in absorbance for each condition.

    • Compare the rate of signal change in the presence of the reducing agents to the negative control and the superoxide-generating system. A significant change in the presence of the reducing agents indicates cross-reactivity.

    • Confirm that the signal in the positive control is significantly attenuated by SOD.

Conclusion and Recommendations

For researchers in drug development and fundamental biological sciences, it is crucial to employ methods with a higher degree of specificity. The gold standard for definitive identification of superoxide remains EPR with appropriate spin traps. For routine spectrophotometric assays, cytochrome c or NBT reduction, when coupled with appropriate controls (including SOD inhibition and assessment of direct reduction by cellular components), offer more reliable alternatives.

If the use of DENA is unavoidable, the validation protocol outlined in this guide should be considered an essential prerequisite to any experimental work. By rigorously assessing its cross-reactivity within your specific experimental context, you can better understand the limitations of your data and avoid the pitfalls of non-specific probe reactivity. Ultimately, a commitment to scientific integrity demands a critical evaluation of our tools and a move towards more specific and validated methodologies in the complex and vital field of redox biology.

References

  • PubChem. N,N-dimethyl-4-nitrosoaniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Figure S47: Reaction reported between N,N-dimethyl-4-nitrosoaniline and diethyl-2-bromomalonate. [Link]

  • ResearchGate. (a) N,N-dimethyl-4-nitrosoaniline (RNO) absorbance reduction at 440 nm... [Link]

  • Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen and nitrogen species by EPR spin trapping. Antioxidants & redox signaling, 6(3), 619–629. [Link]

  • Granger, D. L., & Taintor, R. R. (1995). Effects of superoxide on nitric oxide-dependent N-nitrosation reactions. Free radical biology & medicine, 18(2), 289–294. [Link]

  • Moser, J., et al. (2020). Analyzing structural alterations of mitochondrial intermembrane space superoxide scavengers cytochrome-c and SOD1 after methylglyoxal treatment. PLoS ONE, 15(4), e0232408. [Link]

  • MDPI. Detection of Reactive Oxygen and Nitrogen Species by Electron Paramagnetic Resonance (EPR) Technique. [Link]

  • ResearchGate. Is there any other superoxide radical scavengers except TBA? Can you also give the referance?. [Link]

  • Creager, S. E., et al. (2022). Real-time investigation of reactive oxygen species and radicals evolved from operating Fe–N–C electrocatalysts during the ORR: potential dependence, impact on degradation, and structural comparisons. Energy & Environmental Science, 15(1), 302-313. [Link]

  • ResearchGate. Redox-Active Spin Traps for the in-Situ Investigation of Radical Species during the Oxygen Reduction Reaction on Various Electrodesoral Presentation. [Link]

  • Horner, L., & Junkermann, H. (1955). OXIDATION OF N,N-DIMETHYLANILINE: I.THE REACTION WITH BENZOYL PEROXIDE. Justus Liebigs Annalen der Chemie, 591(1), 53-67. [Link]

  • ResearchGate. Evaluation of spin trapping agents and trapping conditions for detection of cell-generated reactive oxygen species | Request PDF. [Link]

  • Williams, D. L. H. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews, 104(1), 17-52. [Link]

  • PrepChem.com. Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]

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A Senior Application Scientist's Guide to Derivatization Agents for Secondary Amines: A Comparative Analysis Including N,N-Diethyl-4-nitrosoaniline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of secondary amines is a common analytical challenge. These compounds often lack the necessary chromophores or fluorophores for sensitive detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors. Pre-column derivatization is a powerful strategy to overcome this limitation by covalently attaching a labeling agent to the analyte, thereby enhancing its detectability and improving its chromatographic properties.

This guide provides an in-depth, objective comparison of several common derivatization agents for secondary amines. We will delve into the performance of established reagents such as Dansyl Chloride, 9-Fluorenylmethyl Chloroformate (FMOC-Cl), 4-Chloro-7-nitrobenzofurazan (NBD-Cl), and the chiral resolving agent, Marfey's Reagent. Furthermore, we will address the topic of N,N-Diethyl-4-nitrosoaniline and its role in the context of secondary amine analysis, clarifying its applications and limitations.

The Challenge of Secondary Amine Analysis

Secondary amines are prevalent in a wide range of samples, from environmental matrices and industrial chemicals to pharmaceutical compounds and biological systems. Their analysis is often complicated by their high polarity, which can lead to poor retention on reversed-phase HPLC columns, and their lack of a significant UV-absorbing or fluorescent moiety. Derivatization addresses these issues by introducing a larger, less polar, and detectable tag to the amine molecule.

N,N-Diethyl-4-nitrosoaniline: A Historical Perspective and a Cautionary Note

N,N-Diethyl-4-nitrosoaniline is a reagent that can react with secondary amines. However, its primary application in this context is not for quantitative analytical derivatization in the same vein as the other agents discussed in this guide. The reaction of a secondary amine with a nitrosoaniline, or more commonly with nitrosating agents like nitrous acid, results in the formation of an N-nitrosamine.

N-nitrosamines are a class of compounds that are potent carcinogens[1][2]. The mechanism of their carcinogenicity involves metabolic activation to alkylating agents that can damage DNA[1][2]. Due to the serious health risks associated with N-nitrosamines, their intentional formation for analytical purposes is generally avoided in modern analytical laboratories. Instead, the focus is on detecting and quantifying trace levels of carcinogenic N-nitrosamines as impurities in pharmaceuticals and consumer products.

Therefore, while N,N-Diethyl-4-nitrosoaniline can react with secondary amines, it is not a recommended derivatizing agent for routine quantitative analysis due to the hazardous nature of the resulting products. The remainder of this guide will focus on safer and more effective alternatives.

A Comparative Analysis of Modern Derivatization Agents

The selection of a derivatization agent depends on several factors, including the nature of the analyte, the sample matrix, the desired sensitivity, and the available detection instrumentation. Here, we compare the performance of four widely used derivatization agents for secondary amines.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Dansyl chloride is a classic and versatile derivatizing agent that reacts with primary and secondary amines to produce stable, highly fluorescent sulfonamide adducts[3][4][5].

Reaction Mechanism: The reaction is a nucleophilic substitution where the unprotonated amine attacks the electrophilic sulfonyl chloride group of dansyl chloride under alkaline conditions (pH 9.5-10.5)[4]. The alkaline buffer neutralizes the HCl produced, driving the reaction to completion[4].

Key Performance Characteristics:

FeaturePerformance
Selectivity Reacts with primary and secondary amines, as well as phenols and thiols[6].
Reaction Conditions Alkaline pH (9.5-10.5), often requires heating (e.g., 60°C) for 30-120 minutes[1][6].
Derivative Stability Generally stable, but can be sensitive to light[4].
Detection Strong fluorescence (Ex/Em ~335/520 nm) and UV absorbance (~254 nm)[1].
Advantages Cost-effective, produces highly fluorescent and stable derivatives, suitable for a wide range of applications[3][4].
Disadvantages Lack of selectivity for secondary amines over primary amines, potential for interfering by-products from hydrolysis of the reagent[6].

Experimental Protocol: Derivatization of a Secondary Amine with Dansyl Chloride

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.

  • Buffering: To 100 µL of the sample solution, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.8).

  • Reagent Addition: Add 200 µL of a 1 mg/mL solution of dansyl chloride in acetone.

  • Reaction: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.

  • Quenching: Add 100 µL of a 25 mg/mL solution of sodium hydroxide to hydrolyze the remaining dansyl chloride.

  • Analysis: After cooling to room temperature, the sample is ready for HPLC analysis.

G cluster_workflow Dansyl Chloride Derivatization Workflow Sample Amine Sample Buffer Add Alkaline Buffer (pH 9.8) Sample->Buffer DansylCl Add Dansyl Chloride in Acetone Buffer->DansylCl React Incubate at 60°C (45 min, dark) DansylCl->React Quench Add NaOH to Quench Reaction React->Quench HPLC HPLC Analysis Quench->HPLC

Caption: Workflow for the derivatization of a secondary amine using Dansyl Chloride.

9-Fluorenylmethyl Chloroformate (FMOC-Cl)

FMOC-Cl is another popular reagent that reacts with primary and secondary amines to form highly fluorescent and stable derivatives[7].

Reaction Mechanism: Similar to dansyl chloride, the reaction proceeds via nucleophilic substitution of the chloride by the amine under alkaline conditions.

Key Performance Characteristics:

FeaturePerformance
Selectivity Reacts with primary and secondary amines[6].
Reaction Conditions Alkaline pH (typically around 9), rapid reaction at room temperature (1-40 minutes)[6].
Derivative Stability Highly stable derivatives[6][7].
Detection Strong fluorescence (Ex/Em ~265/315 nm) and UV absorbance (~265 nm).
Advantages Faster reaction times than dansyl chloride, highly stable derivatives, excess reagent can be easily removed[6].
Disadvantages The hydrolysis product of FMOC-Cl can interfere with the analysis if not properly managed[7].

Experimental Protocol: Derivatization of a Secondary Amine with FMOC-Cl

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.

  • Buffering: To 50 µL of the sample solution, add 50 µL of 0.1 M borate buffer (pH 9.0).

  • Reagent Addition: Add 100 µL of a 5 mM solution of FMOC-Cl in acetonitrile.

  • Reaction: Vortex the mixture and let it react at room temperature for 10 minutes.

  • Quenching: Add 100 µL of a 0.1 M solution of glycine to react with the excess FMOC-Cl.

  • Analysis: The sample is ready for HPLC analysis.

G cluster_workflow FMOC-Cl Derivatization Workflow Sample Amine Sample Buffer Add Borate Buffer (pH 9.0) Sample->Buffer FMOC_Cl Add FMOC-Cl in Acetonitrile Buffer->FMOC_Cl React React at Room Temp (10 min) FMOC_Cl->React Quench Add Glycine to Quench Reaction React->Quench HPLC HPLC Analysis Quench->HPLC

Caption: Workflow for the derivatization of a secondary amine using FMOC-Cl.

4-Chloro-7-nitrobenzofurazan (NBD-Cl)

NBD-Cl is a fluorogenic and chromogenic reagent that reacts with both primary and secondary amines to form stable, highly fluorescent derivatives[8][9][10].

Reaction Mechanism: The reaction involves a nucleophilic aromatic substitution where the amine displaces the chlorine atom on the benzofurazan ring[10].

Key Performance Characteristics:

FeaturePerformance
Selectivity Reacts with primary and secondary amines, as well as thiols[8].
Reaction Conditions Alkaline pH, often requires heating (e.g., 70°C) for around 30 minutes.
Derivative Stability Stable derivatives.
Detection Fluorescence (Ex/Em ~470/530 nm) and visible absorbance (~470 nm)[8].
Advantages Versatile reagent for both primary and secondary amines, derivatives are detectable by both fluorescence and spectrophotometry[10].
Disadvantages The reagent itself can hydrolyze to a fluorescent product, which can increase background signal if not properly managed[11].

Experimental Protocol: Derivatization of a Secondary Amine with NBD-Cl

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent.

  • Buffering: To 200 µL of the sample solution, add 50 µL of 20 mM borate buffer.

  • Reagent Addition: Add 150 µL of a 0.33 mg/mL solution of NBD-Cl.

  • Reaction: Vortex the mixture and heat at 70°C for 30 minutes.

  • Stopping the Reaction: Cool the mixture in a freezer for 1 minute to stop the reaction.

  • Analysis: The sample is ready for HPLC analysis.

G cluster_workflow NBD-Cl Derivatization Workflow Sample Amine Sample Buffer Add Borate Buffer Sample->Buffer NBD_Cl Add NBD-Cl Solution Buffer->NBD_Cl React Heat at 70°C (30 min) NBD_Cl->React Stop Cool to Stop Reaction React->Stop HPLC HPLC Analysis Stop->HPLC

Caption: Workflow for the derivatization of a secondary amine using NBD-Cl.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

Marfey's reagent is a chiral derivatizing agent used for the separation of enantiomers of primary and secondary amines, particularly amino acids[12][13].

Reaction Mechanism: The chiral L-alanine amide moiety of Marfey's reagent reacts with the amine to form diastereomeric derivatives, which can then be separated by reversed-phase HPLC.

Key Performance Characteristics:

FeaturePerformance
Selectivity Reacts with primary and secondary amines. Its primary use is for chiral separations.
Reaction Conditions Mildly alkaline conditions, typically at a slightly elevated temperature (e.g., 40°C) for about 1 hour.
Derivative Stability Stable diastereomeric derivatives.
Detection UV absorbance at ~340 nm.
Advantages Excellent for determining the enantiomeric composition of chiral amines[12].
Disadvantages Can be suboptimal for general quantification compared to highly fluorescent reagents, and residual reagent can interfere with analysis[14][15].

Experimental Protocol: Chiral Derivatization with Marfey's Reagent

  • Sample Preparation: Dissolve the amine enantiomer mixture in 100 µL of water.

  • Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Buffering: Add 40 µL of 1 M sodium bicarbonate.

  • Reaction: Vortex the mixture and incubate at 40°C for 1 hour.

  • Quenching: Add 20 µL of 2 M HCl to stop the reaction.

  • Analysis: The sample is ready for HPLC analysis.

G cluster_workflow Marfey's Reagent Derivatization Workflow Sample Chiral Amine Sample Reagent Add Marfey's Reagent in Acetone Sample->Reagent Buffer Add NaHCO3 Buffer Reagent->Buffer React Incubate at 40°C (1 hour) Buffer->React Quench Add HCl to Quench Reaction React->Quench HPLC HPLC Analysis Quench->HPLC

Caption: Workflow for the chiral derivatization of amines using Marfey's Reagent.

Summary of Performance Comparison

Derivatization AgentPrimary ApplicationSelectivitySensitivityReaction SpeedDerivative StabilityKey Advantage
Dansyl Chloride General quantificationPrimary & secondary amines, phenols, thiolsHigh (Fluorescence)ModerateGoodCost-effective and versatile
FMOC-Cl General quantificationPrimary & secondary aminesHigh (Fluorescence)FastExcellentFast reaction, stable derivatives
NBD-Cl General quantificationPrimary & secondary amines, thiolsHigh (Fluorescence/Visible)ModerateGoodDual detection capabilities
Marfey's Reagent Chiral separationPrimary & secondary aminesModerate (UV)ModerateGoodResolves enantiomers

Conclusion: Selecting the Optimal Derivatization Agent

The choice of derivatization agent for secondary amines is a critical decision that significantly impacts the success of an analytical method. While N,N-Diethyl-4-nitrosoaniline has a known reactivity with secondary amines, its use as a derivatization agent for quantitative analysis is strongly discouraged due to the formation of carcinogenic N-nitrosamines.

For general-purpose quantification of secondary amines, both Dansyl Chloride and FMOC-Cl are excellent choices, offering high sensitivity through fluorescence detection. FMOC-Cl generally provides faster reaction times and more stable derivatives, making it a preferred option for high-throughput applications and when analyzing complex biological samples[6]. Dansyl chloride remains a reliable and cost-effective alternative.

NBD-Cl is a valuable reagent when both primary and secondary amines need to be analyzed, and its dual detection capabilities (fluorescence and visible absorbance) offer additional flexibility. For applications requiring the determination of enantiomeric purity, Marfey's Reagent is the gold standard, enabling the separation of chiral amines into their respective diastereomers.

Ultimately, the optimal derivatization strategy will depend on the specific analytical goals, the nature of the sample, and the instrumentation available. Method development and validation are crucial to ensure the accuracy, precision, and reliability of the quantitative results.

References

  • Bento, C. F., et al. (2014). Dansyl chloride derivatization of biogenic amines in wine followed by solid-phase extraction and HPLC-UV analysis. Food Chemistry, 158, 24-30.
  • BenchChem. (2025).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2025). 2.2.2.
  • ResearchGate. (2025). 1.2.5.
  • National Institutes of Health. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties.
  • Universitas Indonesia. (2023). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL)
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (2025).
  • PubMed. (2020).
  • BenchChem. (n.d.).
  • ACS Publications. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants.
  • BenchChem. (n.d.). A Head-to-Head Comparison of Derivatization Reagents: Dansyl Chloride vs.
  • ACS Publications. (n.d.).
  • Thermo Fisher Scientific. (n.d.).
  • ResearchGate. (2025). 2.2.3.
  • eScholarship.org. (2025). Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)
  • Wikipedia. (n.d.). Dansyl chloride.
  • ResearchGate. (2025).
  • BenchChem. (n.d.).
  • PubMed. (2022).
  • Wiley Online Library. (n.d.).
  • MDPI. (n.d.).
  • ScienceDirect. (n.d.). Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl.
  • National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.

Sources

Safety Operating Guide

Mastering the Safe Handling of N,N-Diethyl-4-nitrosoaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the precise and safe handling of chemical reagents is paramount. N,N-Diethyl-4-nitrosoaniline, a valuable intermediate, demands rigorous adherence to safety protocols due to its significant hazard profile. This guide provides in-depth, field-proven insights and step-by-step procedures to ensure your safety and maintain experimental integrity. We move beyond simple checklists to explain the causality behind each recommendation, empowering you to work with confidence and control.

Understanding the Inherent Risks of N,N-Diethyl-4-nitrosoaniline

N,N-Diethyl-4-nitrosoaniline (CAS No. 120-22-9) is a green to dark green crystalline powder that presents a multifaceted hazard profile.[1] A thorough understanding of these risks is the bedrock of safe handling. The primary dangers are its toxicity, flammability, and potential for skin sensitization.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as:

  • Acutely Toxic (Oral, Dermal, Inhalation): It is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] Exposure can lead to severe injury.[2] The toxicological properties have not been fully investigated, which necessitates a cautious approach.

  • Flammable Solid: The compound is a flammable solid and may ignite when exposed to heat, sparks, or flames.[1][2][3] As a dust, it can form explosive mixtures with air.[4]

  • Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[5][6]

  • Skin Sensitizer: May cause an allergic skin reaction upon contact.[5][6]

Some safety data sheets for the closely related compound, N,N-Dimethyl-4-nitrosoaniline, also indicate risks of being a self-heating substance and causing damage to the blood and hematopoietic system through prolonged or repeated exposure.[4] Given the structural similarity, it is prudent to consider these as potential risks for N,N-Diethyl-4-nitrosoaniline as well.

Hazard ClassificationGHS CategoryPrimary Concern
Acute Toxicity (Oral) Category 3Toxic if swallowed[2]
Acute Toxicity (Dermal) Category 3Toxic in contact with skin[2]
Acute Toxicity (Inhalation) Category 3Toxic if inhaled[2]
Flammable Solid Category 1 / 2May be ignited by heat, sparks, or flames[2]
Skin Irritation Category 2Causes skin irritation[5][6]
Eye Irritation Category 2Causes serious eye irritation[5][6]
Skin Sensitization Category 1May cause an allergic skin reaction[5][6]

The Last Line of Defense: Personal Protective Equipment (PPE)

Engineering controls like fume hoods are the primary method for exposure reduction, but a robust PPE strategy is your essential final safeguard. All PPE should be inspected before use and removed carefully to avoid cross-contamination.

Eye and Face Protection
  • Mandatory: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[6]

  • Recommended for High-Risk Tasks: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[1]

Skin Protection
  • Laboratory Coat: A flame-resistant lab coat, fully fastened, is required at all times.

  • Gloves: Glove selection is critical. N,N-Diethyl-4-nitrosoaniline is an aromatic amine. Standard disposable nitrile gloves offer poor long-term resistance to many amines and related structures.[6]

    • For Splash Protection/Incidental Contact: Use thicker (e.g., >5 mil) disposable nitrile gloves. It is crucial to understand that these provide only short-term splash protection. If contact occurs, gloves must be removed and replaced immediately, and hands washed thoroughly.[6] Breakthrough can occur in under a minute with some chemicals.[6]

    • For Extended Use/Immersion: For tasks involving more than incidental contact, more robust gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's specific chemical resistance chart for the chemical you are working with.

    • Double Gloving: Wearing two pairs of gloves is a prudent practice that provides an additional layer of protection against tears and contamination during glove removal.

  • Protective Clothing: For procedures with a high risk of contamination, wear impervious clothing or an apron.[1][6]

Respiratory Protection
  • Standard Operations: All handling of the solid compound must be performed in a certified chemical fume hood to prevent inhalation of dust.[7]

  • In Case of Control Failure: If engineering controls fail or for emergency situations, use a full-face respirator with an appropriate combination filter (e.g., P100/OV for particulates and organic vapors) approved by NIOSH or an equivalent authority.[4]

PPE_Selection Eyes Eyes Goggles Goggles Eyes->Goggles Standard FaceShield FaceShield Eyes->FaceShield Additional Skin Skin Coat Coat Skin->Coat Gloves Gloves Skin->Gloves Apron Apron Skin->Apron Nitrile Nitrile Gloves->Nitrile Butyl Butyl Gloves->Butyl Respiratory Respiratory Hood Hood Respiratory->Hood Primary Control Respirator Respirator Respiratory->Respirator Secondary

Operational Plan: From Storage to Use

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Receiving and Storage
  • Segregation is Key: Upon receipt, store N,N-Diethyl-4-nitrosoaniline away from incompatible materials, particularly strong oxidizing agents, acids, and acid anhydrides.[4]

  • Designated Storage Area: Store in a cool, dry, well-ventilated area in a tightly sealed container, protected from sunlight and heat sources.[5][6][8] A dedicated, labeled cabinet for toxic and flammable solids is recommended.

  • Inventory Management: Maintain an accurate inventory to prevent prolonged storage.

Step-by-Step Weighing Procedure (Tare Method)

The fine, dusty nature of this compound makes weighing a critical control point for preventing exposure and contamination. Air currents from a fume hood can disturb the powder, so a careful technique is required.

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Decontaminate the work surface within the hood.

  • Tare the Container: Place a sealable container (e.g., a vial with a cap) on the analytical balance located outside the fume hood and tare it to zero.[9][10]

  • Aliquot in Hood: Move the tared, sealed container and the stock bottle of N,N-Diethyl-4-nitrosoaniline into the chemical fume hood.

  • Transfer Powder: Open the stock bottle and carefully transfer the approximate amount of powder into the tared container using a disposable spatula.[11] Work slowly to minimize dust generation.

  • Seal and Re-weigh: Securely close the lid on the smaller container. Remove it from the fume hood and place it on the balance to obtain the precise weight.[9][10]

  • Adjust if Necessary: If weight adjustments are needed, return the sealed container to the fume hood to add or remove material.[9][10] Never perform adjustments on the open bench.

  • Cleanup: Once the desired amount is weighed, securely seal both containers. Decontaminate the spatula and any other equipment used. Dispose of contaminated disposable items as hazardous waste.

Weighing_Workflow start Start prep 1. Don PPE Prepare Fume Hood start->prep tare 2. Tare sealed container on balance (outside hood) prep->tare transfer 3. Move containers into fume hood tare->transfer add_powder 4. Transfer powder into tared container transfer->add_powder seal 5. Seal container in hood add_powder->seal weigh 6. Re-weigh sealed container (outside hood) seal->weigh check Weight Correct? weigh->check check->add_powder No (Return to Hood) end End check->end Yes

Emergency Response and Decontamination

Preparedness is crucial for mitigating the impact of an accidental release or exposure.

Spill Response
  • Evacuation and Ignition Control: For any significant spill, evacuate personnel from the immediate area. Eliminate all sources of ignition (no smoking, flares, sparks, or flames).[2]

  • Containment: Prevent the spilled material from entering waterways or drains.[5]

  • Cleanup: For small spills, gently cover with an inert absorbent material like sand or earth.[4] Use non-sparking tools to carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[2][4] Avoid actions that create dust.

  • Decontamination: After the material is collected, decontaminate the area with an appropriate solvent and wash with soap and water.[12] Launder all contaminated protective clothing before reuse.[12]

First Aid Measures

Immediate action is vital in the event of an exposure.

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Call a poison control center or doctor immediately.[1][5]

Disposal Plan: A Cradle-to-Grave Responsibility

All waste containing N,N-Diethyl-4-nitrosoaniline, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in designated, sealed, and clearly labeled hazardous waste containers. Do not mix with incompatible waste streams.

  • Disposal Method: The material must be disposed of by a licensed professional waste disposal service.[5][13] The preferred method is typically controlled incineration in a chemical incinerator equipped with an afterburner and scrubber.[13][14]

  • Regulatory Compliance: Always adhere to all local, state, and federal regulations for hazardous waste disposal to ensure complete and accurate classification and management.[8]

By integrating these principles of risk awareness, meticulous planning, and procedural discipline, you can handle N,N-Diethyl-4-nitrosoaniline with the high degree of safety and control required in a professional research environment.

References

  • PubChem. N,N-diethyl-4-nitrosoaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - N,N-Diethyl-4-nitrosoaniline, 98%. Retrieved from [Link]

  • Kimberly-Clark Professional. Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • University of Pennsylvania. Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety. Retrieved from [Link]

  • Duke University. Working Safely with Toxic Powders. Occupational Hygiene and Safety Division. Retrieved from [Link]

  • Emory University. (2024). EHS-461, WEIGHING HAZARDOUS POWDERS. Environmental Health and Safety Office. Retrieved from [Link]

  • University of Bologna. GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. Retrieved from [Link]

  • University of Wisconsin–Madison. Chemical Storage. Environment, Health & Safety. Retrieved from [Link]

  • University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.